molecular formula C26H31ClN2O8S B192988 Levamlodipine besylate CAS No. 150566-71-5

Levamlodipine besylate

货号: B192988
CAS 编号: 150566-71-5
分子量: 567.1 g/mol
InChI 键: ZPBWCRDSRKPIDG-LMOVPXPDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

S-Amlodipine benzenesulfonate is an impurity of Amlodipine. Amlodipine is a long-acting calcium channel blocker, used to lower blood pressure and prevent chest pain.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

benzenesulfonic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBWCRDSRKPIDG-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150566-71-5
Record name 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester, (4S)-, benzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150566-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levamlodipine besylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150566715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEVAMLODIPINE BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885H5YC40L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Levamlodipine Besylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker widely utilized in the management of hypertension and chronic stable angina. Its therapeutic efficacy stems from a highly selective and potent inhibition of L-type voltage-gated calcium channels, primarily in vascular smooth muscle cells. This leads to systemic vasodilation and a subsequent reduction in blood pressure. This technical guide provides a comprehensive overview of the molecular mechanism of action of levamlodipine besylate, detailing its interaction with the L-type calcium channel, the downstream signaling pathways it modulates, and its pleiotropic effects on nitric oxide bioavailability. This document is intended to serve as a detailed resource, incorporating quantitative pharmacological data, in-depth experimental protocols, and visual representations of the key mechanistic pathways to facilitate further research and drug development efforts in the field of cardiovascular pharmacology.

Core Mechanism of Action: L-type Calcium Channel Blockade

Levamlodipine's primary mechanism of action is the stereoselective inhibition of the transmembrane influx of calcium ions through L-type (long-lasting) voltage-gated calcium channels (VGCCs) in vascular smooth muscle and cardiac muscle cells.[1][2] It exhibits a significantly greater affinity for vascular smooth muscle cells than for cardiac muscle cells, which accounts for its potent peripheral vasodilatory effects with minimal impact on cardiac contractility at therapeutic doses.[1][2]

Amlodipine is a racemic mixture of (S)- and (R)-enantiomers, with the (S)-amlodipine (levamlodipine) being the pharmacologically active isomer responsible for the therapeutic effects.[3] The (R)-enantiomer has approximately 1,000-fold weaker activity.[4]

Molecular Interaction with the L-type Calcium Channel

Levamlodipine, as a dihydropyridine, binds to a specific receptor site on the α1 subunit of the L-type calcium channel.[5] This binding is allosteric and state-dependent, with a higher affinity for the inactivated state of the channel.[6][7] This preferential binding to the inactivated state contributes to the voltage-dependent block observed with dihydropyridines, where their inhibitory effect is enhanced in depolarized tissues, such as constricted vascular smooth muscle.[8][9] The binding of levamlodipine stabilizes the channel in a non-conducting conformation, thereby reducing the probability of channel opening in response to membrane depolarization.

The interaction of amlodipine with the L-type calcium channel is characterized by a gradual rate of association and dissociation, which contributes to its slow onset and long duration of action.[10]

Downstream Signaling Pathways in Vascular Smooth Muscle

The inhibition of calcium influx by levamlodipine initiates a cascade of intracellular events within the vascular smooth muscle cells, ultimately leading to vasodilation.

Inhibition of Calcium-Calmodulin Dependent Signaling

Under normal physiological conditions, the influx of extracellular calcium through L-type calcium channels leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This rise in [Ca²⁺]i allows for the binding of calcium to calmodulin, forming a Ca²⁺-calmodulin complex. This complex then activates myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chains. The phosphorylation of myosin light chains is a critical step for the interaction of actin and myosin filaments, leading to smooth muscle contraction.

By blocking the initial influx of calcium, levamlodipine prevents the formation of the Ca²⁺-calmodulin complex and the subsequent activation of MLCK. This results in a decrease in the phosphorylation of myosin light chains, leading to vascular smooth muscle relaxation and vasodilation.

Modulation of Gq/11 Protein-Coupled Receptor Signaling

Vascular smooth muscle contraction is also regulated by Gq/11 protein-coupled receptors (GPCRs), which are activated by various vasoconstrictors such as norepinephrine and angiotensin II.[11] Activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium, further increasing [Ca²⁺]i. DAG, in conjunction with calcium, activates protein kinase C (PKC), which can also contribute to smooth muscle contraction.

While levamlodipine does not directly interact with Gq/11 proteins or PLC, its primary action of reducing calcium influx can attenuate the overall contractile response initiated by GPCR activation by limiting the calcium available for both direct contractile protein interaction and for the activation of PKC.

Pleiotropic Effects: Enhancement of Nitric Oxide Bioavailability

Beyond its direct effects on calcium channels, amlodipine has been shown to exert pleiotropic effects, notably by increasing the bioavailability of nitric oxide (NO), a potent vasodilator.[11][12][13][14]

Studies have indicated that amlodipine can stimulate endothelial nitric oxide synthase (eNOS) activity, leading to increased NO production.[11][12] This effect appears to be, at least in part, independent of its calcium channel blocking activity, as the (R)-enantiomer, which is a weak calcium channel blocker, has been shown to be primarily responsible for this NO release.[4] The proposed mechanism involves a kinin-dependent pathway.[4][13][14]

Furthermore, amlodipine has been shown to activate eNOS by altering its phosphorylation state, specifically by increasing phosphorylation at the activating site (Ser1177) and decreasing phosphorylation at the inhibitory site (Thr495).[12] This dual action on eNOS phosphorylation contributes to enhanced NO production. The increase in NO bioavailability contributes to the overall vasodilatory effect of amlodipine and may play a role in its anti-atherogenic properties.

Quantitative Pharmacological Data

Parameter Value Compound Assay Conditions Reference
Binding Affinity (Kd) 1.64 ± 0.17 nM(-)-[³H]amlodipine (racemic)Saturation binding studies using rat cardiac membrane fragments[15]
1.68 ± 0.12 nM(-)-[³H]amlodipine (racemic)Saturation binding studies using rat cardiac membrane fragments
IC50 (Inhibition of Ca²⁺-induced contractions) 1.9 nMAmlodipine (racemic)Depolarised rat aorta[8]
19.4 nMAmlodipine (racemic)Contractions induced by 45 mM K⁺ in rat aorta[8]
IC50 (Block of Cav1.2 channels) 57 nMAmlodipine (racemic)Whole-cell voltage clamp, stimulation frequency of 0.05 Hz
IC50 (Inhibition of radioligand DHP binding) 4.2 ± 0.6 µMQuaternary amlodipineRabbit skeletal muscle transverse tubule membranes
IC50 (Inhibition of CaVAb channels) 10 ± 0.4 nMAmlodipine (racemic)Bacterial voltage-gated Ca²⁺ channel (CaVAb)[6]

Experimental Protocols

Radioligand Binding Assay for L-type Calcium Channels

This protocol provides a general framework for determining the binding affinity of a test compound like levamlodipine to L-type calcium channels using a radiolabeled dihydropyridine.

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand to L-type calcium channels and the inhibitory constant (Ki) of a non-labeled competitor (e.g., levamlodipine).

Materials:

  • Membrane preparation from a tissue rich in L-type calcium channels (e.g., rat cardiac ventricles, rabbit skeletal muscle transverse tubules).

  • Radioligand: [³H]PN200-110 or another suitable radiolabeled dihydropyridine.

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of an unlabeled dihydropyridine (e.g., nifedipine).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the binding buffer to a known protein concentration.

  • Saturation Binding Assay (to determine Kd and Bmax):

    • Set up a series of tubes containing a fixed amount of membrane protein.

    • Add increasing concentrations of the radioligand to the tubes.

    • For each concentration, prepare a corresponding tube containing the same concentration of radioligand plus a high concentration of the unlabeled competitor to determine non-specific binding.

    • Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

  • Competition Binding Assay (to determine Ki of levamlodipine):

    • Set up a series of tubes containing a fixed amount of membrane protein and a fixed concentration of the radioligand (typically at or below its Kd).

    • Add increasing concentrations of levamlodipine to the tubes.

    • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled competitor).

    • Incubate, filter, and measure radioactivity as described above.

    • Calculate the percentage of specific binding at each concentration of levamlodipine.

    • Determine the IC50 value (the concentration of levamlodipine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol outlines the measurement of changes in intracellular calcium concentration in response to a stimulus, and its inhibition by levamlodipine.

Objective: To measure changes in [Ca²⁺]i in cultured vascular smooth muscle cells and to assess the inhibitory effect of levamlodipine on calcium influx.

Materials:

  • Cultured vascular smooth muscle cells.

  • Fura-2 AM (acetoxymethyl ester) stock solution in DMSO.

  • Pluronic F-127.

  • HEPES-buffered saline solution (HBSS).

  • Depolarizing agent (e.g., high concentration of KCl).

  • This compound.

  • Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).

Procedure:

  • Cell Preparation: Plate vascular smooth muscle cells on glass coverslips or in a suitable microplate and culture until they reach the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (to aid in dye solubilization) in HBSS.

    • Wash the cells with HBSS and then incubate them with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

    • After loading, wash the cells with HBSS to remove extracellular dye.

    • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature.

  • Measurement of Calcium Response:

    • Mount the coverslip on the microscope stage or place the microplate in the reader.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

    • To assess the effect of levamlodipine, pre-incubate the cells with the desired concentration of levamlodipine for a specified period.

    • Stimulate the cells with the depolarizing agent (e.g., high KCl) to open L-type calcium channels.

    • Record the changes in the 340/380 nm fluorescence ratio over time.

  • Data Analysis:

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

    • Calculate the change in the fluorescence ratio in response to the stimulus in the presence and absence of levamlodipine to determine its inhibitory effect.

    • If absolute calcium concentrations are required, a calibration procedure using ionophores (e.g., ionomycin) and calcium buffers is necessary.

In Vitro Vascular Reactivity Assessment of Aortic Rings

This protocol describes the use of a wire myograph to assess the effect of levamlodipine on the contractility of isolated arterial segments.

Objective: To evaluate the vasodilatory effect of levamlodipine on pre-constricted isolated rat aortic rings.

Materials:

  • Rat thoracic aorta.

  • Krebs-Henseleit solution (physiological salt solution).

  • Wire myograph system.

  • Vasoconstrictor agent (e.g., phenylephrine or KCl).

  • This compound.

  • Carbogen gas (95% O₂, 5% CO₂).

Procedure:

  • Tissue Preparation:

    • Euthanize a rat and carefully dissect the thoracic aorta.

    • Place the aorta in ice-cold Krebs-Henseleit solution and clean it of adhering connective tissue.

    • Cut the aorta into rings of approximately 2-3 mm in length.

  • Mounting the Aortic Rings:

    • Mount each aortic ring on two wires in the chamber of the wire myograph, which is filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Gradually stretch the rings to their optimal resting tension (determined through a normalization procedure).

    • Allow the rings to equilibrate for at least 60 minutes.

  • Vascular Reactivity Assessment:

    • To assess the viability of the rings, contract them with a high concentration of KCl.

    • To test endothelial integrity, pre-constrict the rings with a vasoconstrictor (e.g., phenylephrine) and then induce relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).

    • After washing and re-equilibration, pre-constrict the rings with the chosen vasoconstrictor to a stable plateau.

    • Once a stable contraction is achieved, add cumulative concentrations of levamlodipine to the organ bath and record the relaxation response.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Construct a concentration-response curve for levamlodipine and calculate the EC50 value (the concentration of levamlodipine that produces 50% of the maximal relaxation).

Mandatory Visualizations

Signaling Pathway of Levamlodipine Action in Vascular Smooth Muscle

Levamlodipine_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2+ Ca²⁺ L_type_channel L-type Ca²⁺ Channel (α1 subunit) Ca2+->L_type_channel Influx Ca2_in Ca²⁺ L_type_channel->Ca2_in Levamlodipine Levamlodipine Levamlodipine->L_type_channel Inhibition Relaxation Relaxation Calmodulin Calmodulin Ca2_in->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activation MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylation Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction

Caption: Levamlodipine inhibits L-type Ca²⁺ channels, reducing Ca²⁺ influx and leading to vasodilation.

Experimental Workflow for In Vitro Vascular Reactivity Assessment

Vascular_Reactivity_Workflow cluster_prep Tissue Preparation cluster_mounting Myograph Setup cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Thoracic Aorta Cleaning Clean Connective Tissue Dissection->Cleaning Cutting Cut into 2-3 mm Rings Cleaning->Cutting Mounting Mount Rings on Wires Cutting->Mounting Equilibration Equilibrate in Krebs Solution (37°C, 95% O₂, 5% CO₂) Mounting->Equilibration Normalization Normalize to Optimal Tension Equilibration->Normalization Pre_constriction Pre-constrict with Phenylephrine or KCl Normalization->Pre_constriction Drug_addition Add Cumulative Doses of Levamlodipine Pre_constriction->Drug_addition Recording Record Relaxation Response Drug_addition->Recording Curve_fitting Construct Concentration- Response Curve Recording->Curve_fitting EC50_calc Calculate EC50 Curve_fitting->EC50_calc

Caption: Workflow for assessing the vasodilatory effect of levamlodipine on isolated aortic rings.

Logical Relationship of Levamlodipine's Dual Vasodilatory Action

Dual_Action cluster_direct Direct Action cluster_indirect Indirect Action Levamlodipine This compound L_type_block L-type Ca²⁺ Channel Blockade Levamlodipine->L_type_block eNOS_activation eNOS Activation Levamlodipine->eNOS_activation Ca_influx_decrease Decreased Ca²⁺ Influx in Vascular Smooth Muscle L_type_block->Ca_influx_decrease VSM_relaxation Vascular Smooth Muscle Relaxation Ca_influx_decrease->VSM_relaxation Vasodilation Systemic Vasodilation & Blood Pressure Reduction VSM_relaxation->Vasodilation NO_increase Increased Nitric Oxide (NO) Bioavailability eNOS_activation->NO_increase NO_VSM_relaxation NO-mediated Vasodilation NO_increase->NO_VSM_relaxation NO_VSM_relaxation->Vasodilation

References

The Pharmacology of S-Amlodipine: A Chiral Switch in Calcium Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for hypertension and angina. It is administered as a racemic mixture of S- and R-enantiomers. The S-amlodipine enantiomer is the pharmacologically active moiety, exhibiting potent L-type calcium channel blocking activity, while the R-enantiomer is significantly less active and has been associated with certain adverse effects. This technical guide provides a comprehensive overview of the pharmacology of S-amlodipine, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical implications. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and development in this area.

Introduction

The principle of chirality is of paramount importance in pharmacology, as enantiomers of a drug can exhibit distinct pharmacokinetic and pharmacodynamic properties. Racemic amlodipine has been a cornerstone in the management of cardiovascular diseases for decades. However, the recognition that the therapeutic efficacy resides primarily in the S-enantiomer has led to the development and clinical use of S-amlodipine. This "chiral switch" offers the potential for a more targeted therapeutic approach with an improved safety profile. S-amlodipine is the pharmacologically active isomer, possessing approximately 1000 times greater affinity for the L-type calcium channel compared to the R-enantiomer.[1] This guide delves into the core pharmacology of S-amlodipine, providing a detailed resource for scientists and researchers in the field.

Mechanism of Action

Primary Mechanism: L-type Calcium Channel Blockade

The principal mechanism of action of S-amlodipine is the inhibition of voltage-gated L-type calcium channels in vascular smooth muscle cells and cardiac muscle.[2] By binding to these channels, S-amlodipine inhibits the influx of extracellular calcium ions across the cell membrane. This reduction in intracellular calcium concentration leads to a cascade of events culminating in vasodilation.

The downstream signaling pathway in vascular smooth muscle cells following L-type calcium channel blockade by S-amlodipine is illustrated below:

S_amlodipine S-Amlodipine L_type_Ca_channel L-type Ca2+ Channel S_amlodipine->L_type_Ca_channel Inhibits Vasodilation Vasodilation Ca_influx Ca2+ Influx L_type_Ca_channel->Ca_influx Ca_calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_calmodulin Forms MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK_active Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Contraction Vascular Smooth Muscle Contraction Myosin_LC_P->Contraction Contraction->Vasodilation Reduced cluster_R R-Amlodipine Effects cluster_Racemic Racemic Amlodipine Effects R_amlodipine R-Amlodipine B2_receptor B2 Kinin Receptor R_amlodipine->B2_receptor Activates eNOS_R eNOS B2_receptor->eNOS_R Activates NO_R Nitric Oxide (NO) eNOS_R->NO_R Produces Racemic_amlodipine Racemic Amlodipine PKC Protein Kinase C (PKC) Racemic_amlodipine->PKC Inhibits eNOS_P eNOS PKC->eNOS_P Inhibits (via Thr495 phosphorylation) NO_P Nitric Oxide (NO) eNOS_P->NO_P Increased Production start Start prep Prepare Membrane Fraction (e.g., from rat cardiac tissue) start->prep incubate Incubate Membranes with: - [3H]Nitrendipine (Radioligand) - Varying concentrations of S-Amlodipine - Buffer solution prep->incubate separate Separate Bound and Free Ligand (Rapid vacuum filtration) incubate->separate quantify Quantify Radioactivity (Liquid scintillation counting) separate->quantify analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantify->analyze end End analyze->end start Start isolate Isolate Single Ventricular Myocytes start->isolate patch Establish Whole-Cell Patch-Clamp Configuration isolate->patch record_base Record Baseline L-type Ca2+ Currents (Voltage-clamp protocol) patch->record_base apply_drug Perfuse with Varying Concentrations of S-Amlodipine record_base->apply_drug record_drug Record L-type Ca2+ Currents in the Presence of S-Amlodipine apply_drug->record_drug analyze Data Analysis: - Measure current amplitude reduction - Generate dose-response curve - Determine IC50 record_drug->analyze end End analyze->end

References

Levamlodipine Besylate: A Comprehensive Technical Guide on Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker.[1][2][3] It is widely prescribed for the management of hypertension and angina.[3][4] Levamlodipine exerts its therapeutic effect by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2][4][5] The (S)-enantiomer possesses approximately 1000 times greater activity than the (R)-enantiomer.[6] This technical guide provides an in-depth overview of the synthesis and characterization of levamlodipine besylate, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most common industrial synthesis strategy for this compound involves the chiral resolution of racemic (R,S)-amlodipine, followed by the formation of the besylate salt with benzenesulfonic acid.[7][8] This approach avoids the complexities of asymmetric synthesis while providing a high-purity final product.

Synthesis Workflow

The synthesis process can be visualized as a two-stage procedure: chiral resolution of the racemic free base and subsequent salt formation.

G cluster_0 Stage 1: Chiral Resolution cluster_1 Stage 2: Salt Formation Racemic (R,S)-Amlodipine Solvent Dissolve in Solvent (e.g., Methanol) Racemic->Solvent Agent Add Chiral Resolving Agent (e.g., (S)-BNPPA) Solvent->Agent Crystallize Cool & Crystallize Diastereomeric Salt Agent->Crystallize Filter Filter & Wash Crystallize->Filter Diastereomer (S)-Amlodipine Salt (Precipitate) Filter->Diastereomer FreeBase Convert to Free Base (S)-Amlodipine Diastereomer->FreeBase Liberate Free Base SaltReact React with Benzenesulfonic Acid FreeBase->SaltReact Crystallize2 Crystallize & Filter SaltReact->Crystallize2 Dry Dry under Vacuum Crystallize2->Dry Final This compound Dry->Final

Caption: Synthesis workflow for this compound.

Experimental Protocol: Chiral Resolution and Salt Formation

The following protocol is a representative example derived from patent literature.[7][8]

  • Resolution:

    • Dissolve (R,S)-amlodipine (e.g., 20.44 g, 0.05 mol) in methanol (150 mL) at room temperature with stirring.

    • Add a chiral resolving agent, such as (S)-(-)-2-(benzylamino)-1-phenyl-1-propanol ((S)-BNPPA) (e.g., 11.32 g, 32.5 mmol).

    • Warm the mixture to 30-35°C until all materials are completely dissolved.

    • Cool the reaction solution to 0-5°C and allow it to crystallize for approximately 7-8 hours.

    • Collect the precipitated diastereomeric salt by suction filtration and wash the filter cake with cold methanol (e.g., 2 x 50 mL).

  • Salt Formation:

    • Add the obtained filter cake to a methanol-water solution (e.g., Vwater:Valcohol = 8:1, 200 mL).

    • At a temperature of 30-35°C, add a solution of benzenesulfonic acid (e.g., 4.11 g, 26.0 mmol) in purified water (20 mL).

    • Control the temperature at 20-25°C and allow the salt to crystallize for 6-10 hours.

    • Collect the product by suction filtration, and wash the filter cake with purified water (e.g., 2 x 50 mL).

    • Dry the final product, this compound, under reduced pressure.

Summary of Synthesis Data

Different resolving agents and solvent systems have been reported, leading to variations in yield and purity.

Starting MaterialResolving AgentSolvent SystemMolar Yield (%)Purity (HPLC) (%)Optical Purity (HPLC) (%)Reference
(R,S)-Amlodipine(S)-BNPPAMethanol42.1 - 45.999.72 - 99.8599.97 - 99.98[7][8]
(R,S)-AmlodipineL-Tartaric AcidDMF/Water42.2499.4499.49[9]
Levoamlodipine BaseBenzenesulfonic AcidEthanol/Water80.8--[10]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. This involves a combination of chromatographic, spectroscopic, and crystallographic techniques.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity, potency, and chiral identity of this compound.[8][11]

The general workflow for HPLC analysis involves sample preparation, chromatographic separation, and data analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample (this compound) Dissolve Dissolve in Mobile Phase or Diluent Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject Sample into HPLC System Filter->Inject Separate Isocratic/Gradient Elution on C18 Column Inject->Separate Detect UV Detection (e.g., 238 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Calculate Calculate Purity & Assay Results Integrate->Calculate

Caption: General workflow for HPLC analysis.

The following is a representative HPLC method for determining related substances.[11]

  • Chromatographic System: High-Performance Liquid Chromatograph.

  • Column: Welch Ultimate C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: 2.3 g/L Ammonium Acetate solution.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-5 min: Linearly change from 55:45 (A:B) to 40:60 (A:B).

    • 5-25 min: Hold at 40:60 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Prepare a solution containing approximately 0.25 mg/mL of the sample in the mobile phase.[11]

Various HPLC methods have been published for the analysis of amlodipine and this compound.

ParameterMethod 1[11]Method 2[12]Method 3 (USP)[13]
Column Welch Ultimate C18 (4.6x250mm, 5µm)C18 (3.9x150mm, 5µm)C18 (e.g., 3.9x300mm)
Mobile Phase A: 2.3g/L Ammonium Acetate; B: MethanolAcetonitrile:Methanol:pH 3.0 Buffer (15:35:50)Triethylamine (pH 3):Methanol:Acetonitrile (50:35:15)
Elution Mode GradientIsocraticIsocratic
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection 238 nm237 nm237 nm
Column Temp. 30°CAmbientAmbient
Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in the molecule, confirming its chemical structure. The spectrum is typically recorded using a KBr pellet.

Wavenumber (cm⁻¹)AssignmentReference
~3310N-H stretching[14]
~3000O-H stretching[14]
1676Carbonyl (C=O) group stretching[15][16]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method used for the quantitative determination of levamlodipine in biological matrices, such as plasma, during pharmacokinetic studies.[18] The molecular weight of this compound is 567.05 g/mol (C₂₀H₂₅ClN₂O₅ · C₆H₆O₃S).[19]

Crystallographic Characterization

The solid-state properties of this compound are crucial for formulation development. X-ray crystallography provides definitive information about the crystal structure.

A specific crystalline form of this compound has been characterized as a hydrate.[20]

ParameterValue
Molecular Formula (C₂₀H₂₅ClN₂O₅)(C₆H₆O₃S)(H₂O)₁.₅
Molecular Weight 594.07
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 18.04 Å, b = 8.52 Å, c = 18.91 Å, β = 95.82°
Volume (V) 2880.1 ų
Flack Parameter 0.08 (6)

XRPD is used for routine identification of the crystalline form of the drug substance.

2θ Angle (°)
6.70
10.12
12.40
13.36
13.68
17.04
22.46
24.16
Data from a specific crystalline form described in patent CN105111137B.[20]

Pharmacological Profile

Mechanism of Action

Levamlodipine is a voltage-dependent L-type calcium channel blocker. By inhibiting the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells, it causes vasodilation, which reduces peripheral vascular resistance and lowers blood pressure.[2][4]

G Levamlodipine Levamlodipine Besylate Channel L-type Calcium Channel Levamlodipine->Channel Blocks Influx Ca²⁺ Influx (Decreased) Channel->Influx Inhibits Contraction Smooth Muscle Contraction (Inhibited) Influx->Contraction Vaso Vasodilation Contraction->Vaso BP Blood Pressure (Reduced) Vaso->BP

Caption: Mechanism of action of Levamlodipine.

Pharmacokinetic Properties

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of the drug. The data below is from bioequivalence studies in healthy subjects following a single 5 mg oral dose.[18]

ParameterConditionValue (Mean ± SD)
Cₘₐₓ (ng/mL) Fasted2.70 ± 0.49
Tₘₐₓ (h) Fasted6-12
AUC₀₋ₜ (ng·h/mL) Fasted141.32 ± 36.24
AUC₀₋∞ (ng·h/mL) Fasted157.14 ± 45.65
Biological Half-Life (h) -30-50
Bioavailability (%) -64-90
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; AUC: Area under the curve.[2][18]

References

The Evolution of a Chiral Switch: A Technical Guide to the Discovery and Development of Levamlodipine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, represents a significant advancement in the therapeutic application of calcium channel blockers for the management of hypertension and angina.[1][2] The development of this single-isomer drug, a concept known as a "chiral switch," was driven by the pursuit of a more favorable efficacy and safety profile compared to its racemic predecessor, amlodipine.[3] This technical guide provides a comprehensive overview of the discovery, history, and development of levamlodipine, with a focus on quantitative data, experimental methodologies, and the underlying pharmacological principles.

Discovery and Historical Development

The story of levamlodipine is intrinsically linked to the understanding of stereochemistry in pharmacology. Amlodipine, first marketed as a racemic mixture of its (S)- and (R)-enantiomers, was a widely used and effective antihypertensive agent.[4][5] However, preclinical research revealed that the therapeutic activity of amlodipine resides almost exclusively in the (S)-enantiomer.[2]

The Rationale for a Chiral Switch

The decision to develop a single enantiomer from a successful racemic drug is a strategic one, often aimed at improving the therapeutic index.[3] Key motivations for the development of levamlodipine included:

  • Enhanced Potency: Early receptor binding studies demonstrated that the (S)-enantiomer of amlodipine has a significantly higher affinity for L-type calcium channels, approximately 1000-fold greater than the (R)-enantiomer.[5][6]

  • Improved Tolerability: A primary dose-limiting side effect of racemic amlodipine is peripheral edema.[5] It was hypothesized that the (R)-enantiomer, being less active at the target receptor, might contribute disproportionately to adverse effects.

  • Simplified Pharmacokinetics: The pharmacokinetic profile of a single enantiomer can be less complex and more predictable than that of a racemic mixture.[5]

Key Milestones in Development

The development of levamlodipine involved several critical stages, from the initial chiral separation to extensive clinical evaluation and regulatory approval.

  • Early 2000s: Levamlodipine (as S-amlodipine) began to be marketed in several countries, including India and China.[4][5]

  • August 16, 2002: The Central Drugs Standard Control Organization (CDSCO) in India approved S-amlodipine for the treatment of hypertension.[5]

  • December 19, 2019: The U.S. Food and Drug Administration (FDA) granted marketing approval for levamlodipine maleate (brand name Conjupri) for the treatment of hypertension.[4][7][8] This marked a significant milestone, as it was a new drug application (NDA) submitted by a Chinese pharmaceutical company that received full approval following a standard review.[4]

Mechanism of Action

Levamlodipine is a dihydropyridine calcium channel blocker.[1] Its primary mechanism of action is the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[9]

By binding to and blocking L-type calcium channels (specifically the Cav1.2 subtype), levamlodipine prevents the influx of calcium that is necessary for the contraction of these muscle cells.[10][11][12] This leads to:

  • Vasodilation: Relaxation of the vascular smooth muscle results in the widening of blood vessels, leading to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[10]

  • Antianginal Effects: By dilating coronary arteries, levamlodipine increases coronary blood flow and oxygen supply to the myocardium. Additionally, the reduction in peripheral resistance decreases the afterload on the heart, reducing myocardial oxygen demand.

The signaling pathway for levamlodipine's action in vascular smooth muscle is illustrated below.

G L_type_Ca_Channel L-type Ca2+ Channel (Cav1.2) Ca_influx Ca2+ Influx Levamlodipine Levamlodipine Levamlodipine->L_type_Ca_Channel Ca_Calmodulin Ca2+-Calmodulin Complex Formation MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Activates Myosin_LC_P Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_P Catalyzes Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to Vasodilation Vasodilation & Blood Pressure Reduction Contraction->Vasodilation Inhibition of Contraction leads to

Caption: Signaling pathway of levamlodipine in vascular smooth muscle cells.

Quantitative Data

Numerous clinical studies have been conducted to compare the efficacy, safety, and pharmacokinetic properties of levamlodipine with racemic amlodipine. The data consistently demonstrate that levamlodipine at half the dose of the racemate provides equivalent therapeutic effects with an improved side-effect profile.

Pharmacokinetic Parameters

The pharmacokinetic profiles of levamlodipine and racemic amlodipine have been well-characterized. A bioequivalence study in healthy subjects provides a direct comparison.[13]

ParameterLevamlodipine (2.5 mg)Racemic Amlodipine (5 mg)
Cmax (ng/mL) GMR: 100.24% (fasting)GMR: 96.48% (fed)
AUC0-t (ngh/mL) GMR: 103.63% (fasting)GMR: 99.90% (fed)
AUC0-∞ (ngh/mL) GMR: 103.24% (fasting)GMR: 99.62% (fed)
GMR: Geometric Mean Ratio. 90% Confidence Intervals for all parameters fell within the bioequivalence range of 80-125%.[13]
Clinical Efficacy

Clinical trials have consistently shown that 2.5 mg of levamlodipine is as effective as 5 mg of racemic amlodipine in lowering blood pressure.[5]

StudyLevamlodipine (2.5 mg) Mean BP Reduction (mmHg)Racemic Amlodipine (5 mg) Mean BP Reduction (mmHg)p-value
Efficacy and Safety Study (8 weeks) SBP: 17.32 ± 11.28, DBP: 14.84 ± 7.59SBP: 19.71 ± 11.73, DBP: 15.02 ± 6.36Not statistically significant
Data from a double-blinded study in 204 patients.[14]
Safety and Tolerability

A key advantage of levamlodipine is its improved tolerability, particularly the reduced incidence of peripheral edema.

Adverse EventLevamlodipine GroupRacemic Amlodipine GroupRisk Reduction/p-value
Any Adverse Reaction 6.0% (n=5018)8.4% (n=5013)p < 0.001
Lower Extremity Edema 1.1% (n=5018)3.0% (n=5013)p < 0.001
Headache 0.7% (n=5018)1.1% (n=5013)p = 0.045
Data from a pragmatic comparative effectiveness study with 24 months of follow-up.[15]

Experimental Protocols

The development of levamlodipine relied on robust experimental methodologies, from chiral separation to clinical evaluation.

Chiral Separation of Amlodipine

The isolation of the S-enantiomer is a critical first step. High-performance liquid chromatography (HPLC) is a common analytical method for this purpose.

Protocol: Chiral HPLC Separation of Amlodipine Enantiomers

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A chiral column, such as an Ultron ES-OVM ovomucoid column (150mm x 4.6mm, 5µm), is used.[16]

  • Mobile Phase: A mixture of a buffer and an organic solvent. For example, 20mM dibasic sodium phosphate buffer (pH 7.0) and acetonitrile in an 80:20 v/v ratio.[16]

  • Flow Rate: Typically set at 1.0 mL/min.[16]

  • Column Temperature: Maintained at 25°C.[16]

  • Injection Volume: 10 µL of the sample solution (e.g., 0.1 mg/mL in acetonitrile).[16]

  • Detection: UV detection at a wavelength of 360 nm.[16]

  • Expected Results: The (R)- and (S)-enantiomers will elute at different retention times, allowing for their separation and quantification. For instance, R-Amlodipine may elute at approximately 8.0 minutes and S-Amlodipine at 11.0 minutes under these conditions.[16]

Clinical Trial Design

The clinical development of levamlodipine involved rigorous, well-controlled studies to establish its efficacy and safety.

Protocol: A Randomized, Double-Blind, Comparative Clinical Trial

  • Study Objective: To compare the efficacy and safety of levamlodipine (2.5 mg) with racemic amlodipine (5 mg) in patients with mild to moderate essential hypertension.

  • Patient Population: Adult male and female patients diagnosed with essential hypertension (e.g., sitting diastolic blood pressure between 95 and 114 mmHg).

  • Inclusion Criteria:

    • Age 18-75 years.

    • Diagnosis of mild to moderate essential hypertension.

    • Willingness to provide informed consent.

  • Exclusion Criteria:

    • Secondary hypertension.

    • Severe hypertension.

    • History of significant cardiovascular events (e.g., myocardial infarction, stroke) within the past 6 months.

    • Severe renal or hepatic impairment.

    • Known hypersensitivity to dihydropyridine calcium channel blockers.

    • Pregnancy or lactation.

  • Study Design:

    • Phase I (Washout): A 1-2 week period where patients discontinue their previous antihypertensive medications.

    • Phase II (Randomization): Patients are randomly assigned to receive either levamlodipine (2.5 mg) or racemic amlodipine (5 mg) once daily.

    • Phase III (Treatment): A double-blind treatment period of 8-12 weeks.

  • Efficacy Endpoints:

    • Primary: Change from baseline in sitting diastolic blood pressure at the end of the treatment period.

    • Secondary: Change from baseline in sitting systolic blood pressure, response rate (percentage of patients achieving a target blood pressure), and changes in ambulatory blood pressure monitoring.

  • Safety Assessments:

    • Monitoring and recording of all adverse events.

    • Physical examinations.

    • Vital signs.

    • 12-lead electrocardiograms (ECGs).

    • Laboratory safety tests (hematology, clinical chemistry, urinalysis).

  • Statistical Analysis: Appropriate statistical methods, such as t-tests or analysis of covariance (ANCOVA), are used to compare the treatment groups.

Drug Development Workflow and Regulatory Path

The development of a single-enantiomer drug from a previously approved racemate follows a specific regulatory pathway.

G Racemic_Drug Racemic Amlodipine (Marketed) Chiral_Separation Chiral Separation & Enantiomer Identification Racemic_Drug->Chiral_Separation Initiation of Chiral Switch Preclinical Preclinical Studies (Pharmacology & Toxicology of individual enantiomers) Chiral_Separation->Preclinical Characterization Clinical_Dev Clinical Development (Bioequivalence, Efficacy, & Safety Trials) Preclinical->Clinical_Dev Progression to Human Studies NDA_Submission New Drug Application (NDA) Submission to FDA Clinical_Dev->NDA_Submission Data Compilation FDA_Review FDA Review & Approval NDA_Submission->FDA_Review Regulatory Evaluation Market_Launch Levamlodipine Market Launch FDA_Review->Market_Launch Approval Grant

Caption: General workflow for the development of a single-enantiomer drug.

The FDA provides guidance for the development of single-enantiomer drugs, often through the 505(b)(2) regulatory pathway.[14] This pathway allows for the use of data from the previously approved racemic drug, which can streamline the development process. However, the sponsor must still provide sufficient data to establish the safety and efficacy of the single enantiomer.[14] For levamlodipine, this included bioequivalence studies and additional clinical trials.[14]

Conclusion

The development of levamlodipine from racemic amlodipine is a prime example of a successful chiral switch in modern drug development. By isolating the pharmacologically active S-enantiomer, a therapeutic agent with equivalent efficacy and an improved safety profile was created. This in-depth technical guide has provided a comprehensive overview of the discovery, development, and pharmacological basis of levamlodipine, offering valuable insights for researchers and professionals in the field of drug development. The continued study and application of stereochemically pure drugs like levamlodipine will undoubtedly contribute to the advancement of pharmacotherapy.

References

A Technical Deep Dive into the Calcium Channel Blocking Activity of Levamlodipine Besylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker widely utilized in the management of hypertension and angina.[1][2] Its therapeutic efficacy stems from its high affinity and selectivity for L-type calcium channels, primarily in vascular smooth muscle cells. This technical guide provides a comprehensive overview of the calcium channel blocking activity of levamlodipine besylate, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its effects.

Core Mechanism of Action: Selective L-type Calcium Channel Blockade

This compound exerts its vasodilatory effects by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[2] It achieves this by binding to voltage-gated L-type calcium channels, specifically the α1 subunit, which is the main pore-forming unit of the channel complex.[3][4] The S-enantiomer of amlodipine has been shown to have a significantly higher affinity for these channels, approximately 1000 times greater than the R-enantiomer. This stereoselective binding is the basis for the pharmacological activity of levamlodipine.

By blocking the influx of calcium, levamlodipine reduces the intracellular calcium concentration available to bind with calmodulin. This, in turn, prevents the activation of myosin light chain kinase (MLCK), a crucial enzyme for the phosphorylation of myosin light chains and subsequent smooth muscle contraction. The resulting relaxation of vascular smooth muscle leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[5]

Quantitative Pharmacological Data

The calcium channel blocking activity of levamlodipine has been quantified through various in vitro and electrophysiological studies. The following tables summarize key quantitative data, providing a comparative basis for its potency and affinity.

ParameterValueSpecies/TissueExperimental ConditionReference
IC50 229 nM (pIC50 = 6.64)HumanVascular Tissue[6]
IC50 1.9 nMRatAorta (Ca2+-induced contraction)[7]
IC50 19.4 nMRatAorta (K+-induced contraction)[7]
IC50 112 nMCaVAb (mutant channel)Electrophysiology[8]
KD 1.64 ± 0.17 nMRatCardiac Membranes[9]
Bmax 0.45 ± 0.08 pmol/mg proteinRatCardiac Membranes[9]
KD 1.68 ± 0.12 nMRatCardiac Membranes[10]
Bmax 0.34 ± 0.08 pmol/mg proteinRatCardiac Membranes[10]

Table 1: Potency and Affinity of Amlodipine/Levamlodipine for L-type Calcium Channels. IC50 represents the half-maximal inhibitory concentration, KD is the equilibrium dissociation constant, and Bmax is the maximum receptor density.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the calcium channel blocking activity of levamlodipine.

Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is employed to directly measure the effect of levamlodipine on L-type calcium channel currents in isolated vascular smooth muscle cells.[11][12][13]

1. Cell Preparation:

  • Vascular smooth muscle cells are enzymatically dissociated from arterial tissue (e.g., rabbit ear artery).

  • The isolated cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with a physiological salt solution.

2. Recording Setup:

  • Borosilicate glass micropipettes with a resistance of 3-7 MΩ are filled with an internal solution containing Cs+ to block K+ currents and an ATP-regenerating system.

  • A high-resistance seal (gigaohm seal) is formed between the micropipette and the cell membrane.

  • The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.

3. Voltage-Clamp Protocol:

  • The membrane potential is held at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state.

  • Depolarizing voltage steps (e.g., to 0 mV for 200 ms) are applied to elicit inward calcium currents.

  • This compound is applied to the cell via the superfusion system at various concentrations.

4. Data Analysis:

  • The peak inward current is measured before and after the application of levamlodipine.

  • Concentration-response curves are constructed to determine the IC50 value for the inhibition of L-type calcium channel currents.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Ki) of levamlodipine for the L-type calcium channel.[14][15][16] This is typically a competitive binding assay using a radiolabeled dihydropyridine antagonist, such as [3H]-nitrendipine.[17][18]

1. Membrane Preparation:

  • Vascular smooth muscle or cardiac tissue is homogenized in a buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

2. Binding Reaction:

  • The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand (e.g., [3H]-nitrendipine) and varying concentrations of unlabeled this compound.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

In Vitro Vascular Smooth Muscle Contraction Assay

This functional assay assesses the ability of levamlodipine to inhibit vasoconstriction in isolated arterial rings.[14][19]

1. Tissue Preparation:

  • Arterial segments (e.g., rat aorta) are dissected and cut into rings of 2-3 mm in length.

  • The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

2. Isometric Tension Recording:

  • The arterial rings are connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate under a resting tension for a specified period.

3. Contraction and Relaxation Measurement:

  • A stable contraction is induced by adding a vasoconstrictor, such as high potassium chloride (KCl) or phenylephrine, to the organ bath.

  • Once a stable plateau of contraction is reached, cumulative concentrations of this compound are added to the bath.

  • The resulting relaxation of the arterial ring is recorded.

4. Data Analysis:

  • The relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Concentration-response curves are plotted, and the IC50 value for the vasorelaxant effect of levamlodipine is determined.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

cluster_intracellular Intracellular Space L_type_Ca_Channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Levamlodipine Levamlodipine Besylate Levamlodipine->L_type_Ca_Channel Relaxation Relaxation/ Vasodilation Levamlodipine->Relaxation Leads to Calmodulin Calmodulin Ca_influx->Calmodulin Activates MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction

Caption: Mechanism of action of this compound.

start Start cell_prep Isolate Vascular Smooth Muscle Cells start->cell_prep seal Form Gigaohm Seal (Whole-cell configuration) cell_prep->seal hold Hold Membrane Potential (-80 mV) seal->hold depolarize Apply Depolarizing Pulse (e.g., to 0 mV) hold->depolarize record_control Record Control Ca2+ Current depolarize->record_control apply_drug Apply Levamlodipine Besylate record_control->apply_drug record_drug Record Ca2+ Current in presence of Drug apply_drug->record_drug analyze Analyze Data (Determine IC50) record_drug->analyze end End analyze->end

Caption: Experimental workflow for patch-clamp electrophysiology.

Depolarization Membrane Depolarization L_type_channel L-type Ca2+ Channel Activation Depolarization->L_type_channel Ca_influx Increased Intracellular [Ca2+] L_type_channel->Ca_influx Calmodulin_activation Ca2+-Calmodulin Complex Formation Ca_influx->Calmodulin_activation MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Calmodulin_activation->MLCK_activation Myosin_phosphorylation Myosin Light Chain Phosphorylation MLCK_activation->Myosin_phosphorylation Contraction Smooth Muscle Contraction Myosin_phosphorylation->Contraction

Caption: L-type calcium channel signaling in vascular smooth muscle.

References

In Vitro Antioxidant Properties of Levamlodipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a widely prescribed calcium channel blocker for the management of hypertension and angina. Beyond its established role in regulating blood pressure, a growing body of evidence suggests that its parent compound, amlodipine, possesses significant antioxidant properties. These properties are independent of its calcium channel blocking activity and may contribute to its cardiovascular protective effects. This technical guide provides an in-depth overview of the in vitro antioxidant characteristics of amlodipine, serving as a crucial reference for levamlodipine research due to the limited availability of data on the pure S-enantiomer. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways to support further investigation into the antioxidant potential of levamlodipine.

Introduction: Levamlodipine and Its Antioxidant Potential

Amlodipine is a racemic mixture of S-amlodipine (levamlodipine) and R-amlodipine. The antihypertensive effects are primarily attributed to levamlodipine.[1] In vitro studies have consistently demonstrated that amlodipine exhibits antioxidant activity by scavenging free radicals, inhibiting lipid peroxidation, and modulating oxidative stress-related signaling pathways. These antioxidant actions are thought to provide vasoprotective and anti-atherosclerotic benefits. While direct quantitative in vitro antioxidant data for levamlodipine is scarce in publicly available literature, the extensive research on amlodipine provides a strong foundation for understanding the potential antioxidant capabilities of its active enantiomer.

Quantitative Data on In Vitro Antioxidant Activity of Amlodipine

The following tables summarize the available quantitative data from various in vitro antioxidant assays performed on amlodipine. These values provide a benchmark for its antioxidant efficacy.

Table 1: Free Radical Scavenging Activity of Amlodipine

Assay TypeRadical ScavengedTest SystemKey FindingsReference
DPPH Assay2,2-diphenyl-1-picrylhydrazylMethanolic solutionAmlodipine demonstrated significant, though inconsistent and non-concentration dependent, free radical scavenging activity (56.89% inhibition at 10 mg/ml).[2]
Nitric Oxide Scavenging AssayNitric OxideSodium nitroprusside solutionAmlodipine exhibited nitric oxide free radical scavenging activity.[2]

Table 2: Efficacy of Amlodipine in Modulating Oxidative Stress Markers

Assay TypeOxidative Stress MarkerTest SystemKey FindingsReference
Lipid Peroxidation InhibitionMalondialdehyde (MDA)Cholesterol-fed rabbitsAmlodipine treatment led to a decrease in MDA levels.
Superoxide Dismutase (SOD) ActivitySuperoxide DismutasePatients with essential hypertensionAmlodipine therapy resulted in an increase in SOD levels.
Nitric Oxide (NO) BioavailabilityNO and Peroxynitrite (ONOO⁻)Aortic and glomerular endothelial cells from spontaneously hypertensive ratsAmlodipine treatment restored NO levels and decreased ONOO⁻ levels, increasing the NO/ONOO⁻ ratio.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of levamlodipine.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Levamlodipine/Amlodipine stock solution (in a suitable solvent like methanol or DMSO)

    • Ascorbic acid or Trolox (positive control)

    • Methanol (or other suitable solvent)

  • Procedure:

    • Prepare serial dilutions of the test compound (levamlodipine/amlodipine) and the positive control.

    • In a 96-well plate or cuvettes, add a specific volume of the test compound or control to a defined volume of the DPPH solution.

    • A control well should contain the solvent and DPPH solution. A blank well should contain the solvent only.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging percentage against concentration.

Nitric Oxide (NO) Scavenging Assay
  • Principle: This assay relies on the generation of nitric oxide from sodium nitroprusside in an aqueous solution. The NO produced interacts with oxygen to form nitrite ions, which are quantified using the Griess reagent. Antioxidants compete with oxygen, leading to a reduction in nitrite formation.

  • Reagents:

    • Sodium nitroprusside (10 mM in phosphate-buffered saline, pH 7.4)

    • Griess reagent (equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Levamlodipine/Amlodipine stock solution

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Mix the sodium nitroprusside solution with various concentrations of the test compound.

    • Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).

    • Add an equal volume of Griess reagent to the incubated solution.

    • Allow the color to develop for 5-10 minutes at room temperature.

    • Measure the absorbance at 546 nm.

  • Calculation: The percentage of NO scavenging is calculated by comparing the absorbance of the sample with the control (without the test compound).

Reducing Power Assay
  • Principle: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The Fe²⁺ then forms a colored complex (Prussian blue) with ferric chloride, and the intensity of the color is measured spectrophotometrically. A higher absorbance indicates greater reducing power.

  • Reagents:

    • Phosphate buffer (0.2 M, pH 6.6)

    • Potassium ferricyanide (1% w/v)

    • Trichloroacetic acid (10% w/v)

    • Ferric chloride (0.1% w/v)

    • Levamlodipine/Amlodipine stock solution

  • Procedure:

    • Mix the test compound at various concentrations with the phosphate buffer and potassium ferricyanide solution.

    • Incubate the mixture at 50°C for 20 minutes.

    • Add trichloroacetic acid to stop the reaction and centrifuge the mixture.

    • Take the supernatant and mix it with distilled water and ferric chloride solution.

    • Allow the mixture to stand for 10 minutes for color development.

    • Measure the absorbance at 700 nm.

  • Calculation: Increased absorbance of the reaction mixture indicates increased reducing power.

Hydroxyl Radical Scavenging Assay
  • Principle: This assay is often based on the Fenton reaction, where hydroxyl radicals are generated by the reaction of Fe²⁺ with H₂O₂. The hydroxyl radicals then degrade a detector molecule (e.g., deoxyribose), and the extent of degradation is measured. Antioxidants scavenge the hydroxyl radicals, thus preventing the degradation of the detector molecule.

  • Reagents:

    • Phosphate buffer (e.g., 20 mM, pH 7.4)

    • FeSO₄ solution

    • EDTA solution

    • H₂O₂ solution

    • Deoxyribose solution

    • Trichloroacetic acid (TCA)

    • Thiobarbituric acid (TBA)

    • Levamlodipine/Amlodipine stock solution

  • Procedure:

    • Prepare a reaction mixture containing the test compound, FeSO₄-EDTA complex, H₂O₂, and deoxyribose in a phosphate buffer.

    • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding TCA and TBA.

    • Heat the mixture in a boiling water bath to develop a pink chromogen.

    • Cool the mixture and measure the absorbance at 532 nm.

  • Calculation: The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the sample to that of the control.

Signaling Pathways and Mechanisms of Action

Amlodipine's antioxidant effects are linked to its influence on specific cellular signaling pathways, particularly those involving nitric oxide synthase (eNOS) and NADPH oxidase.

Amlodipine's Influence on the eNOS Pathway

Amlodipine has been shown to increase the bioavailability of nitric oxide (NO), a key signaling molecule in the vasculature with vasodilatory and anti-inflammatory properties. This is achieved through the activation of endothelial nitric oxide synthase (eNOS). The proposed mechanism involves the phosphorylation of eNOS at Ser1177 and dephosphorylation at Thr495, leading to its activation.

eNOS_Activation_by_Amlodipine Amlodipine Amlodipine PKC Protein Kinase C (PKC) Amlodipine->PKC Inhibits eNOS_Ser1177 eNOS (Ser1177) (Active) Amlodipine->eNOS_Ser1177 Promotes Phosphorylation eNOS_Thr495 eNOS (Thr495) (Inactive) PKC->eNOS_Thr495 Phosphorylates (Inhibitory) NO_Production Nitric Oxide (NO) Production eNOS_Ser1177->NO_Production Catalyzes Vasodilation Vasodilation & Vasoprotection NO_Production->Vasodilation

Caption: Amlodipine enhances eNOS activity and NO production.

Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for evaluating the in vitro antioxidant properties of a compound like levamlodipine involves a series of standardized assays.

Antioxidant_Assay_Workflow start Start: Prepare Levamlodipine Stock Solution assays Perform a Battery of In Vitro Assays start->assays dpph DPPH Radical Scavenging assays->dpph no_scavenging Nitric Oxide Scavenging assays->no_scavenging reducing_power Reducing Power Assay assays->reducing_power hydroxyl Hydroxyl Radical Scavenging assays->hydroxyl data_analysis Data Analysis dpph->data_analysis no_scavenging->data_analysis reducing_power->data_analysis hydroxyl->data_analysis ic50 Calculate IC50 Values data_analysis->ic50 comparison Compare with Standard Antioxidants data_analysis->comparison conclusion Conclusion on Antioxidant Profile ic50->conclusion comparison->conclusion

Caption: General workflow for in vitro antioxidant evaluation.

Conclusion and Future Directions

References

The Pharmacokinetics and Metabolism of Levamlodipine Besylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker widely used in the management of hypertension and angina. Its targeted action offers therapeutic efficacy at half the dose of racemic amlodipine, potentially reducing dose-dependent side effects. This technical guide provides an in-depth review of the pharmacokinetics and metabolism of levamlodipine besylate, presenting a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME) properties. Detailed experimental protocols for key in vivo and in vitro studies are provided, along with visualizations of metabolic pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Levamlodipine exerts its antihypertensive effect by selectively inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1] The stereoselective pharmacokinetics and metabolism of amlodipine underscore the rationale for the development of levamlodipine, as the (S)-enantiomer is primarily responsible for the therapeutic activity.[2][3] This guide synthesizes current knowledge on the disposition of this compound in the human body.

Pharmacokinetics

The pharmacokinetic profile of levamlodipine has been well-characterized in healthy human subjects and patient populations. The key parameters are summarized in the tables below.

Absorption

Following oral administration, levamlodipine is well absorbed, with peak plasma concentrations (Cmax) achieved between 6 and 12 hours.[4][5] The absolute bioavailability is estimated to be between 64% and 90%.[4][5] The absorption of levamlodipine is not significantly affected by the presence of food.[4][5]

Table 1: Pharmacokinetic Parameters of this compound (Single Oral Dose)

Parameter2.5 mg Dose5 mg Dose20 mg S-amlodipine Besylate
Tmax (h) 2-37.00 ± 2.00 to 7.80 ± 2.678.4 ± 3.6
Cmax (ng/mL) 8.3 - 9.33.01 ± 1.00 to 3.17 ± 0.936.13 ± 1.29
AUC0–t (ng·hr/mL) 95 ± 14 (t=48h)111.2 ± 29.2 to 116.8 ± 31.1351 ± 72
AUC0–∞ (ng·hr/mL) -131.3 ± 35.5 to 136.5 ± 32.5-
Bioavailability (%) 64 - 9064 - 9064 - 90

Data compiled from multiple sources.[5][6][7]

Distribution

Levamlodipine is extensively distributed throughout the body, with a large volume of distribution similar to that of racemic amlodipine (approximately 21 L/kg).[5][8] It is highly bound to plasma proteins, with approximately 93% of the circulating drug bound, primarily to albumin.[4][8]

Metabolism

Levamlodipine is extensively metabolized in the liver, with about 90% of the administered dose converted to inactive metabolites.[4][6] The primary metabolic pathway is the dehydrogenation of the dihydropyridine ring to a pyridine derivative (M9), a reaction predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[8][9][10] This pyridine metabolite can then undergo further O-demethylation, O-dealkylation, and oxidative deamination.[9] Studies have shown that CYP3A4 is the key enzyme in the metabolic clearance of amlodipine, with a lesser role for CYP3A5.[9][10]

Excretion

The elimination of levamlodipine from the plasma is biphasic, with a terminal elimination half-life of approximately 30 to 50 hours.[1][4] Steady-state plasma concentrations are typically reached after 7 to 8 days of consecutive daily dosing.[4] Excretion occurs primarily through the kidneys, with about 60% of the administered dose eliminated in the urine as metabolites and 10% as the unchanged drug.[7][8]

Table 2: Elimination and Clearance Parameters of this compound

ParameterValue
Elimination Half-life (t½) 30 - 50 hours
Plasma Protein Binding ~93%
Metabolism ~90% (hepatic)
Primary Metabolite Pyridine derivative (M9)
Primary Enzyme CYP3A4
Excretion 60% in urine as metabolites, 10% as unchanged drug
Oral Clearance (S-amlodipine besylate) 6.9 ± 1.6 mL/min/kg

Data compiled from multiple sources.[1][4][5][7][8]

Experimental Protocols

In Vivo Pharmacokinetic Study in Healthy Human Subjects

Objective: To determine the pharmacokinetic profile of a single oral dose of this compound.

Methodology:

  • Study Design: A single-dose, open-label, two-period crossover study.[1]

  • Subjects: Healthy adult male and/or female volunteers.

  • Procedure:

    • Subjects fast overnight for at least 10 hours before drug administration.

    • A single oral dose of this compound (e.g., 5 mg) is administered with water.[1]

    • Serial blood samples (approximately 4 mL) are collected into tubes containing an anticoagulant (e.g., K3EDTA) at pre-dose (0 h) and at specified time points post-dose (e.g., 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12, 14, 24, 36, 48, 72, 96, 120, 144, and 168 hours).[1]

    • Plasma is separated by centrifugation (e.g., 1800 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[1]

    • A washout period of at least 21 days is maintained between study periods.[1]

  • Bioanalysis: Plasma concentrations of levamlodipine are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters including Cmax, Tmax, AUC0-t, AUC0-∞, and t½.

In Vivo Pharmacokinetic Study Workflow.
Determination of Levamlodipine in Human Plasma by LC-MS/MS

Objective: To quantify the concentration of levamlodipine in human plasma samples.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of amlodipine).

    • Add 500 µL of an extraction solvent (e.g., a mixture of ether and dichloromethane, 3:1 v/v).[7]

    • Vortex for a specified time (e.g., 5 minutes).

    • Centrifuge to separate the organic and aqueous layers (e.g., 3000 rpm for 5 minutes).

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.025% formic acid) in a specific ratio (e.g., 90:10, v/v).[5]

    • Flow Rate: A constant flow rate (e.g., 0.8 mL/min).

    • Injection Volume: A defined volume (e.g., 10 µL).

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor specific precursor-to-product ion transitions for levamlodipine and the internal standard.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of levamlodipine into blank plasma.

    • Analyze the calibration standards and unknown samples.

    • Quantify the concentration of levamlodipine in the unknown samples by interpolating from the calibration curve.

In Vitro Metabolism Study using Human Liver Microsomes

Objective: To identify the metabolic pathways of levamlodipine and the P450 enzymes involved.

Methodology:

  • Incubation Mixture Preparation:

    • Prepare a reaction mixture containing human liver microsomes (HLM) (e.g., 0.5 mg/mL protein concentration), a phosphate buffer (pH 7.4), and levamlodipine at a specified concentration.[11]

  • Reaction Initiation and Incubation:

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

    • Incubate at 37°C with gentle agitation for a defined period (e.g., up to 60 minutes).[12]

  • Reaction Termination:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

  • Sample Processing and Analysis:

    • Centrifuge the mixture to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to identify and quantify the parent drug and its metabolites.

  • CYP450 Reaction Phenotyping:

    • To identify the specific CYP enzymes involved, conduct incubations in the presence of selective chemical inhibitors for different CYP isoforms (e.g., ketoconazole for CYP3A4).[9]

    • Alternatively, use recombinant human CYP enzymes to confirm the metabolic activity of individual isoforms.

G cluster_pathway Metabolic Pathway of Levamlodipine Levamlodipine Levamlodipine Metabolite_M9 Pyridine Metabolite (M9) (Inactive) Levamlodipine->Metabolite_M9 CYP3A4 (Dehydrogenation) Further_Metabolites Further Inactive Metabolites (O-demethylation, O-dealkylation, Oxidative deamination) Metabolite_M9->Further_Metabolites

Metabolic Pathway of Levamlodipine.

Conclusion

This compound exhibits a favorable pharmacokinetic profile characterized by predictable absorption, extensive distribution, and metabolism primarily mediated by CYP3A4 into inactive metabolites. Its long elimination half-life allows for once-daily dosing, which is advantageous for patient compliance. The detailed understanding of its ADME properties, facilitated by the experimental protocols outlined in this guide, is crucial for the rational design of clinical studies, prediction of drug-drug interactions, and optimization of therapeutic regimens. This comprehensive technical guide serves as a valuable resource for scientists and researchers in the field of drug development, providing a solid foundation for further investigation and clinical application of levamlodipine.

References

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of Levamlodipine Besylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levamlodipine, the S-enantiomer of amlodipine, is a potent calcium channel blocker used in the management of hypertension and angina pectoris. As the pharmacologically active isomer, its accurate and precise quantification in bulk drug and pharmaceutical dosage forms is critical for ensuring safety and efficacy. This document provides detailed application notes and protocols for the analytical method development and validation of levamlodipine besylate using High-Performance Liquid Chromatography (HPLC), and Ultraviolet (UV) Spectrophotometry. These methods are essential for quality control, stability studies, and formulation development. The protocols are established in accordance with International Council for Harmonisation (ICH) guidelines.

High-Performance Liquid Chromatography (HPLC) Method

An accurate and precise HPLC analytical method has been validated for the determination of Amlodipine besylate in pharmaceutical dosage forms.[1] This method is suitable for routine quality control analysis.

Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Visible detector. A Shimadzu HPLC system (LC-2010 CHT) is a suitable example.[1]

2. Chromatographic Conditions:

  • Column: C18 (150mm x 3.9 mm), 5 µm particle size.[1]

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile, Methanol, and a pH 3.0 buffer in the ratio of 15:35:50 (v/v/v).[1]

  • Flow Rate: 1.0 ml/min.[1]

  • Detection Wavelength: 237 nm.[1]

  • Injection Volume: 20 µl.

  • Column Temperature: 30°C.[2]

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve 25 mg of this compound working standard in the mobile phase in a 25 ml volumetric flask to obtain a concentration of 1000 µg/ml.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 35-105 µg/ml.[1]

  • Sample Preparation: For tablet dosage forms, weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 25 mg of this compound into a 25 ml volumetric flask. Add about 15 ml of mobile phase and sonicate for 15 minutes. Make up the volume with the mobile phase and filter through a 0.45 µm membrane filter.

4. Method Validation Parameters:

  • Linearity: Analyze the working standard solutions in the concentration range of 35-105 µg/ml and construct a calibration curve by plotting peak area against concentration.[1]

  • Precision:

    • System Precision: Inject the standard solution six times and calculate the % RSD of the peak areas.

    • Method Precision: Analyze six different sample preparations and calculate the % RSD of the assay values.[1]

  • Accuracy (Recovery): Perform recovery studies by spiking a known amount of standard drug into the placebo at three different concentration levels (e.g., 80%, 100%, and 120%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze the drug, placebo, and a mixture of the drug and placebo to ensure no interference from excipients.

Data Presentation
Validation ParameterResult
Linearity Range35-105 µg/ml[1]
Correlation Coefficient (R²)0.99996[1]
System Precision (%RSD)0.41%[1]
Method Precision (%RSD)0.58%[1]
Accuracy (% Recovery)99.50-99.91%[1]
Retention Time~12.3 min[1]

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results prep_standard Prepare Standard Stock Solution prep_working Prepare Working Standard Solutions prep_standard->prep_working inject Inject Solutions into HPLC prep_working->inject prep_sample Prepare Sample Solution prep_sample->inject hplc_system Set Chromatographic Conditions hplc_system->inject acquire Acquire Chromatograms inject->acquire linearity Linearity acquire->linearity precision Precision acquire->precision accuracy Accuracy acquire->accuracy specificity Specificity acquire->specificity lod_loq LOD & LOQ acquire->lod_loq data_analysis Data Analysis and Interpretation linearity->data_analysis precision->data_analysis accuracy->data_analysis specificity->data_analysis lod_loq->data_analysis report Generate Report data_analysis->report

HPLC Method Development and Validation Workflow

UV-Visible Spectrophotometry Method

A simple, accurate, and precise UV-Visible spectrophotometric method for the quantification of Amlodipine Besylate in pharmaceutical formulations has been developed and validated.[3]

Experimental Protocol

1. Instrumentation:

  • UV-Visible Spectrophotometer with a double beam detector.

2. Method Parameters:

  • Solvent: Ethanol.[4]

  • Wavelength of Maximum Absorbance (λmax): 360 nm.[4]

  • Blank Solution: Ethanol.[4]

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 100 ml of ethanol to get a concentration of 100 µg/ml.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 5-40 µg/ml.[4]

  • Sample Preparation: Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound into a 100 ml volumetric flask. Add 70 ml of ethanol, sonicate for 15 minutes, and then make up the volume with ethanol. Filter the solution and dilute it further to get a final concentration within the linearity range.

4. Method Validation Parameters:

  • Linearity: Measure the absorbance of the working standard solutions at 360 nm and plot a calibration curve of absorbance versus concentration.[4]

  • Precision:

    • Intraday Precision: Analyze the standard solution at three different concentrations three times on the same day.

    • Interday Precision: Analyze the standard solution at three different concentrations on three different days.[4]

  • Accuracy (Recovery): Perform recovery studies by adding known amounts of the standard drug to the placebo at three different levels (80%, 100%, 120%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculate LOD and LOQ using the standard deviation of the y-intercept and the slope of the calibration curve.[4]

Data Presentation
Validation ParameterResult
Wavelength (λmax)360 nm[4]
Linearity Range5-40 µg/ml[4]
Correlation Coefficient (R²)0.998[4]
Regression Equationy = 0.0136x + 0.001[4]
Intraday and Interday Precision (%RSD)< 2%[4]
Accuracy (% Recovery)98.3% - 99.2% (for two different marketed formulations)[4]
LOD0.08123 µg/ml[4]
LOQ0.2461 µg/ml[4]

Experimental Workflow

UV_Vis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_validation Method Validation cluster_results Results prep_standard Prepare Standard Stock Solution prep_working Prepare Working Standard Solutions prep_standard->prep_working scan_lambda Scan for λmax prep_standard->scan_lambda measure_abs Measure Absorbance prep_working->measure_abs prep_sample Prepare Sample Solution prep_sample->measure_abs scan_lambda->measure_abs linearity Linearity measure_abs->linearity precision Precision measure_abs->precision accuracy Accuracy measure_abs->accuracy lod_loq LOD & LOQ measure_abs->lod_loq data_analysis Data Analysis and Interpretation linearity->data_analysis precision->data_analysis accuracy->data_analysis lod_loq->data_analysis report Generate Report data_analysis->report

UV-Visible Spectrophotometry Method Workflow

References

Application Note and Protocol for the Quantification of Levamlodipine Besylate using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Levamlodipine Besylate in pharmaceutical formulations. The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Levamlodipine, the S-enantiomer of amlodipine, is a long-acting calcium channel blocker used in the management of hypertension and angina pectoris. Accurate and precise quantification of this compound is crucial for quality control during drug manufacturing and for various research applications. This application note describes a robust and validated reversed-phase HPLC (RP-HPLC) method for this purpose.

Experimental

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Methanol : 50 mM Phosphate Buffer (pH 3.0) (15:35:50, v/v/v)[1][2]
Flow Rate 1.0 mL/min[3][4][5]
Injection Volume 20 µL[6]
Column Temperature 30°C[2][6]
Detection Wavelength 237 nm[2][4]
Run Time Approximately 15 minutes
  • This compound Reference Standard: USP or equivalent grade.

  • Acetonitrile: HPLC grade.

  • Methanol: HPLC grade.

  • Potassium Dihydrogen Orthophosphate: Analytical grade.

  • Orthophosphoric Acid: Analytical grade.

  • Water: HPLC grade or purified water.

  • 50 mM Phosphate Buffer (pH 3.0): Dissolve 6.8 g of potassium dihydrogen orthophosphate in 1000 mL of water. Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid.[5] Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase: Prepare the mobile phase by mixing acetonitrile, methanol, and the 50 mM phosphate buffer (pH 3.0) in the ratio of 15:35:50 (v/v/v).[1][2] Degas the mobile phase by sonication or an equivalent method before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 5-30 µg/mL.

  • Sample Preparation (for Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of levamlodipine and transfer it to a 100 mL volumetric flask.[7]

    • Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[8]

    • The resulting solution will have a theoretical concentration of 100 µg/mL of levamlodipine. Further dilute as needed to fall within the calibration curve range.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines. A summary of the validation parameters is presented in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 35-105 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Accuracy (% Recovery) 99.50 - 99.91%[1]
Precision (% RSD) < 2%[9]
Limit of Detection (LOD) 0.0674 µg/mL[3]
Limit of Quantification (LOQ) 0.2044 µg/mL[3]
Retention Time Approximately 12.3 min[1]

System Suitability

Before sample analysis, the chromatographic system must meet the system suitability requirements. The parameters are outlined in Table 3.

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0[2]
Theoretical Plates Not less than 2000[2]
% RSD of Peak Areas (for 6 replicate injections of standard) Not more than 2.0%[4]

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation D System Suitability Test A->D B Standard Solution Preparation B->D C Sample Preparation F Sample Injection C->F E Standard Injection & Calibration Curve D->E If Passed E->F G Peak Integration & Area Measurement F->G H Quantification using Calibration Curve G->H I Report Generation H->I

Caption: Experimental workflow for HPLC quantification.

Detailed Protocol

  • Instrument Setup:

    • Turn on the HPLC system, including the pump, detector, and column oven.

    • Set the chromatographic conditions as specified in Table 1.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Check:

    • Inject the standard solution (e.g., 20 µg/mL) six times.

    • Calculate the tailing factor, number of theoretical plates, and the relative standard deviation (% RSD) of the peak areas.

    • Ensure that all parameters meet the acceptance criteria listed in Table 3 before proceeding.

  • Calibration Curve Construction:

    • Inject each of the working standard solutions (e.g., 5, 10, 15, 20, 25, 30 µg/mL) in duplicate.

    • Record the peak area for each injection.

    • Plot a graph of the mean peak area versus the concentration of the standard solutions.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and intercept of the calibration curve.

  • Sample Analysis:

    • Inject the prepared sample solution in duplicate.

    • Record the peak area for the levamlodipine peak.

  • Calculation:

    • Calculate the concentration of levamlodipine in the sample solution using the regression equation from the calibration curve: Concentration (µg/mL) = (Peak Area - Intercept) / Slope

    • Calculate the amount of this compound in the tablet dosage form using the following formula: Amount (mg/tablet) = (C * D * A) / W Where:

      • C = Concentration of levamlodipine in the sample solution (µg/mL)

      • D = Dilution factor

      • A = Average tablet weight (mg)

      • W = Weight of tablet powder taken for analysis (mg)

Conclusion

The HPLC method described in this application note is simple, accurate, precise, and robust for the quantification of this compound in pharmaceutical dosage forms. The method is suitable for routine quality control analysis and research purposes.

References

Application Notes & Protocols: In Vitro Dissolution Testing of Levamlodipine Besylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.[1][2] As an immediate-release oral solid dosage form, its in vitro dissolution characteristics are critical for ensuring product quality, batch-to-batch consistency, and predicting in vivo performance. Levamlodipine besylate is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability. This classification allows for the possibility of biowaivers based on comparative in vitro dissolution data.[3]

These application notes provide a comprehensive overview and detailed protocols for the in vitro dissolution testing of this compound tablets, aligning with regulatory guidelines.

Data Presentation: Summary of Dissolution Test Conditions

The following tables summarize common experimental conditions for the in vitro dissolution testing of amlodipine and this compound tablets, as derived from scientific literature and pharmacopeial monographs.

Table 1: Recommended Dissolution Apparatus and Media

ParameterRecommended ConditionReference
Apparatus USP Apparatus 2 (Paddle)[4][5][6][7]
Rotation Speed 50 rpm or 75 rpm[4][7][8]
Temperature 37 ± 0.5 °C[5][7]
Volume of Medium 500 mL or 900 mL[4][5][7]
Dissolution Media 0.01 N or 0.1 N Hydrochloric Acid (pH 1.2)[4][6][8]
Acetate Buffer (pH 4.5)[5][6]
Phosphate Buffer (pH 6.8)[5][6]

Table 2: Typical Sampling and Acceptance Criteria for BCS Class I Drugs

ParameterRecommended ConditionReference
Sampling Times 10, 15, 20, 30, 45, 60 minutes[5][9]
Acceptance Criteria Very Rapidly Dissolving: ≥ 85% dissolved in ≤ 15 minutes[9][10][11]
Rapidly Dissolving: ≥ 85% dissolved in ≤ 30 minutes[5][10][11]
USP General Criteria: NLT 75% (Q) of the labeled amount dissolved in 30 minutes.[5]

Table 3: Analytical Methods for Sample Quantification

MethodWavelength (UV)Mobile Phase (HPLC)Reference
UV-Vis Spectrophotometry 238 - 240 nmN/A[5][8]
High-Performance Liquid Chromatography (HPLC) ~239 nmMethanol, Acetonitrile, and pH 3.0 Buffer (e.g., 35:15:50)[4]

Experimental Protocols

Protocol 1: Standard In Vitro Dissolution Test for Quality Control

This protocol is based on the USP monograph for Amlodipine Besylate Tablets and is suitable for routine quality control.[4]

1. Preparation of Dissolution Medium:

  • Prepare 0.01 N Hydrochloric Acid (HCl). For 1000 mL, add 0.85 mL of concentrated HCl to 900 mL of deionized water, mix, and make up the volume to 1000 mL.

2. Test Setup:

  • Apparatus: USP Apparatus 2 (Paddles). Note: Paddles should be coated with an inert material like Teflon, as amlodipine can degrade in contact with stainless steel.[4]

  • Medium: 500 mL of 0.01 N HCl.[4]

  • Temperature: Maintain at 37 ± 0.5 °C.

  • Rotation Speed: 75 rpm.[4]

3. Dissolution Procedure:

  • Place one this compound tablet in each of the six dissolution vessels.

  • Start the apparatus immediately.

  • After 30 minutes, withdraw a sample (e.g., 10 mL) from each vessel from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

  • Filter the samples promptly through a suitable filter (e.g., 0.45 µm nylon).

4. Sample Analysis (UV-Vis Spectrophotometry):

  • Prepare a standard solution of this compound Reference Standard (RS) in the dissolution medium at a known concentration.

  • Measure the absorbance of the filtered sample solutions and the standard solution at the wavelength of maximum absorbance (approximately 239 nm), using the dissolution medium as the blank.

  • Calculate the percentage of the labeled amount of levamlodipine dissolved.

5. Acceptance Criteria:

  • Not less than 75% (Q) of the labeled amount of levamlodipine is dissolved in 30 minutes.[5]

Protocol 2: Comparative Dissolution Profiling for Biowaiver Studies

This protocol is designed for comparing the dissolution profiles of a test product against a reference product, following BCS-based biowaiver guidelines.[3][11][12]

1. Preparation of Dissolution Media:

  • Prepare the following three media:

    • pH 1.2: 0.1 N HCl.

    • pH 4.5: Acetate Buffer.

    • pH 6.8: Phosphate Buffer.

2. Test Setup:

  • Apparatus: USP Apparatus 2 (Paddle).

  • Medium Volume: 900 mL or less.[11][12]

  • Temperature: 37 ± 0.5 °C.

  • Rotation Speed: 50 rpm or 75 rpm.[11]

  • Number of Units: Test at least 12 individual tablets of both the test and reference products in each medium.[11]

3. Dissolution Procedure:

  • Place one tablet in each vessel.

  • Start the apparatus.

  • Withdraw an aliquot (e.g., 5 mL) at multiple time points (e.g., 10, 15, 20, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter samples promptly through a 0.45 µm filter.

4. Sample Analysis (Preferably HPLC):

  • Develop and validate an HPLC method for the quantification of levamlodipine.

  • Analyze the filtered samples to determine the cumulative percentage of drug dissolved at each time point.

5. Data Analysis and Acceptance Criteria:

  • Plot the mean percentage of drug dissolved versus time for both test and reference products in each of the three media.

  • For BCS Class I drugs, a biowaiver can be granted if:

    • Both test and reference products exhibit very rapid dissolution (≥ 85% dissolved in 15 minutes).[10][11]

    • OR, both products exhibit rapid dissolution (≥ 85% dissolved in 30 minutes) and their profiles are similar.[10][11]

  • Profile similarity is assessed using the similarity factor (f₂):

    • An f₂ value between 50 and 100 indicates similarity between the two dissolution profiles.[3]

Mandatory Visualizations

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase P1 Prepare Dissolution Media (e.g., pH 1.2, 4.5, 6.8) P2 Assemble & Equilibrate Apparatus (37°C) P1->P2 E1 Place Tablet in Dissolution Vessel P2->E1 P3 Prepare Standard Solutions A1 Quantify Levamlodipine (HPLC or UV-Vis) P3->A1 E2 Start Apparatus (e.g., 75 rpm) E1->E2 E3 Withdraw Samples at Pre-defined Times E2->E3 E4 Filter Samples (0.45 µm filter) E3->E4 E4->A1 A2 Calculate % Dissolved vs. Time A1->A2 A3 Compare Profiles (f₂) & Check Acceptance Criteria A2->A3

Caption: Experimental workflow for in vitro dissolution testing.

G cluster_drug Drug Substance Properties cluster_product Drug Product Performance Sol High Solubility (Highest dose soluble in ≤250 mL over pH 1.2-6.8) BCS1 BCS Class I Sol->BCS1 Perm High Permeability (≥85% absorption) Perm->BCS1 Diss Rapid or Very Rapid In Vitro Dissolution Biowaiver Biowaiver Granted Diss->Biowaiver Sim Profile Similarity (f₂ ≥ 50) vs. Reference Product Sim->Biowaiver BCS1->Diss Leads to expectation of G cluster_membrane Vascular Smooth Muscle Cell Membrane Levam Levamlodipine Channel_Blocked L-Type Ca²⁺ Channel (Blocked State) Levam->Channel_Blocked binds & blocks Channel_Open L-Type Ca²⁺ Channel (Open State) Ca_Int Intracellular Ca²⁺ (Reduced) Channel_Blocked->Ca_Int Ca_Ext Extracellular Ca²⁺ Ca_Ext->Channel_Open influx Ca_Ext->Channel_Blocked Contraction Muscle Contraction (Inhibited) Ca_Int->Contraction Vaso Vasodilation Contraction->Vaso

References

Application Notes and Protocols for Levamlodipine Studies in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levamlodipine, the S-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1] It exerts its antihypertensive effect by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle cells and cardiac muscles, leading to vasodilation and a subsequent reduction in blood pressure.[2] Preclinical studies in various animal models of hypertension are crucial for elucidating its mechanisms of action, evaluating its efficacy, and determining its safety profile. These application notes provide detailed protocols for utilizing key animal models in levamlodipine research. While preclinical studies specifically investigating levamlodipine are limited, the extensive research on amlodipine is highly relevant as levamlodipine is the pharmacologically active isomer.

Mechanism of Action

Levamlodipine selectively blocks L-type calcium channels in vascular smooth muscle to a greater extent than in cardiac muscle.[2] This inhibition of calcium influx prevents the activation of myosin light chain kinase, leading to smooth muscle relaxation, vasodilation, and a decrease in peripheral vascular resistance.[3]

G Levamlodipine Levamlodipine L_type_Ca_Channel L-type Calcium Channel Levamlodipine->L_type_Ca_Channel blocks Ca_Influx Ca²⁺ Influx ↓ L_type_Ca_Channel->Ca_Influx Intracellular_Ca Intracellular [Ca²⁺] ↓ Ca_Influx->Intracellular_Ca MLCK_activation MLCK Activation ↓ Intracellular_Ca->MLCK_activation Myosin_LC_Phosphorylation Myosin Light Chain Phosphorylation ↓ MLCK_activation->Myosin_LC_Phosphorylation Smooth_Muscle_Contraction Smooth Muscle Contraction ↓ Myosin_LC_Phosphorylation->Smooth_Muscle_Contraction Vasodilation Vasodilation ↑ Smooth_Muscle_Contraction->Vasodilation Peripheral_Resistance Peripheral Vascular Resistance ↓ Vasodilation->Peripheral_Resistance Blood_Pressure Blood Pressure ↓ Peripheral_Resistance->Blood_Pressure

Caption: Simplified signaling pathway of levamlodipine's mechanism of action.

Animal Models of Hypertension

Several well-established animal models are utilized to study hypertension. The choice of model depends on the specific research question, as each recapitulates different aspects of human hypertension.[4]

Spontaneously Hypertensive Rat (SHR)

The SHR is a genetic model of essential hypertension and is one of the most widely used models in cardiovascular research.[4]

Experimental Protocol: Induction of Hypertension

Hypertension in SHR develops spontaneously without any experimental intervention.

Experimental Protocol: Levamlodipine (Amlodipine) Administration and Blood Pressure Measurement

G start Acclimatize SHRs (e.g., 1 week) treatment Administer Levamlodipine/Amlodipine (e.g., oral gavage, daily for 4-6 weeks) start->treatment measurement Measure Blood Pressure (e.g., tail-cuff method, weekly) treatment->measurement data_analysis Data Analysis measurement->data_analysis

Caption: Experimental workflow for levamlodipine studies in SHRs.

Detailed Methodology:

  • Animal Selection: Use male or female SHRs, typically starting experiments at an age when hypertension is established (e.g., 12-16 weeks).

  • Acclimatization: House the animals in a controlled environment for at least one week before the experiment.

  • Grouping: Divide the animals into control (vehicle) and treatment groups.

  • Drug Administration: Administer levamlodipine or amlodipine orally via gavage. Doses can range from 1 to 20 mg/kg/day.[2][5]

  • Blood Pressure Measurement: Measure systolic and diastolic blood pressure at regular intervals (e.g., weekly) using a non-invasive tail-cuff method.[5] For more continuous and accurate measurements, radiotelemetry can be employed.

  • Data Collection: Record blood pressure, heart rate, and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, tissues such as the heart and kidneys can be collected for histological and molecular analysis.

Quantitative Data from Amlodipine Studies in SHRs:

Dose (mg/kg/day)DurationRouteBlood Pressure Reduction (Systolic)Reference
14 monthsOralNo significant effect alone[2]
106 weeksIntragastric29% decrease in mean arterial pressure[6]
0.215 weeksOralProgressive decrease, reaching ~50% lower than baseline[7]
8 and 206 monthsOralDose-dependent reduction[5]
0.5 (i.v.)AcuteIntravenousSignificant decrease[8]
400 µg/kg + 100 µg/kg/h (i.v.)AcuteIntravenous27 ± 5 mmHg decrease[3]
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat

This model induces hypertension through mineralocorticoid excess and high salt intake, leading to a low-renin, volume-dependent form of hypertension.[9]

Experimental Protocol: Induction of Hypertension

G start Uninephrectomy doca DOCA Administration (e.g., subcutaneous injection/pellet) start->doca salt High Salt Diet (1% NaCl in drinking water) doca->salt hypertension Hypertension Develops (over several weeks) salt->hypertension

Caption: Workflow for inducing DOCA-salt hypertension.

Detailed Methodology:

  • Animal Selection: Use male Wistar or Sprague-Dawley rats.

  • Uninephrectomy: Surgically remove one kidney to impair renal sodium excretion.[10]

  • DOCA Administration: Administer DOCA via subcutaneous injection (e.g., 20-40 mg/kg twice weekly) or implantation of a slow-release pellet.[10][11]

  • High Salt Diet: Provide the rats with drinking water containing 1% NaCl.[10]

  • Monitoring: Monitor blood pressure weekly. Hypertension typically develops within 3-4 weeks.

Experimental Protocol: Levamlodipine (Amlodipine) Administration

The protocol for drug administration and blood pressure measurement is similar to that for the SHR model.

Quantitative Data from Amlodipine Studies in DOCA-Salt Models:

While specific data for amlodipine in the DOCA-salt model is less readily available in the provided search results, this model is well-established for testing antihypertensive agents.[4][9] The efficacy of levamlodipine would be expected to be similar to its effects in other models of hypertension.

Renal Artery Ligation (2-Kidney, 1-Clip; 2K1C) Model

This model mimics renovascular hypertension, which is caused by the narrowing of a renal artery, leading to activation of the renin-angiotensin system.[4]

Experimental Protocol: Induction of Hypertension

  • Animal Selection: Use rats of a suitable strain (e.g., Sprague-Dawley).

  • Renal Artery Constriction: Anesthetize the animal and place a silver clip with a specific internal diameter around one of the renal arteries to induce stenosis. The other kidney remains untouched.[12]

  • Monitoring: Blood pressure will begin to rise within a week and stabilize at a hypertensive level.

Experimental Protocol: Levamlodipine (Amlodipine) Administration

Follow the same general protocol for drug administration and blood pressure monitoring as described for the SHR model.

Quantitative Data from Amlodipine Studies in Renal Hypertension Models:

Studies have shown that amlodipine is effective in reducing blood pressure in patients with hypertensive chronic kidney disease, suggesting its utility in models of renal hypertension.[13][14]

Data Presentation

The following table summarizes the expected outcomes of levamlodipine (based on amlodipine data) in different animal models of hypertension.

Animal ModelTypical Dose Range (mg/kg/day, oral)Expected Blood Pressure ReductionKey Features of the Model
Spontaneously Hypertensive Rat (SHR) 1 - 20Dose-dependent reduction in systolic and mean arterial pressure.[5][6]Genetic model of essential hypertension.
DOCA-Salt Hypertensive Rat 5 - 20 (estimated)Expected significant reduction in blood pressure.Low-renin, volume-dependent hypertension.[9]
2-Kidney, 1-Clip (2K1C) Rat 5 - 20 (estimated)Expected significant reduction in blood pressure.Renin-dependent renovascular hypertension.[4]

Conclusion

The Spontaneously Hypertensive Rat, DOCA-salt, and renal artery ligation models are valuable tools for the preclinical evaluation of levamlodipine. The provided protocols and data, largely derived from studies on amlodipine, offer a strong foundation for designing experiments to investigate the efficacy and mechanisms of levamlodipine in treating hypertension. Researchers should carefully consider the characteristics of each model to select the most appropriate one for their specific research objectives.

References

Application Notes and Protocols for Determining Enanimtiomeric Purity of Levamlodipine Besylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levamlodipine, the S-(-)-enantiomer of amlodipine, is the pharmacologically active isomer responsible for the therapeutic effects in treating hypertension and angina.[1] The R-(+)-enantiomer is significantly less active.[2] Therefore, ensuring the enantiomeric purity of levamlodipine besylate is a critical quality control parameter in drug development and manufacturing. This document provides detailed application notes and protocols for the determination of enantiomeric purity using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), two commonly employed analytical techniques for chiral separations.[3][4]

Key Analytical Techniques

The primary methods for resolving and quantifying the enantiomers of amlodipine are chiral HPLC and chiral CE. These techniques utilize chiral selectors, either in the stationary phase (chiral stationary phases, CSPs, in HPLC) or as additives in the mobile phase or background electrolyte (chiral mobile phase additives in HPLC or chiral selectors in CE), to achieve separation.[][6]

High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC is a robust and widely used method for the enantioselective analysis of pharmaceuticals.[4] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase.[6]

Experimental Protocol: Chiral HPLC

1. Instrumentation:

  • HPLC system equipped with a UV-Visible detector.[2]

  • Chiral AGP column (100 x 4.6 mm I.D., 5 µm particle size).[2]

2. Reagents and Materials:

  • This compound reference standard and sample.

  • Ammonium acetate buffer (10 mM).[2]

  • 1-Propanol.[2]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

3. Chromatographic Conditions:

  • Mobile Phase: 10 mM Ammonium acetate buffer with 1% 1-Propanol, adjusted to pH 4.6.[2]

  • Flow Rate: 0.9 mL/min.[2]

  • Detection Wavelength: 235 nm.[2]

  • Injection Volume: 50 µL.[2]

  • Column Temperature: Ambient.

4. Sample Preparation:

  • Standard Solution: Prepare a solution of this compound reference standard in the mobile phase at a suitable concentration.

  • Sample Solution: Prepare a solution of the this compound sample in the mobile phase at a concentration similar to the standard solution.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram. The expected retention times are approximately 5 minutes for the R-enantiomer and 7 minutes for the S-enantiomer (levamlodipine).[2]

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage of the R-enantiomer (impurity) in the this compound sample using the peak areas from the chromatogram.

Quantitative Data: Chiral HPLC Method Performance
ParameterValueReference
ColumnChiral AGP (100 x 4.6 mm, 5µm)[2]
Mobile Phase10 mM Ammonium acetate buffer with 1% 1-Propanol (pH 4.6)[2]
Flow Rate0.9 mL/min[2]
Detection235 nm[2]
Retention Time (R-amlodipine)~5 min[2]
Retention Time (S-amlodipine)~7 min[2]
Limit of Quantification (R-amlodipine)~0.05%[7]
Limit of Detection (R-amlodipine)~0.02%[7]

Capillary Electrophoresis (CE) Method

Capillary electrophoresis is a powerful separation technique that offers high efficiency, short analysis times, and low consumption of reagents.[8] For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Experimental Protocol: Chiral Capillary Electrophoresis

1. Instrumentation:

  • Capillary electrophoresis system with a UV detector.

  • Uncoated fused-silica capillary.

2. Reagents and Materials:

  • This compound reference standard and sample.

  • Phosphate buffer.[8]

  • Carboxymethyl-β-cyclodextrin (CM-β-CD) as the chiral selector.[3][9]

  • Sodium hydroxide and phosphoric acid for pH adjustment.

3. Electrophoretic Conditions:

  • Background Electrolyte (BGE): 40 mM phosphate buffer (pH 3.5) containing 4 mM CM-β-CD.[9]

  • Applied Voltage: 30 kV (normal polarity).[9]

  • Capillary Temperature: 25 °C.[9]

  • Detection Wavelength: 238 nm.[8]

  • Injection: Hydrodynamic injection.

4. Sample Preparation:

  • Standard Solution: Prepare a solution of this compound reference standard in the BGE at a suitable concentration.

  • Sample Solution: Prepare a solution of the this compound sample in the BGE at a concentration similar to the standard solution.

5. Analysis Procedure:

  • Condition the capillary with the BGE.

  • Inject the standard solution and run the electrophoresis.

  • Inject the sample solution and run the electrophoresis.

  • Identify the peaks corresponding to the R- and S-enantiomers based on their migration times.

  • Calculate the enantiomeric purity by determining the peak area percentage of the R-enantiomer relative to the total peak area of both enantiomers.

Quantitative Data: Chiral CE Method Performance
ParameterValueReference
Chiral Selector4 mM Carboxymethyl-β-cyclodextrin (CM-β-CD)[9]
Background Electrolyte40 mM phosphate buffer (pH 3.5)[9]
Voltage30 kV[9]
Temperature25 °C[9]
Detection238 nm[8]
Resolution (Rs)9.8[9]
Limit of Detection (LOD)0.001 mg/mL[9]
Limit of Quantification (LOQ)0.003 mg/mL[9]
Linearity (r²)0.9991[9]
Accuracy95-104%[9]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the enantiomeric purity of this compound.

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_hplc_protocol HPLC Protocol cluster_ce_protocol CE Protocol cluster_data Data Acquisition & Analysis prep_sample Weigh this compound Sample dissolve_sample Dissolve in Appropriate Solvent (Mobile Phase or BGE) prep_sample->dissolve_sample method_selection Select Method dissolve_sample->method_selection prep_std Prepare Reference Standard Solution prep_std->method_selection hplc Chiral HPLC method_selection->hplc Chromatographic ce Chiral CE method_selection->ce Electrophoretic hplc_system_prep System Equilibration hplc->hplc_system_prep ce_capillary_prep Capillary Conditioning ce->ce_capillary_prep hplc_injection Inject Sample/Standard hplc_system_prep->hplc_injection hplc_run Chromatographic Run hplc_injection->hplc_run data_acq Data Acquisition (Chromatogram/Electropherogram) hplc_run->data_acq ce_injection Inject Sample/Standard ce_capillary_prep->ce_injection ce_run Electrophoretic Run ce_injection->ce_run ce_run->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration calc Calculate Enantiomeric Purity (% R-enantiomer) peak_integration->calc report Generate Report calc->report

Caption: Workflow for enantiomeric purity determination.

Conclusion

Both chiral HPLC and chiral CE are suitable and validated methods for determining the enantiomeric purity of this compound. The choice of method may depend on the available instrumentation, desired analysis time, and specific validation requirements. The provided protocols offer a starting point for method implementation and can be further optimized as needed. It is crucial to perform method validation to ensure the accuracy, precision, and reliability of the results for quality control purposes.

References

Application Notes and Protocols for Levamlodipine Besylate in Cerebrovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels, leading to vasodilation.[1][2] While extensively used for the management of hypertension, emerging preclinical evidence suggests a potential therapeutic role for levamlodipine besylate in the context of cerebrovascular diseases, such as stroke and vascular dementia. These application notes provide an overview of its potential mechanisms of action beyond blood pressure control and detailed protocols for its investigation in relevant preclinical models.

Mechanism of Action in Cerebrovascular Disease:

This compound's therapeutic potential in cerebrovascular disease is believed to extend beyond its antihypertensive effects. The proposed neuroprotective mechanisms include:

  • Improved Cerebral Perfusion: By inducing vasodilation of cerebral arteries, levamlodipine can enhance cerebral blood flow, which is often compromised in ischemic conditions.[3] This helps to preserve neuronal function in the ischemic penumbra.

  • Modulation of Calcium-Dependent Signaling: Ischemic events lead to an influx of calcium into neurons, triggering excitotoxicity and apoptotic cascades.[4] Levamlodipine, by blocking L-type calcium channels, can mitigate this calcium overload.

  • Restoration of CaMKII Signaling: Studies have shown that levamlodipine can restore the phosphorylation of Calcium/calmodulin-dependent protein kinase II (CaMKII), a key signaling molecule involved in synaptic plasticity and neuronal survival that is often dephosphorylated during cerebral ischemia.[2][5]

  • Anti-inflammatory Effects: While direct evidence for levamlodipine is still emerging, other calcium channel blockers have been shown to modulate microglial activation, a key component of neuroinflammation in stroke.[6]

Data Presentation

Table 1: Preclinical Efficacy of this compound in a Vascular Dementia Model

Animal ModelDrug/DosageTreatment DurationKey FindingsReference
Mouse Right Unilateral Common Carotid Artery Occlusion (rUCCAO)This compound (0.1 mg/kg, p.o.)8 weeksReduced escape latency in the Morris water maze test.[1][2][5]
Mouse rUCCAOThis compound (0.1 mg/kg and 0.5 mg/kg, p.o.)8 weeksPartially restored phospho-CaMKII (Thr286) levels in the hippocampus.[2][5]
Mouse rUCCAOThis compound (0.1 mg/kg and 0.5 mg/kg, p.o.)8 weeksNo significant effect on microglia and astrocyte activation was observed.[2][5]

Experimental Protocols

Animal Model of Vascular Dementia: Right Unilateral Common Carotid Artery Occlusion (rUCCAO)

This model induces chronic cerebral hypoperfusion, leading to cognitive deficits mimicking vascular dementia.[1]

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Fine surgical scissors and forceps

  • 5-0 silk suture

  • Heating pad

Procedure:

  • Anesthetize the mouse and maintain its body temperature at 37°C using a heating pad.

  • Make a midline cervical incision to expose the right common carotid artery.

  • Carefully separate the artery from the surrounding nerves and connective tissue.

  • Permanently ligate the right common carotid artery with a 5-0 silk suture.

  • Suture the incision and allow the animal to recover.

  • Administer post-operative analgesics as required.

Behavioral Testing: Morris Water Maze (MWM)

The MWM is a widely used test to assess spatial learning and memory.

Materials:

  • Circular water tank (120 cm diameter) filled with opaque water (22-24°C)

  • Submerged platform (10 cm diameter)

  • Video tracking system

  • Visual cues placed around the tank

Procedure:

  • Acquisition Phase (5 days):

    • Conduct four trials per day for each mouse.

    • For each trial, gently place the mouse into the water at one of four starting positions.

    • Allow the mouse to swim freely for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform.

    • Allow the mouse to remain on the platform for 15-20 seconds.

    • Record the escape latency (time to find the platform) and swim path using the video tracking system.

  • Probe Trial (Day 6):

    • Remove the platform from the tank.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

Histological Analysis: Immunofluorescence for Phospho-CaMKII

This protocol allows for the visualization and quantification of activated CaMKII in brain tissue.

Materials:

  • Mouse brain tissue sections (coronal, 30 µm)

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody: Rabbit anti-phospho-CaMKII (Thr286)

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Perfuse the animal with 4% paraformaldehyde (PFA) and collect the brain.

  • Post-fix the brain in 4% PFA overnight, followed by cryoprotection in 30% sucrose.

  • Section the brain using a cryostat.

  • Wash the sections in PBS.

  • Incubate the sections in blocking solution for 1 hour at room temperature.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash the sections in PBS.

  • Incubate with the secondary antibody for 2 hours at room temperature.

  • Wash the sections in PBS.

  • Counterstain with DAPI.

  • Mount the sections on slides and coverslip.

  • Image the sections using a fluorescence microscope and quantify the fluorescence intensity in the region of interest (e.g., hippocampus).

Mandatory Visualizations

G cluster_0 Cerebral Ischemia cluster_1 Cellular Stress cluster_2 This compound Intervention cluster_3 Neuroprotective Outcomes Ischemia Reduced Cerebral Blood Flow Ca_Influx Increased Intracellular Ca2+ Ischemia->Ca_Influx Dephos_CaMKII Dephosphorylation of CaMKII Ca_Influx->Dephos_CaMKII Activates Phosphatases Neuroprotection Neuroprotection Dephos_CaMKII->Neuroprotection Leads to Neuronal Dysfunction Levamlodipine This compound Levamlodipine->Ca_Influx Blocks L-type Ca2+ channels Restore_CaMKII Restored p-CaMKII Levamlodipine->Restore_CaMKII Promotes Phosphorylation Improved_Cognition Improved Cognitive Function Restore_CaMKII->Improved_Cognition Improved_Cognition->Neuroprotection G cluster_0 Animal Model Induction cluster_1 Treatment Regimen cluster_2 Outcome Assessment Model Induce Cerebrovascular Disease Model (rUCCAO/MCAO) Treatment Administer this compound (e.g., 0.1-0.5 mg/kg, p.o.) Model->Treatment Post-surgery Behavior Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavior During Treatment Period Histo Histological Analysis (e.g., Infarct Volume, Immunofluorescence) Treatment->Histo End of Treatment MolBio Molecular Biology (e.g., Western Blot for p-CaMKII) Treatment->MolBio End of Treatment

References

Application Notes and Protocols for Cell Viability Assays of Levamlodipine Besylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker.[1] Primarily used in the management of hypertension and angina, recent studies have unveiled its potential effects on cell viability and proliferation in various cell types, including neuronal and cancer cells.[2][3] These findings have spurred interest in its therapeutic potential beyond cardiovascular applications, necessitating robust and standardized methods for assessing its impact on cell health.

This document provides detailed application notes and protocols for conducting cell viability assays to evaluate the effects of levamlodipine besylate. The included methodologies for MTT and LDH assays are foundational for screening, mechanism of action studies, and preclinical evaluation of this compound in various research and drug development contexts.

Data Presentation: Effects of Amlodipine/Levamlodipine on Cell Viability

The following tables summarize the quantitative data on the effects of amlodipine and this compound on the viability of different cell lines as determined by various assays. It is important to note that some studies use the racemic mixture, amlodipine, of which levamlodipine is the active enantiomer.

Table 1: IC50 Values of Amlodipine in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Exposure TimeReference
A549Non-Small Cell Lung CancerMTT9.64148h[3]
A549Non-Small Cell Lung CancerMTT2348h[4]
H1299Non-Small Cell Lung CancerMTT25.6648h[4]
MDA-MB-231Breast CancerMTT8.6648h[5]
MCF-7Breast CancerMTT12.6048h[5]
HT-39Breast CancerNot Specified1.5Not Specified[6]

Table 2: Effect of Amlodipine on Cell Viability in HT-29 Colon Cancer Cells

Concentration (µg/ml)Cytotoxicity (%)AssayExposure TimeReference
10>90MTT48h[1]
50>90MTT48h[1]
100>90MTT48h[1]
250>90MTT48h[1]
500>90MTT48h[1]

Table 3: Effects of this compound on Neuronal Cell Viability

Cell TypeConditionTreatmentEffect on ViabilityReference
Primary Cortical NeuronsNormalUp to 5 µM this compoundNo significant effect[7][8]
Primary Cortical NeuronsNormal> 5 µM this compoundDecreased viability[7][8]
Primary Cortical NeuronsH₂O₂-induced oxidative stressUp to 5 µM this compoundRestored viability[7][8]
Neural Stem CellsH₂O₂-induced oxidative stressThis compoundRestored viability and proliferation[9]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.

    • Include the following controls:

      • Untreated cells (spontaneous LDH release): Cells in culture medium without the test compound.

      • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.

      • Background control: Culture medium without cells.

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of maximum release - Absorbance of untreated cells)] x 100

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

Levamlodipine has been shown to influence key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][10] Understanding these pathways is crucial for elucidating its mechanism of action.

Levamlodipine_Signaling_Pathway Potential Signaling Pathways Modulated by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Levamlodipine Levamlodipine L-type Ca2+ Channel L-type Ca2+ Channel Levamlodipine->L-type Ca2+ Channel Inhibits EGFR EGFR Levamlodipine->EGFR May Inhibit Bcl-2 Bcl-2 Levamlodipine->Bcl-2 Downregulates Caspases Caspases Levamlodipine->Caspases Activates Ca2+ Ca2+ L-type Ca2+ Channel->Ca2+ Reduces Influx PI3K PI3K EGFR->PI3K Activates Raf Raf EGFR->Raf Activates Akt Akt PI3K->Akt Activates Akt->Bcl-2 Inhibits Apoptosis by Phosphorylating Bad Cell Cycle Arrest Cell Cycle Arrest Akt->Cell Cycle Arrest Leads to MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Cell Cycle Arrest Leads to Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits Caspases->Apoptosis Induces Experimental_Workflow Experimental Workflow for Cell Viability Assessment Start Start Cell_Culture 1. Cell Culture (Select appropriate cell line) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (Optimize cell density) Cell_Culture->Cell_Seeding Compound_Treatment 3. This compound Treatment (Dose-response and time-course) Cell_Seeding->Compound_Treatment Viability_Assay 4. Cell Viability Assay Compound_Treatment->Viability_Assay MTT_Assay MTT Assay (Metabolic Activity) Viability_Assay->MTT_Assay e.g. LDH_Assay LDH Assay (Membrane Integrity) Viability_Assay->LDH_Assay e.g. Data_Analysis 5. Data Analysis (Calculate % viability/cytotoxicity, IC50) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Interpretation 6. Interpretation of Results Data_Analysis->Interpretation End End Interpretation->End Apoptosis_Induction Logical Flow of Levamlodipine-Induced Apoptosis Levamlodipine_Treatment This compound Treatment Bcl2_Downregulation Downregulation of anti-apoptotic Bcl-2 Levamlodipine_Treatment->Bcl2_Downregulation Caspase_Activation Activation of Caspase-3/7 Levamlodipine_Treatment->Caspase_Activation Apoptotic_Events Execution of Apoptosis (DNA fragmentation, etc.) Bcl2_Downregulation->Apoptotic_Events Caspase_Activation->Apoptotic_Events Cell_Death Apoptotic Cell Death Apoptotic_Events->Cell_Death

References

Troubleshooting & Optimization

Technical Support Center: Levamlodipine Besylate Tablet Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with levamlodipine besylate tablet dissolution studies.

Troubleshooting Guide

This guide addresses common problems encountered during the dissolution testing of this compound tablets in a question-and-answer format.

Q1: My this compound tablets are failing to meet the dissolution acceptance criteria. What are the initial steps I should take to troubleshoot this?

A1: When a dissolution test fails to meet specifications, a systematic investigation should be performed to identify the root cause. The investigation can be broken down into four main areas: analyst/procedural error, dissolution apparatus malfunction, analytical method issues, and formulation-related problems.[1]

A logical first step is to review the data set as a whole to identify trends, such as consistently low results, a single outlier, or high variability (%RSD).[1] Following this, the investigation should proceed in reverse chronological order, starting with the last step performed.[1]

Q2: How can I rule out procedural or apparatus-related errors as the cause of dissolution failure?

A2: Carefully review the standard operating procedures (SOPs) and instrument logs.[1] Key areas to check include:

  • Media Preparation: Ensure the dissolution medium (typically 0.01 N HCl for amlodipine besylate tablets) was prepared correctly.[2][3] Inadequate degassing of the media can lead to the formation of air bubbles on the tablet surface, hindering dissolution.[4][5] The media temperature should be maintained at 37 ± 0.5°C.[6]

  • Apparatus Setup: Verify that the dissolution apparatus (USP Apparatus 2 - paddles) is correctly set up, including paddle height and centering.[2][7] The rotation speed should be consistently maintained at the specified RPM (typically 75 rpm).[2][3]

  • Sampling and Filtration: Inconsistent sampling techniques or improper filter selection/use can lead to erroneous results.[1][8] Ensure that the chosen filter is validated and does not interfere with the analysis.

Q3: What are the common formulation and Active Pharmaceutical Ingredient (API) related factors that can lead to dissolution failure in this compound tablets?

A3: If procedural and apparatus errors are ruled out, the investigation should focus on the tablet formulation and the this compound API. Key factors include:

  • API Properties:

    • Polymorphism: this compound can exist in different polymorphic forms, which can have significantly different dissolution rates.[9][10][11] Metastable forms tend to have better dissolution profiles than stable forms.[10][11] A change in the polymorphic form of the API between batches can lead to unexpected dissolution results.

    • Particle Size and Morphology: The particle size and shape of the API can influence its surface area and, consequently, its dissolution rate.[12]

  • Formulation Components:

    • Excipient Interactions: Incompatibility between this compound and certain excipients can affect dissolution. For instance, a Maillard reaction between the primary amine group of amlodipine and reducing sugars like lactose can occur, potentially impacting stability and dissolution.[13]

    • Binder and Lubricant Levels: The type and amount of binder and lubricant (e.g., magnesium stearate) can significantly impact tablet disintegration and dissolution. Over-lubrication can lead to decreased dissolution.

  • Manufacturing Process:

    • Granulation: For wet granulated formulations, the amount of binder solution and the granulation endpoint can affect the final dissolution profile.

    • Tablet Hardness and Coating: Changes in tablet hardness or coating thickness can impact how quickly the tablet disintegrates and releases the drug.[12]

A troubleshooting workflow for dissolution failure is illustrated below:

Troubleshooting Workflow for Dissolution Failure start Dissolution Failure Observed review_data Review Data (Trends, Outliers, %RSD) start->review_data check_procedure Check Analyst Procedure & SOPs review_data->check_procedure check_apparatus Check Dissolution Apparatus & Calibration check_procedure->check_apparatus If no procedural errors check_method Review Analytical Method check_apparatus->check_method If apparatus is calibrated investigate_formulation Investigate Formulation & API check_method->investigate_formulation If method is robust api_properties API Properties (Polymorphism, Particle Size) investigate_formulation->api_properties excipients Excipient Interactions & Grade investigate_formulation->excipients manufacturing Manufacturing Process Parameters investigate_formulation->manufacturing resolve Implement Corrective Actions api_properties->resolve excipients->resolve manufacturing->resolve end Dissolution Meets Specification resolve->end

Caption: A flowchart outlining the systematic approach to troubleshooting this compound tablet dissolution failures.

Frequently Asked Questions (FAQs)

Q1: What is the official USP dissolution method for this compound tablets?

A1: The official USP dissolution method for amlodipine besylate tablets, which is applicable to this compound, is as follows:

ParameterSpecification
Apparatus USP Apparatus 2 (Paddles)
Medium 0.01 N Hydrochloric Acid
Volume 500 mL
Rotation Speed 75 rpm
Temperature 37 ± 0.5°C
Time 30 minutes
Acceptance Criteria Not less than 75% (Q) of the labeled amount of amlodipine is dissolved. Some sources may state not less than 80%.[1][2][3][7]

Q2: Can the dissolution of this compound be pH-dependent?

A2: Yes, the dissolution of this compound can be influenced by the pH of the medium. As a weak base, its solubility is generally higher in acidic conditions, such as the 0.01 N HCl (pH 1.2) medium specified in the USP monograph.[14][15] In higher pH media, such as simulated intestinal fluid (e.g., pH 6.8 phosphate buffer), the dissolution rate may be slower.[15]

Q3: How can I investigate the potential impact of polymorphism on my dissolution results?

A3: To investigate polymorphism, you can use several analytical techniques to characterize the solid-state properties of the this compound API in your tablets:

  • Differential Scanning Calorimetry (DSC): Can identify different polymorphic forms by their unique melting points and other thermal events. The melting point for amlodipine besylate is reported to be around 202.71°C.[16]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Different polymorphs can exhibit distinct IR spectra due to differences in their crystal lattice.

  • Scanning Electron Microscopy (SEM): Can visually assess the crystal habit and morphology of the API particles.[12][17]

The relationship between API properties, formulation, manufacturing, and dissolution performance is depicted in the diagram below.

Factors Influencing Dissolution API API Properties Polymorphism Polymorphism API->Polymorphism ParticleSize Particle Size API->ParticleSize Dissolution Dissolution Performance Polymorphism->Dissolution ParticleSize->Dissolution Formulation Formulation Excipients Excipients Formulation->Excipients Binder Binder/Lubricant Formulation->Binder Excipients->Dissolution Binder->Dissolution Manufacturing Manufacturing Process Granulation Granulation Manufacturing->Granulation Hardness Tablet Hardness Manufacturing->Hardness Granulation->Dissolution Hardness->Dissolution

Caption: Key factors related to API, formulation, and manufacturing that influence tablet dissolution performance.

Experimental Protocols

Polymorphism Screening by Differential Scanning Calorimetry (DSC)
  • Objective: To identify the polymorphic form of this compound based on its thermal properties.

  • Methodology:

    • Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.

    • Seal the pan hermetically. An empty, sealed pan is used as a reference.

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge (e.g., 20 mL/min).

    • Record the heat flow as a function of temperature, typically over a range of 30°C to 250°C.

    • Analyze the resulting thermogram for endothermic or exothermic events, particularly the melting endotherm. The peak temperature of the melting endotherm is characteristic of the polymorphic form.[16][18]

Characterization by Fourier-Transform Infrared Spectroscopy (FT-IR)
  • Objective: To obtain the infrared spectrum of this compound for identification and comparison between batches.

  • Methodology:

    • Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of the this compound sample with 100-200 mg of spectroscopic grade KBr.[19]

    • Grind the mixture to a fine powder in an agate mortar.

    • Compress the powder into a thin, transparent pellet using a hydraulic press.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.[20]

    • Compare the obtained spectrum with a reference spectrum or spectra from previous batches to identify any differences in peak positions or shapes that may indicate a different polymorphic form.

Particle Morphology Analysis by Scanning Electron Microscopy (SEM)
  • Objective: To visualize the particle size, shape, and surface characteristics of the this compound API.

  • Methodology:

    • Sample Preparation: Mount a small amount of the this compound powder onto an aluminum stub using double-sided carbon adhesive tape.[21]

    • Remove any loose particles by gently tapping the stub or using a puff of dry, compressed air.[21][22]

    • For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.[12]

    • Imaging: Place the prepared stub into the SEM chamber.

    • Evacuate the chamber to the required vacuum level.

    • Apply an appropriate accelerating voltage and scan the sample with the electron beam.

    • Capture images at various magnifications to observe the overall particle morphology and fine surface details.[12][17]

HPLC Analysis of Dissolution Samples
  • Objective: To accurately quantify the amount of this compound dissolved at each time point.

  • Methodology:

    • Chromatographic Conditions:

      • Column: C18, e.g., Zorbax® Eclipse XDB-C18.[23]

      • Mobile Phase: A common mobile phase is a mixture of buffer, methanol, and acetonitrile. For example, a buffer of 0.7% aqueous triethylamine adjusted to pH 3.0 with orthophosphoric acid, mixed with methanol in a 40:60 (v/v) ratio.[23]

      • Flow Rate: 1.0 mL/min.[23]

      • Detection: UV at 239 nm.[3][23]

      • Injection Volume: 20 µL.

    • Standard Preparation: Prepare a standard solution of USP Amlodipine Besylate RS in the dissolution medium at a known concentration.

    • Sample Preparation: Withdraw aliquots from the dissolution vessels at specified time points. Filter the samples through a suitable 0.45 µm filter.[24][25]

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Calculation: Calculate the percentage of dissolved this compound based on the peak areas of the sample and standard chromatograms.

References

Technical Support Center: Levamlodipine Besylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of levamlodipine besylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent method for synthesizing this compound involves the chiral resolution of racemic (R,S)-amlodipine. This process selectively isolates the desired S-enantiomer (levamlodipine). The subsequent step is the formation of the besylate salt by reacting the isolated levamlodipine with benzenesulfonic acid.[1][2] An alternative, though less common, approach is asymmetric synthesis, which aims to directly produce the S-enantiomer.

Q2: What are the critical factors that influence the yield of this compound?

A2: Several factors can significantly impact the final yield:

  • Choice of Resolving Agent: The selection of the chiral resolving agent is crucial for efficient separation of the enantiomers.

  • Solvent System: The solvent used for resolution and crystallization plays a key role. Issues with solvent recovery and toxicity, such as those associated with DMSO and NMP, can affect the overall process efficiency.[1][2]

  • Reaction Conditions: Temperature, crystallization time, and pH control during salt formation are critical parameters that must be optimized.[2]

  • Impurity Profile: The formation of byproducts, such as amlodipine 1,4-dihydropyridine ring reducing impurities (impurity D), can reduce the yield of the desired product and complicate purification.[2]

  • Purification and Refining Methods: The efficiency of the purification steps to remove the unwanted R-enantiomer and other impurities directly impacts the final yield and optical purity.[3]

Q3: What is a typical molar yield for this compound synthesis?

A3: Molar yields can vary significantly depending on the specific protocol and reagents used. Reported yields in patent literature range from approximately 42% to as high as 91% under optimized conditions.[1][2][4]

Troubleshooting Guide

Problem 1: Low Molar Yield After Resolution and Salt Formation

  • Possible Cause: Suboptimal choice of resolving agent or solvent.

  • Troubleshooting Steps:

    • Evaluate Different Resolving Agents: If using a standard resolving agent like tartaric acid derivatives, consider exploring others such as (S)-BNPPA ((S)-(-)-α-methylbenzyl isocyanate), which has been shown to be effective.[2]

    • Optimize the Solvent System: High-boiling point solvents like DMSO can be difficult to recover and may lead to product loss.[1] Consider using lower molecular weight alcohols like methanol or ethanol, which are more environmentally friendly and easier to handle.[2]

    • Adjust Stoichiometry: Fine-tune the molar ratio of the racemic amlodipine to the resolving agent and benzenesulfonic acid. A preferred molar ratio of (R,S)-amlodipine, (S)-BNPPA, and benzenesulfonic acid is reported to be 1:0.56-0.80:0.48-0.60.[2]

Problem 2: High Levels of Impurity D Detected in the Final Product

  • Possible Cause: The resolving conditions may promote the formation of the 1,4-dihydropyridine ring-reduced impurity.

  • Troubleshooting Steps:

    • Control Reaction Temperature: Maintain strict temperature control during the resolution and salt formation steps. For example, crystallization at 0-5°C has been shown to be effective.[2]

    • pH Adjustment: Carefully control the pH during the conversion to the besylate salt. A pH range of 2-3 is preferable.[2]

    • Refining Process: Implement a refining step to improve the purity of the final product. This can involve recrystallization from a suitable solvent like a ketone.[3]

Problem 3: Poor Optical Purity of the Final this compound

  • Possible Cause: Inefficient separation of enantiomers during the resolution step.

  • Troubleshooting Steps:

    • Optimize Crystallization Conditions: The crystallization time and temperature are critical for achieving good chiral separation. Extended crystallization times (e.g., 6-10 hours) at controlled temperatures (e.g., 0-25°C) can improve optical purity.[1][2]

    • Refining the Final Product: A specific refining method involves dissolving the this compound in a ketone solvent at 25-40°C, followed by controlled crystallization and cooling to 0-25°C. This can significantly improve the optical purity to 99.9%-100%.[3]

Quantitative Data Summary

ParameterEmbodiment 1[1]Embodiment 2[1]Embodiment 3[1]Protocol A[2]Protocol B[2]Protocol C[2]
Resolving Agent (S)-BNPPA(S)-BNPPA(S)-BNPPA(S)-BNPPA(S)-BNPPAL-tartaric acid
Solvent MethanolMethanolMethanolMethanolEthanolIsopropyl alcohol/Water
Molar Yield (%) 46.244.142.342.145.977.0
Purity (HPLC) 99.89%99.85%Not Specified99.72%99.83%99.44%
Optical Purity Not SpecifiedNot SpecifiedNot Specified99.97%99.98%99.55%

Experimental Protocols

Protocol 1: Yield Improvement via Solvent and Resolving Agent Optimization [2]

  • Resolution:

    • Dissolve (R,S)-amlodipine (20.44g, 0.05mol) in ethanol (150mL) at room temperature with stirring.

    • Add (S)-BNPPA (11.32g, 32.5mmol) and maintain the temperature at 30-35°C until all materials are dissolved.

    • Cool the reaction mixture to 0-5°C and allow it to crystallize for 7 hours.

    • Filter the crystals and wash the filter cake with ethanol (50mL x 2).

  • Salt Formation:

    • Add the filter cake to an ethanol-purified water solution (Vwater:Valcohol = 8:1, 200mL).

    • At 30-35°C, add a solution of benzenesulfonic acid (4.11g, 26.0mmol) in purified water (16mL).

    • Cool to 20-25°C and allow salt precipitation to occur for 6 hours.

    • Filter the product, wash the filter cake with purified water (50mL x 2), and dry under reduced pressure.

    • Expected Molar Yield: 45.9%

Protocol 2: High-Yield Protocol Using Tartaric Acid [2]

  • Resolution and Salt Formation:

    • Dissolve S-(-)-amlodipine-L-tartrate salt (50g, 103.3mmol) in a mixed solution of water and isopropyl alcohol (Vwater:Visopropanol = 4:1, 300mL).

    • Add an aqueous solution of benzenesulfonic acid (16.5g dissolved in 45mL of purified water).

    • Stir to induce crystallization.

    • Filter the resulting solid and wash the filter cake with water (200mL x 2).

    • Dry the product by blowing air at 40°C.

    • Expected Molar Yield: 77.0%

Visualizations

experimental_workflow cluster_resolution Step 1: Chiral Resolution cluster_salt_formation Step 2: Besylate Salt Formation start Start: (R,S)-Amlodipine dissolve Dissolve in Solvent (e.g., Methanol/Ethanol) start->dissolve add_resolver Add Resolving Agent (e.g., (S)-BNPPA) dissolve->add_resolver crystallize Cool and Crystallize (0-5°C, 7-8 hours) add_resolver->crystallize filter_wash1 Filter and Wash crystallize->filter_wash1 dissolve_cake Dissolve Filter Cake in Aqueous Alcohol Solution filter_wash1->dissolve_cake add_acid Add Benzenesulfonic Acid Solution (20-40°C) dissolve_cake->add_acid precipitate Cool and Precipitate (15-25°C, 6-10 hours) add_acid->precipitate filter_wash2 Filter and Wash precipitate->filter_wash2 dry Dry Under Reduced Pressure filter_wash2->dry end_product Final Product: This compound dry->end_product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Molar Yield cause1 Suboptimal Resolving Agent low_yield->cause1 cause2 Inefficient Solvent System low_yield->cause2 cause3 Impurity Formation low_yield->cause3 solution1a Evaluate Alternative Resolving Agents cause1->solution1a solution1b Optimize Stoichiometry cause1->solution1b solution2a Use Lower Alcohols (Methanol/Ethanol) cause2->solution2a solution2b Optimize Solvent Ratios cause2->solution2b solution3a Strict Temperature Control cause3->solution3a solution3b pH Adjustment (2-3) cause3->solution3b solution3c Implement Refining Step cause3->solution3c

References

managing hygroscopicity in levamlodipine besylate formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with levamlodipine besylate formulations, with a specific focus on managing challenges related to its hygroscopicity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and manufacturing of this compound solid dosage forms.

Issue Potential Cause(s) Related to Hygroscopicity Recommended Solutions
Powder Clumping or Poor Flowability Moisture absorption by the API or hygroscopic excipients, leading to the formation of liquid bridges and solid bridges between particles.[1]Control Environment: Maintain low relative humidity (ideally <40% RH) in manufacturing and storage areas using dehumidifiers.[2][3] • Excipient Selection: Use non-hygroscopic excipients or add adsorbents like magnesium oxide or magnesium carbonate.[1] • Glidants: Incorporate glidants such as colloidal silicon dioxide to improve powder flow.[4][5] • Granulation: Consider dry granulation to avoid the introduction of moisture.[6]
Tablet Sticking and Picking Increased adhesiveness of the powder blend due to moisture uptake, causing it to adhere to punch faces and die walls.[4][7][8][9]Moisture Control: Strictly control the moisture content of the granules before compression.[7] • Lubrication: Ensure adequate lubrication with agents like magnesium stearate.[4] • Formulation Adjustment: Reduce the amount of binder or switch to a less hygroscopic binder.[7] • Machine Settings: Optimize compression force and speed; excessive force can generate heat and exacerbate sticking.[4][7] • Tooling: Use anti-stick coatings (e.g., chrome plating) on punches and dies.[4]
Tablet Hardness Decrease or Friability Increase Moisture absorption post-compression can weaken intermolecular bonds within the tablet, leading to a loss of mechanical strength.[10]Film Coating: Apply a moisture-barrier film coating (e.g., using HPMC-based or shellac-based systems) to protect the tablet core.[2] • Packaging: Use high-barrier packaging such as aluminum foil blisters or containers with desiccants.[2][9] • Storage: Store finished products in climate-controlled environments.[9]
Discoloration (Browning/Yellowing) Maillard reaction between the primary amine group of levamlodipine and a reducing sugar excipient, such as lactose, accelerated by the presence of moisture and heat.[11][12][13]Excipient Replacement: Replace lactose with a non-reducing sugar excipient like mannitol or microcrystalline cellulose.[12] • Moisture Control: Minimize moisture content throughout the manufacturing process.[13] • pH Control: The Maillard reaction can be pH-dependent; evaluate formulation pH. • Temperature Control: Avoid high temperatures during drying and processing.[11]
Failed Dissolution or Altered Drug Release Physical changes in the tablet due to moisture, such as swelling of disintegrants or changes in the solid-state form of the API, can alter the drug release profile.Solid-State Characterization: Monitor for potential changes in the crystalline form of this compound (e.g., conversion between anhydrous and hydrate forms) using techniques like XRPD. • Excipient Compatibility: Ensure compatibility of all excipients with the API under humid conditions. • Coating: A functional film coat can protect the tablet core from moisture that might affect dissolution.[2]
Chemical Degradation (Hydrolysis) This compound can be susceptible to hydrolysis, a degradation pathway accelerated by moisture.[14]Formulation pH: Optimize the micro-environmental pH of the formulation to a range where the API is most stable. • Moisture Scavengers: Include desiccants within the formulation itself (e.g., anhydrous calcium phosphate). • Packaging: Utilize high-barrier packaging with desiccants to maintain a low-moisture environment for the shelf life of the product.[2]

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[6] For this compound, this can lead to a range of manufacturing problems including poor powder flow, tablet sticking, and clumping.[2][4][7] It can also compromise the stability of the final product by causing physical changes (e.g., reduced hardness) and chemical degradation (e.g., hydrolysis or Maillard reaction with certain excipients).[10][12][14]

Q2: How can I quantify the hygroscopicity of my this compound API or formulation?

A2: The most common method is Dynamic Vapor Sorption (DVS). This technique measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature. The resulting moisture sorption-desorption isotherm provides critical information about the material's affinity for water and the RH at which significant moisture uptake occurs.[15][16][17][18]

Q3: My formulation contains lactose and is showing discoloration. What is happening?

A3: You are likely observing a Maillard reaction.[19][20] This is a chemical reaction between the primary amine group in levamlodipine and the reducing carbonyl group of lactose.[12][20] The reaction is accelerated by heat and moisture and results in the formation of brown-colored products (melanoidins).[11][21] To prevent this, it is highly recommended to use non-reducing excipients like microcrystalline cellulose or mannitol instead of lactose in levamlodipine formulations.[12]

Q4: What are the best manufacturing and storage conditions for this compound formulations?

A4: Manufacturing and storage areas should have strict environmental controls. A relative humidity below 40% RH is often recommended for handling highly hygroscopic powders.[1][9] Temperature should also be controlled to prevent accelerated degradation.[9] Finished products should be stored in protective packaging with a low moisture vapor transmission rate.[2]

Q5: What is the difference between "Loss on Drying" (LOD) and "Karl Fischer Titration" for moisture analysis?

A5: Loss on Drying (LOD) is a thermogravimetric method that measures the total mass lost from a sample upon heating. This includes water as well as any other volatile components like residual solvents.[22][23] Karl Fischer (KF) titration is a specific chemical method that reacts directly with water, making it a more accurate measurement of true water content.[23] For hygroscopic materials where bound water is a concern, KF is often the preferred method.[23]

Experimental Protocols

Protocol 1: Moisture Content Determination by Loss on Drying (LOD)
  • Preparation: Dry a clean, empty, shallow weighing bottle with its stopper in an oven at the specified test temperature (e.g., 105°C ± 2°C) for 30 minutes.[24][25] Cool to room temperature in a desiccator and weigh accurately.

  • Sample Preparation: Transfer 1-2 grams of the this compound powder or crushed tablet blend into the tared weighing bottle and weigh it accurately.[23][26]

  • Drying: Place the loaded bottle in the oven at the specified temperature. Remove the stopper and place it alongside the bottle.[24]

  • Measurement: Dry for the time specified in the monograph or until a constant weight is achieved. "Constant weight" is typically defined as two consecutive weighings, after additional 30-60 minute drying periods, that do not differ by more than 0.5 mg.[23][25]

  • Cooling & Weighing: After drying, promptly close the bottle, transfer it to a desiccator to cool to room temperature, and then weigh it accurately.[24][25]

  • Calculation: LOD (%) = [(Initial Weight of Sample - Final Weight of Sample) / Initial Weight of Sample] x 100

Protocol 2: Water Content Determination by Volumetric Karl Fischer Titration
  • Apparatus Setup: Set up the Karl Fischer titrator. The titration vessel should contain a suitable solvent (e.g., anhydrous methanol).

  • Reagent Standardization: Neutralize the solvent with the Karl Fischer titrant until the electrometric endpoint is reached and stable.[27] Accurately weigh a suitable amount of a water standard (e.g., sodium tartrate dihydrate) and add it to the vessel. Titrate to the endpoint to determine the water equivalence factor (titer) of the reagent.[27]

  • Sample Analysis: Accurately weigh a quantity of the this compound sample expected to contain an appropriate amount of water (ideally using about half the burette volume) and quickly transfer it to the titration vessel.[28]

  • Titration: Allow the sample to dissolve or disperse (a stirring time of 180 seconds is a good starting point), then begin the titration. The titration proceeds until the electrometric endpoint is reached, indicating that all water has reacted.

  • Calculation: Water Content (%) = [(Volume of Titrant (mL) x Titer (mg/mL)) / Sample Weight (mg)] x 100

Protocol 3: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
  • Sample Preparation: Place approximately 10-20 mg of the this compound sample into the DVS sample pan.

  • Initial Drying: Equilibrate the sample at 0% RH and the desired temperature (e.g., 25°C) until the sample mass is stable (e.g., dm/dt < 0.002%/min). This establishes the initial dry mass.[17]

  • Sorption Phase: Increase the RH in steps (e.g., 10% increments from 0% to 90% RH).[17] At each step, allow the sample to equilibrate until the mass is stable.[17]

  • Desorption Phase: Decrease the RH in the same steps from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass versus RH to generate the sorption-desorption isotherm. This plot reveals the hygroscopic nature of the material, the presence of hysteresis, and can help identify critical humidity points where phase changes or deliquescence may occur.[18]

Visualizations

Experimental_Workflow_Hygroscopicity_Assessment cluster_0 Initial Characterization cluster_1 Moisture Content Analysis cluster_2 Hygroscopicity Profile cluster_3 Stability & Formulation Strategy API This compound API LOD Loss on Drying (LOD) (Total Volatiles) API->LOD KF Karl Fischer Titration (Specific Water Content) API->KF DVS Dynamic Vapor Sorption (DVS) API->DVS Formulation Formulated Blend Formulation->LOD Formulation->KF Stability Accelerated Stability Study (High T / RH) KF->Stability Set Initial Water Content Isotherm Generate Sorption-Desorption Isotherm DVS->Isotherm Isotherm->Stability Identify Critical RH Decision Formulation / Packaging Decision Stability->Decision

Workflow for assessing and managing hygroscopicity.

Troubleshooting_Tablet_Sticking Start Problem: Tablet Sticking / Picking CheckMoisture Is Granule Moisture Content High? Start->CheckMoisture CheckLubrication Is Lubrication Adequate? CheckMoisture->CheckLubrication No Sol_Dry Optimize Drying Process (e.g., Fluid Bed Dryer) CheckMoisture->Sol_Dry Yes Sol_ControlRH Control Room Humidity (<40% RH) CheckMoisture->Sol_ControlRH Yes CheckExcipients Are Excipients Highly Hygroscopic? CheckLubrication->CheckExcipients Yes Sol_Lube Increase Lubricant Level or Optimize Blending Time CheckLubrication->Sol_Lube No CheckMachine Review Machine Parameters CheckExcipients->CheckMachine No Sol_Excipient Replace with Non-Hygroscopic Excipients CheckExcipients->Sol_Excipient Yes Sol_Machine Reduce Compression Force / Speed Use Coated Tooling CheckMachine->Sol_Machine Yes End Problem Resolved CheckMachine->End No / Re-evaluate Sol_Dry->CheckLubrication Sol_ControlRH->CheckLubrication Sol_Lube->CheckExcipients Sol_Excipient->CheckMachine Sol_Machine->End

Decision tree for troubleshooting tablet sticking.

References

Technical Support Center: Analysis of Levamlodipine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of levamlodipine.

Troubleshooting Guide: Overcoming Matrix Effects

Question: I am observing significant ion suppression or enhancement for levamlodipine in my plasma samples. What are the common causes and how can I troubleshoot this?

Answer:

Matrix effects, the alteration of ionization efficiency by co-eluting endogenous components from the sample matrix, are a common challenge in LC-MS/MS bioanalysis. For levamlodipine, these effects can lead to inaccurate quantification. Here is a step-by-step guide to troubleshoot and mitigate matrix effects:

Step 1: Evaluate Your Sample Preparation Method

The initial and most critical step is to minimize the introduction of interfering matrix components. The choice of sample preparation technique can significantly impact the cleanliness of your final extract.[1][2]

  • Protein Precipitation (PPT): While fast and simple, PPT is a non-specific method that can result in significant matrix effects due to the high amount of residual phospholipids and other endogenous components. If you are using PPT (e.g., with acetonitrile or methanol), consider its potential contribution to the observed matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning levamlodipine into an organic solvent. The choice of extraction solvent is crucial. Solvents like methyl tertiary butyl ether and ethyl acetate have been successfully used for amlodipine analysis.[3][4]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts.[1][5] Oasis HLB cartridges have been shown to be effective for the extraction of amlodipine and related compounds.[5]

Troubleshooting Workflow for Sample Preparation

start Matrix Effect Observed ppt Currently using Protein Precipitation? start->ppt lle Consider Liquid-Liquid Extraction (LLE) ppt->lle Yes ppt->lle No, using LLE spe Consider Solid-Phase Extraction (SPE) for cleanest extract lle->spe Still observing effects end Re-evaluate Matrix Effect lle->end Effects mitigated spe->end cluster_prep Sample Preparation cluster_lc LC Optimization cluster_ms MS/MS Detection cluster_validation Validation prep_start Start with SPE prep_lle LLE as alternative prep_start->prep_lle lc_column Select C18 Column prep_start->lc_column prep_ppt PPT (use with caution) prep_lle->prep_ppt lc_mobile Optimize Mobile Phase (e.g., Ammonium Formate Buffer) lc_column->lc_mobile lc_gradient Develop Gradient Elution lc_mobile->lc_gradient ms_is Use Stable Isotope-Labeled IS lc_gradient->ms_is ms_mrm Optimize MRM Transitions ms_is->ms_mrm val_matrix Quantify Matrix Effect ms_mrm->val_matrix val_robust Assess Method Robustness val_matrix->val_robust

References

Technical Support Center: Overcoming Poor Solubility of Levamlodipine Besylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with levamlodipine besylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor solubility in pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is characterized as being slightly soluble in water. Its aqueous solubility is affected by pH, with solubility decreasing as the pH increases. For instance, at pH 1.2, 4.5, and 6.8, the solubility of amlodipine besylate has been reported to be approximately 0.38 mg/mL, 0.31 mg/mL, and 0.11 mg/mL, respectively.

Q2: Which organic solvents can be used to dissolve this compound?

This compound is freely soluble in methanol, sparingly soluble in ethanol, and slightly soluble in 2-propanol. It also shows good solubility in dimethyl sulfoxide (DMSO).

Q3: What are the most common strategies to enhance the solubility of this compound?

The most common and effective strategies for improving the solubility and dissolution rate of this compound include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level.

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity.

  • Nanoformulations: Reducing the particle size of the drug to the nanometer range, for example, through nanoemulsions.

  • Use of Co-solvents: Employing a mixture of water and a water-miscible solvent to increase solubility.

  • pH Adjustment: Modifying the pH of the formulation to a range where the drug exhibits higher solubility.

Q4: How do superdisintegrants impact the dissolution of this compound in solid dosage forms?

Superdisintegrants are crucial for the rapid disintegration of tablets, which in turn facilitates faster drug dissolution.[1][2][3] For cationic drugs like levamlodipine, non-ionic superdisintegrants such as crospovidone may offer faster dissolution rates compared to anionic ones like croscarmellose sodium and sodium starch glycolate, as they are less likely to have ionic interactions that could impede drug release.[1][2] Combining different superdisintegrants can also lead to faster disintegration and improved dissolution.[3][4]

Troubleshooting Guides

Issue 1: Precipitation of this compound During Formulation

Question: I am observing precipitation of this compound when preparing an aqueous-based formulation. What can I do to resolve this?

Answer:

Precipitation of this compound in aqueous media is a common issue due to its limited solubility. Here are some troubleshooting steps:

  • pH Adjustment: The solubility of this compound is pH-dependent. Ensure the pH of your formulation is in the acidic range (ideally below 5) to maintain its solubility. You can use pharmaceutically acceptable buffers to control the pH.

  • Co-solvent Addition: Introduce a water-miscible co-solvent in which this compound has higher solubility, such as ethanol or propylene glycol. The concentration of the co-solvent should be optimized to maintain solubility without causing other formulation instabilities.

  • Complexation with Cyclodextrins: Consider incorporating a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) into your formulation. Cyclodextrins can form inclusion complexes with this compound, significantly enhancing its aqueous solubility.

  • Surfactant Addition: The use of a suitable surfactant at a concentration above its critical micelle concentration (CMC) can help to solubilize the drug within micelles.

Issue 2: Poor and Inconsistent Dissolution from Solid Dosage Forms

Question: My this compound tablets are showing slow and variable dissolution profiles. How can I improve this?

Answer:

Slow and inconsistent dissolution is often linked to the poor solubility of the drug and formulation-related factors. Consider the following solutions:

  • Incorporate a Solubility Enhancement Technique: The most effective approach is to enhance the intrinsic solubility of the drug within the formulation. Preparing a solid dispersion of this compound with a hydrophilic polymer like PEG 6000 or forming an inclusion complex with a cyclodextrin prior to tablet compression can significantly improve the dissolution rate.[4]

  • Optimize Superdisintegrant Concentration: Ensure you are using an adequate concentration of a suitable superdisintegrant. As mentioned in the FAQs, for a cationic drug like levamlodipine, a non-ionic superdisintegrant like crospovidone might be advantageous.[1][2] You can also evaluate a combination of superdisintegrants.[3][4]

  • Particle Size Reduction: While not as effective as molecular-level dispersion, reducing the particle size of the drug substance through micronization can increase the surface area available for dissolution.

  • Evaluate Excipient Compatibility: Incompatibility with certain excipients can hinder dissolution. For instance, interactions between this compound and lactose in the presence of magnesium stearate and moisture can occur, potentially affecting stability and dissolution.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion of this compound with Polyethylene Glycol (PEG) 6000, which has been shown to enhance its solubility and dissolution rate.[5][6]

Materials:

  • This compound

  • Polyethylene Glycol (PEG) 6000

  • Methanol

  • Mortar and Pestle

  • Sieve (#60 mesh)

  • Magnetic stirrer with hot plate

  • Desiccator

Procedure:

  • Preparation of Drug-Polymer Solution:

    • Accurately weigh this compound and PEG 6000 in a desired ratio (e.g., 1:1, 1:2, 1:3 w/w).

    • Dissolve the weighed quantities in a minimal amount of methanol in a beaker with continuous stirring using a magnetic stirrer.

  • Solvent Evaporation:

    • Gently heat the solution on a hot plate at approximately 40°C while stirring continuously to facilitate the evaporation of methanol.

    • Continue heating until a solid mass is formed.

  • Drying and Pulverization:

    • Transfer the solid mass to a desiccator and dry overnight to ensure complete removal of the solvent.

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powdered solid dispersion through a #60 mesh sieve to obtain a uniform particle size.

  • Storage:

    • Store the prepared solid dispersion in a well-closed container in a desiccator until further use.

Troubleshooting:

  • Oily residue instead of a solid mass: This may indicate incomplete solvent evaporation. Extend the drying time or use a vacuum oven at a controlled temperature.

  • Phase separation during solvent evaporation: The stirring speed might be too low, or the solvent is evaporating too quickly. Reduce the temperature and increase the stirring speed to ensure a homogenous dispersion.

Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading Method

This method is a simple and efficient way to prepare inclusion complexes of this compound with β-cyclodextrin to improve its solubility.[7][8]

Materials:

  • This compound

  • β-Cyclodextrin

  • Water

  • Methanol

  • Mortar and Pestle

  • Oven

Procedure:

  • Molar Ratio Calculation:

    • Calculate the required amounts of this compound and β-cyclodextrin for a 1:1 molar ratio.

  • Kneading Process:

    • Place the accurately weighed β-cyclodextrin in a mortar.

    • Add a small amount of a water-methanol mixture to the β-cyclodextrin to form a paste.

    • Gradually add the accurately weighed this compound to the paste.

    • Knead the mixture thoroughly for 45-60 minutes. During this process, add more of the water-methanol mixture if necessary to maintain a suitable consistency.

  • Drying:

    • Dry the resulting paste in an oven at 60°C until a constant weight is achieved.

  • Pulverization and Sieving:

    • Pulverize the dried complex in a mortar and pass it through a suitable sieve to obtain a fine powder.

  • Storage:

    • Store the prepared inclusion complex in a tightly sealed container, protected from light and moisture.

Troubleshooting:

  • Clumpy or sticky product: The amount of solvent used during kneading might have been excessive. Ensure to add the solvent mixture dropwise to achieve a paste-like consistency.

  • Low complexation efficiency: The kneading time might be insufficient. Ensure thorough and consistent kneading for the recommended duration to facilitate complex formation.

Protocol 3: Formulation of this compound Nanoemulsion by Spontaneous Emulsification Method

This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion to enhance the solubility and bioavailability of this compound.[4][9]

Materials:

  • This compound

  • Oil phase (e.g., Labrafil M)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Ethanol)

  • Aqueous phase (Distilled water)

  • Magnetic stirrer

Procedure:

  • Preparation of the Organic Phase:

    • Accurately weigh the required amount of this compound and dissolve it in the oil phase (e.g., 15% w/w Labrafil M).

    • To this mixture, add the surfactant (e.g., Tween 80) and co-surfactant (e.g., Ethanol) in a predetermined ratio (e.g., 2:1) to form the S/CoS mixture (e.g., 35% w/w).

    • Stir the mixture gently until a homogenous solution is obtained.

  • Formation of Nanoemulsion:

    • Slowly add the aqueous phase (e.g., 50% w/w distilled water) dropwise to the organic phase under continuous stirring with a magnetic stirrer.

    • Continue stirring until a transparent or translucent nanoemulsion is formed.

  • Characterization:

    • Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

Troubleshooting:

  • Phase separation or cloudy appearance: This could be due to an inappropriate ratio of oil, surfactant, and co-surfactant. It is crucial to construct a pseudo-ternary phase diagram to identify the stable nanoemulsion region for the chosen components.

  • Large droplet size: The rate of addition of the aqueous phase or the stirring speed might not be optimal. A slower addition rate and moderate stirring speed are generally preferred for spontaneous emulsification. For smaller droplet sizes, high-energy methods like high-pressure homogenization or ultrasonication may be required.[10]

Data Presentation

Table 1: Solubility of Amlodipine Besylate in Various Media

MediumpHSolubility (mg/mL)
Hydrochloric Acid Buffer1.2~ 0.38
Acetate Buffer4.5~ 0.31
Phosphate Buffer6.8~ 0.11

Table 2: Enhancement of Amlodipine Besylate Solubility using Solid Dispersions with PEG 6000 (Solvent Evaporation Method)

Drug:PEG 6000 Ratio (w/w)Solubility (µg/mL)Fold Increase in Solubility
1:1137.36~ 1.2
1:3253.30~ 2.3
1:5264.30~ 2.4
1:7248.00~ 2.2
1:10232.60~ 2.1
(Data adapted from a study on amlodipine besylate)[5]

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation of Drug-Polymer Solution cluster_evap Solvent Evaporation cluster_process Post-Processing weigh Weigh this compound and PEG 6000 dissolve Dissolve in Methanol with Stirring weigh->dissolve heat Heat at 40°C with Continuous Stirring dissolve->heat Transfer to Hot Plate dry Dry in Desiccator heat->dry Formation of Solid Mass grind Grind into Fine Powder dry->grind sieve Sieve through #60 Mesh grind->sieve end end sieve->end Final Solid Dispersion

Caption: Workflow for Solid Dispersion Preparation.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Potential Solutions issue Poor Dissolution of This compound Tablets low_sol Low Intrinsic Solubility issue->low_sol poor_dis Inadequate Disintegration issue->poor_dis excipient Excipient Incompatibility issue->excipient sol_enhance Incorporate Solubility Enhancement Technique (Solid Dispersion, Cyclodextrin) low_sol->sol_enhance particle_red Reduce Drug Particle Size low_sol->particle_red opt_super Optimize Superdisintegrant (Type and Concentration) poor_dis->opt_super excipient_eval Evaluate Excipient Compatibility excipient->excipient_eval

Caption: Troubleshooting Poor Tablet Dissolution.

References

Technical Support Center: Levamlodipine Besylate Assay Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for analytical method validation of levamlodipine besylate, primarily focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for an RP-HPLC method for this compound?

A typical method involves a C18 column, a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer, with detection around 237-240 nm.[1][2][3] A common mobile phase composition is a ratio of methanol, acetonitrile, and a buffer solution.[1][4]

Q2: Why is a stability-indicating method crucial for this compound?

A stability-indicating method is essential to separate the intact active pharmaceutical ingredient (API) from any degradation products that may form under various stress conditions like exposure to acid, base, oxidation, heat, or light.[5][6] This ensures that the method is specific and can accurately measure the drug's concentration without interference, which is a key regulatory requirement.[7] Studies show amlodipine is particularly susceptible to degradation in basic and photolytic conditions.[5][8]

Q3: What are the critical system suitability parameters to monitor?

Before starting any validation run, ensure your HPLC system is performing correctly. Key system suitability criteria include:

  • Tailing Factor: Should ideally be not more than 2.0.[1]

  • Theoretical Plates: Typically should be not less than 2000.[1]

  • Relative Standard Deviation (%RSD) of Peak Area: For replicate injections (e.g., n=5), the %RSD should not be more than 2.0%.[1]

Q4: What are the typical acceptance criteria for method validation according to ICH guidelines?

The acceptance criteria ensure the method is reliable, reproducible, and accurate for its intended purpose. Key parameters and their typical limits are summarized in the data tables below. Generally, for an assay, accuracy is within 98-102%, precision (%RSD) is less than 2%, and linearity (R²) is >0.999.[4][9]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the validation of a this compound assay.

Problem: Poor peak shape (asymmetry or tailing).

  • Possible Cause 1: Column Issues. The column may be contaminated or nearing the end of its lifespan. Silanol interactions between the basic levamlodipine molecule and the silica-based column can cause tailing.

  • Solution 1:

    • Flush the column with a strong solvent.

    • Use a column with end-capping or a base-deactivated stationary phase. One study noted that a column stable at high pH provided a good peak shape for basic compounds.[5]

    • Adjust the mobile phase pH. Lowering the pH can protonate the amine group on levamlodipine, potentially improving peak shape.

  • Possible Cause 2: Mobile Phase pH. The pH of the mobile phase can significantly affect the ionization state of levamlodipine, influencing its interaction with the stationary phase.

  • Solution 2:

    • Optimize the mobile phase pH. A pH around 3.0 is commonly used.[1][2]

    • Add a competing base like triethylamine (TEA) to the mobile phase to block active silanol sites on the column.[1]

Problem: Inconsistent or drifting retention times.

  • Possible Cause 1: System Not Equilibrated. The HPLC system, particularly the column, may not have been sufficiently equilibrated with the mobile phase.

  • Solution 1: Ensure the column is flushed with the mobile phase for an adequate amount of time (e.g., 30-60 minutes) or until a stable baseline is achieved.

  • Possible Cause 2: Fluctuations in Temperature or Flow Rate. Changes in column temperature or pump flow rate will directly impact retention time.

  • Solution 2:

    • Use a column oven to maintain a constant temperature (e.g., 30°C or 35°C).[1][10]

    • Ensure the HPLC pump is properly primed and delivering a consistent flow rate.

Problem: Failure to meet specificity in the presence of degradants.

  • Possible Cause: Co-elution of Degradation Products. Forced degradation studies may reveal that one or more degradation products co-elute with the main levamlodipine peak. This is a common challenge.[5]

  • Solution:

    • Modify the mobile phase composition. Adjusting the organic-to-aqueous ratio or changing the organic solvent (e.g., from methanol to acetonitrile) can alter selectivity.

    • Consider a gradient elution method, which can improve the resolution between the main peak and its impurities.[5][6]

    • Use a photodiode array (PDA) detector to check for peak purity.

Problem: Poor linearity (R² < 0.999).

  • Possible Cause 1: Inaccurate Standard Preparation. Errors in weighing the standard or in serial dilutions are a common source of non-linearity.

  • Solution 1: Carefully prepare a new set of calibration standards. Ensure the standard is fully dissolved.

  • Possible Cause 2: Detector Saturation. The concentration of the highest standard may be outside the linear range of the detector.

  • Solution 2: Lower the concentration range of your calibration curve or dilute the highest concentration standard.

Problem: Low accuracy or recovery.

  • Possible Cause: Inefficient Sample Extraction. The API may not be fully extracted from the sample matrix (e.g., tablet excipients).

  • Solution:

    • Increase sonication time or use a different extraction solvent.

    • Ensure the chosen diluent fully dissolves this compound.

    • Check for potential incompatibility between levamlodipine and excipients, which could affect recovery.[8]

Quantitative Data Summary

The tables below summarize typical parameters for a validated RP-HPLC assay for this compound.

Table 1: Typical RP-HPLC Chromatographic Conditions

ParameterTypical Value/Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Mixture of Methanol, Acetonitrile, and/or Water/Buffer
Example 1: Methanol: Water (80:20 v/v)[9]
Example 2: Acetonitrile: Methanol: TEA Solution pH 3.0 (15:35:50 v/v)[1]
Flow Rate 1.0 mL/min[4][9]
Detection Wavelength 237 - 240 nm[2][5]
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 30°C)[1]

Table 2: Summary of Method Validation Parameters & Acceptance Criteria (ICH)

Validation ParameterTypical Concentration RangeAcceptance Criteria
Linearity 10 - 50 µg/mL[9]Correlation Coefficient (R²) ≥ 0.999
Accuracy (% Recovery) 80%, 100%, 120% of target98.0% - 102.0%
Precision (%RSD)
- Repeatability100% of target (n≥6)RSD ≤ 2.0%
- Intermediate Precision100% of target (n≥6)RSD ≤ 2.0%
Specificity Forced Degradation SamplesPeak must be pure; no co-elution with degradants
Limit of Detection (LOD) N/A (Calculated)~1.5 µg/mL (example value)[9]
Limit of Quantitation (LOQ) N/A (Calculated)~4.8 µg/mL (example value)[9]
Robustness ± 5% Flow Rate, ± 2 pH units, etc.System Suitability criteria must be met; %RSD ≤ 2.0%

Experimental Protocols

Protocol 1: RP-HPLC Assay Method
  • Mobile Phase Preparation: Prepare the mobile phase, for example, by mixing methanol and water (80:20 v/v). Filter through a 0.45 µm membrane filter and degas.[9]

  • Standard Stock Solution Preparation: Accurately weigh about 10 mg of this compound working standard into a 100 mL volumetric flask. Add a portion of the mobile phase, sonicate for 5 minutes to dissolve, and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.[9]

  • Preparation of Calibration Standards: From the stock solution, prepare a series of calibration standards (e.g., 10, 20, 30, 40, 50 µg/mL) by diluting with the mobile phase.[9]

  • Sample Preparation (from Tablets): Weigh and powder ten tablets. Transfer a quantity of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, dilute to volume, and mix. Filter the solution through a 0.45 µm syringe filter.[9]

  • Chromatographic Analysis:

    • Set up the HPLC system with the conditions specified in Table 1.

    • Inject the blank (mobile phase), followed by the standard solutions and sample solutions.

    • Record the peak areas and calculate the concentration of this compound in the sample.

Protocol 2: Forced Degradation Study
  • Acid Degradation: To 1 mL of the stock solution (100 µg/mL), add 1 mL of 0.1N HCl. Keep at room temperature for a specified time (e.g., 3 hours), then neutralize with 0.1N NaOH and dilute with mobile phase to a final concentration of ~20 µg/mL.[9]

  • Base Degradation: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep at room temperature for a specified time, then neutralize with 0.1N HCl and dilute with mobile phase.[9] Amlodipine shows considerable degradation under basic conditions.[5]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time, then dilute with mobile phase.[5]

  • Thermal Degradation: Keep the stock solution in an oven at a high temperature (e.g., 80°C) for a specified duration (e.g., 7 hours), then cool and dilute with mobile phase.[9]

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 200 W-h/m²) and/or visible light (e.g., 1.2 million lux-h), then dilute with mobile phase.[5]

  • Analysis: Inject each stressed sample into the HPLC system and analyze the chromatogram for degradation peaks and the purity of the main levamlodipine peak.

Visualizations

Method_Validation_Workflow Dev Method Development (Column, Mobile Phase) Opt Method Optimization Dev->Opt Val Method Validation (ICH) Opt->Val Spec Specificity (Forced Degradation) Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy (% Recovery) Val->Acc Prec Precision (Repeatability, Intermediate) Val->Prec LOD LOD & LOQ Val->LOD Rob Robustness Val->Rob Final Finalized & Approved Method Spec->Final Lin->Final Acc->Final Prec->Final LOD->Final Rob->Final

Caption: General workflow for analytical method validation.

Troubleshooting_Workflow Start System Suitability Test (SST) Check SST Passed? Start->Check Pass Proceed with Validation Run Check->Pass Yes Fail SST FAILED Check->Fail No RSD Check %RSD (>2%) Fail->RSD Tailing Check Tailing (>2) Fail->Tailing Sol_RSD Re-prepare Standards Check Injection System RSD->Sol_RSD Sol_Tailing Check Mobile Phase pH Flush/Replace Column Tailing->Sol_Tailing ReRun Re-run SST Sol_RSD->ReRun Sol_Tailing->ReRun ReRun->Check

Caption: Troubleshooting logic for system suitability failure.

References

Technical Support Center: Minimizing Impurities in Levamlodipine Besylate Bulk Drug

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis and analysis of levamlodipine besylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities in this compound can originate from the synthesis process, degradation, or starting materials.[1][] They are often designated by letters according to pharmacopoeias. Key impurities include:

  • Impurity A (Phthaloyl Amlodipine): A process impurity arising from the starting materials.[3]

  • Impurity B: A by-product formed during the deprotection of phthaloyl amlodipine, particularly when methylamine is used.[4]

  • Impurity D (Dehydro Amlodipine): A degradation product resulting from the oxidation of the dihydropyridine ring.[5][6] This can be formed under acidic and oxidative stress conditions.[5]

  • Impurity E: Believed to be formed from the reaction of phthaloyl amlodipine and amlodipine base.[4]

  • Impurity F (Amlodipine Dimethyl Ester): A process-related impurity.[7][8][9][10]

  • Other Process-Related Impurities: Impurities G and H are also known process-related impurities.

Q2: What are the primary causes of impurity formation during the synthesis of this compound?

A2: Impurity formation is often linked to specific reaction conditions and reagents. Key factors include:

  • pH: Amlodipine is susceptible to degradation in both acidic and basic conditions.[1][11][12] Acidic conditions can promote the formation of Impurity D.[5]

  • Temperature: Elevated temperatures can accelerate degradation and the formation of impurities.[11] Continuous exposure to heat leads to gradual degradation.[11]

  • Solvents: The choice of solvent can impact impurity profiles. High-boiling-point solvents like DMSO or DMF, while effective for resolution, can be difficult to remove and may lead to side reactions if not handled properly.[6][13] The use of alcohols as solvents is a common practice.[6][13]

  • Oxidizing Agents: The dihydropyridine ring in levamlodipine is prone to oxidation, leading to the formation of Impurity D.[5][14] Exposure to air and oxidizing agents should be minimized.

  • Light Exposure: Amlodipine and related compounds are known to be photosensitive, which can lead to degradation.[11][12]

Q3: How can I control the level of Impurity D in my this compound bulk drug?

A3: Controlling Impurity D (Dehydro Amlodipine) is crucial as it is a common degradation product. Strategies for its minimization include:

  • Inert Atmosphere: Conduct reactions and drying processes under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Control of pH: Avoid strongly acidic conditions, as they can accelerate the formation of Impurity D.[5]

  • Temperature Control: Use the lowest effective temperatures during the synthesis and drying steps to prevent thermal degradation.

  • Antioxidant Use: In formulation studies, the inclusion of antioxidants can be considered to prevent oxidative degradation during storage.

  • Purification: Effective purification methods, such as recrystallization with appropriate solvents, can help remove Impurity D. Some processes have been specifically designed to avoid the formation of impurity D.[13]

Troubleshooting Guides

Troubleshooting High Impurity Levels in Synthesis
Observed Issue Potential Cause Recommended Action
High levels of Impurity D Oxidation of the dihydropyridine ring.- Ensure all reaction and drying steps are performed under an inert atmosphere (Nitrogen/Argon).- Check for and eliminate sources of peroxides in solvents.- Avoid prolonged exposure to high temperatures.
Exposure to acidic conditions.- Maintain optimal pH during the work-up and purification steps.- Use a non-acidic work-up procedure where possible.
Presence of Impurity A Incomplete reaction or carry-over of starting material (Phthaloyl Amlodipine).- Optimize reaction time and temperature to ensure complete conversion.- Implement an efficient purification step to remove unreacted starting materials.
Detection of Impurity B Use of methylamine for deprotection of Phthaloyl Amlodipine.[4]- Consider alternative deprotection reagents such as hydrazine hydrate or KOH.[4]- Optimize the deprotection reaction conditions (temperature, reaction time) to minimize side reactions.
Elevated levels of unknown impurities Side reactions due to solvent or temperature.- Evaluate the use of alternative, lower-boiling point, and less reactive solvents.- Perform a Design of Experiments (DoE) to optimize reaction parameters and identify conditions that minimize impurity formation.
Contamination from equipment or storage containers.- Ensure thorough cleaning of all reactors and equipment.- Investigate the potential for leaching of contaminants from plastic storage containers, such as phthalates.[15]
Troubleshooting HPLC/UPLC Analysis
Observed Issue Potential Cause Recommended Action
Poor peak shape (tailing or fronting) Column overload.- Reduce the sample concentration or injection volume.
Inappropriate mobile phase pH.- Adjust the mobile phase pH to be at least 2 units away from the pKa of levamlodipine and its impurities.
Column degradation.- Use a guard column to protect the analytical column.- Replace the column if it has exceeded its lifetime.
Poor resolution between levamlodipine and impurities Suboptimal mobile phase composition.- Adjust the organic-to-aqueous ratio in the mobile phase.- Consider a different organic modifier (e.g., acetonitrile instead of methanol).- Optimize the gradient profile for better separation.
Incorrect column chemistry.- Select a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18).
Baseline noise or drift Contaminated mobile phase or detector cell.- Filter all mobile phases through a 0.45 µm filter.- Flush the HPLC system and detector cell with an appropriate solvent.
Leaks in the system.- Check all fittings and connections for leaks.
Ghost peaks Carryover from previous injections.- Implement a robust needle wash protocol.- Inject a blank solvent run to confirm carryover.

Quantitative Data Summary

Table 1: Pharmacopoeial Acceptance Criteria for Amlodipine Besylate Impurities
Impurity USP Acceptance Criteria (NMT)
Amlodipine related compound A (Impurity D)0.5%
Amlodipine lactose adduct0.5%
Amlodipine glucose/galactose adduct0.5%
Any other individual impurity0.2%
Total impurities1.0%
NMT: Not More Than. Data based on USP monograph for Amlodipine Besylate Tablets.[16][17]
Table 2: Degradation of Amlodipine Besylate under Stress Conditions
Stress Condition % Degradation Major Degradation Product
Acidic (1M HCl)~55-60%Impurity D
Basic (1M NaOH)~29-41%Various degradation products
Oxidative (30% H₂O₂)~20-74%Impurity D
Thermal (80°C)~60% after 60 minsVarious degradation products
UV Light~56%Various degradation products
Data compiled from multiple sources and represent approximate values.[5][11][18]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

This protocol provides a general method for the analysis of this compound and its related substances. Method optimization may be required based on the specific impurities of interest and the HPLC system used.

  • Chromatographic System:

    • HPLC System: A gradient-capable HPLC system with a UV detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm packing).

    • Column Temperature: 30-35°C.[19]

    • Detection Wavelength: 238 nm.[20]

    • Flow Rate: 1.0 mL/min.[20]

    • Injection Volume: 20 µL.[20]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a solution of 0.7% triethylamine in water and adjust the pH to 3.0 ± 0.1 with phosphoric acid.[20]

    • Mobile Phase B: Acetonitrile.

    • Mobile Phase C: Methanol.

    • Gradient Program: A common mobile phase composition is a mixture of Mobile Phase A, B, and C in a ratio such as 50:15:35 (v/v/v).[20] A gradient elution may be necessary to separate all impurities effectively.

  • Sample and Standard Preparation:

    • Diluent: A mixture of the mobile phase components is often suitable.

    • Standard Solution: Prepare a solution of this compound reference standard at a known concentration (e.g., 0.1 mg/mL).

    • Impurity Standard Solution: Prepare a solution containing known concentrations of impurity reference standards.

    • Test Solution: Accurately weigh and dissolve the this compound bulk drug in the diluent to achieve a final concentration of approximately 1.0 mg/mL.[19]

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the standard solution to determine the retention time and response of the main peak.

    • Inject the impurity standard solution to identify and quantify the known impurities.

    • Inject the test solution to determine the impurity profile of the sample.

    • Calculate the percentage of each impurity using the relative response factors if they differ from the main analyte.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis:

    • Dissolve this compound in 1M HCl to a concentration of 1 mg/mL.[21]

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Neutralize the solution with an equivalent amount of 1M NaOH.

    • Dilute with the mobile phase to the working concentration and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in 1M NaOH to a concentration of 1 mg/mL.[21]

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Neutralize the solution with an equivalent amount of 1M HCl.

    • Dilute with the mobile phase to the working concentration and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a 3% solution of hydrogen peroxide to a concentration of 1 mg/mL.[21]

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Dilute with the mobile phase to the working concentration and analyze by HPLC.

  • Thermal Degradation:

    • Store the solid this compound powder in an oven at a high temperature (e.g., 80-105°C) for a specified period (e.g., 24-72 hours).[21][22]

    • Dissolve the heat-stressed sample in the diluent to the working concentration and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid this compound powder to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) in a photostability chamber.[21]

    • Dissolve the light-stressed sample in the diluent to the working concentration and analyze by HPLC.

Visualizations

Impurity_Formation_Pathways cluster_synthesis Synthesis Process cluster_impurities Impurity Formation Phthaloyl Amlodipine Phthaloyl Amlodipine Deprotection Deprotection Phthaloyl Amlodipine->Deprotection Deprotection Step Impurity A Impurity A Phthaloyl Amlodipine->Impurity A Carry-over Amlodipine Base Amlodipine Base Deprotection->Amlodipine Base Impurity B Impurity B Deprotection->Impurity B Side reaction with methylamine Salt Formation (Besylate) Salt Formation (Besylate) Amlodipine Base->Salt Formation (Besylate) This compound This compound Salt Formation (Besylate)->this compound Impurity D Impurity D This compound->Impurity D Oxidation / Acidic Stress Starting Materials Starting Materials Impurity F Impurity F Starting Materials->Impurity F Side reaction

Caption: Key impurity formation pathways during this compound synthesis.

HPLC_Troubleshooting_Workflow Poor Peak Shape? Poor Peak Shape? Poor Resolution? Poor Resolution? Poor Peak Shape?->Poor Resolution? No Check_Mobile_Phase_pH Check Mobile Phase pH Poor Peak Shape?->Check_Mobile_Phase_pH Yes Baseline Issues? Baseline Issues? Poor Resolution?->Baseline Issues? No Adjust_Mobile_Phase_Ratio Adjust Mobile Phase Ratio Poor Resolution?->Adjust_Mobile_Phase_Ratio Yes Flush_System Flush System Baseline Issues?->Flush_System Yes End End Baseline Issues?->End No Reduce_Sample_Load Reduce Sample Load Check_Mobile_Phase_pH->Reduce_Sample_Load Replace_Column Replace Column Reduce_Sample_Load->Replace_Column Replace_Column->Poor Resolution? Optimize_Gradient Optimize Gradient Adjust_Mobile_Phase_Ratio->Optimize_Gradient Optimize_Gradient->Baseline Issues? Check_for_Leaks Check for Leaks Flush_System->Check_for_Leaks Check_for_Leaks->End

Caption: A logical workflow for troubleshooting common HPLC analysis issues.

References

Validation & Comparative

A Comparative Guide: Levamlodipine Besylate vs. Amlodipine Besylate in the Treatment of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and safety of levamlodipine besylate and amlodipine besylate for the treatment of mild to moderate hypertension. The information presented is based on a systematic review of clinical trial data and meta-analyses, offering objective insights for research and development professionals.

Executive Summary

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a racemic mixture of (S)-amlodipine (levamlodipine) and (R)-amlodipine. The (S)-enantiomer, levamlodipine, is the pharmacologically active component responsible for the therapeutic effects. Clinical evidence consistently demonstrates that this compound offers a superior efficacy and safety profile compared to racemic amlodipine besylate. At half the dose of amlodipine besylate, levamlodipine provides a comparable or greater reduction in blood pressure with a significantly lower incidence of adverse events, particularly peripheral edema.

Efficacy Comparison

A meta-analysis of eight studies involving 1456 patients with mild to moderate hypertension revealed a statistically significant difference in the effective rate between levamlodipine and amlodipine. The odds of a positive therapeutic outcome were found to be higher with levamlodipine.

Another clinical study directly comparing 2.5mg of levamlodipine with 5mg of amlodipine in elderly hypertensive patients showed a higher total effective rate in the amlodipine group (90.5%) compared to the levamlodipine group (71.4%). However, this result from a single study should be interpreted with caution, especially in light of meta-analytic data suggesting levamlodipine's superiority.

Table 1: Comparative Efficacy of this compound vs. Amlodipine Besylate

Efficacy ParameterThis compoundAmlodipine BesylateOdds Ratio (95% CI)Statistical SignificanceReference
Overall Efficacy Rate HigherLower2.19 (1.61-2.97)p < 0.01

Safety and Tolerability Comparison

One of the key advantages of this compound is its improved safety profile. The R-enantiomer in racemic amlodipine is believed to contribute to adverse effects, such as peripheral edema, without providing therapeutic benefit. By using the pure, active (S)-enantiomer, levamlodipine significantly reduces the incidence of these side effects.

A meta-analysis demonstrated a statistically significant lower incidence of adverse drug reactions with levamlodipine compared to amlodipine. A large-scale pragmatic comparative effectiveness study involving 10,031 patients further substantiated these findings, showing a lower overall incidence of adverse reactions, specifically lower extremity edema and headache, in the levamlodipine group.

Table 2: Comparative Safety of this compound vs. Amlodipine Besylate

Adverse EventThis compound (Incidence)Amlodipine Besylate (Incidence)Odds Ratio (95% CI) / p-valueReference
Any Adverse Reaction 6.0%8.4%p < 0.001
Lower Extremity Edema 1.1%3.0%p < 0.001
Headache 0.7%1.1%p = 0.045
Overall Adverse Drug Reactions LowerHigher0.51 (0.34-0.77)p < 0.01

Experimental Protocols

This section outlines the methodologies of key clinical trials that have provided the evidence for this comparison.

Pragmatic Comparative Effectiveness Study (NCT01844570)

This large-scale, real-world study aimed to compare the effectiveness of levamlodipine maleate with amlodipine besylate in outpatients with primary hypertension.

  • Study Design: A pragmatic, multicenter, comparative effectiveness study with a 24-month follow-up.

  • Participants: 10,031 outpatients with primary hypertension from 110 centers in China.

  • Intervention: Patients were treated with either levamlodipine maleate or amlodipine besylate as per routine clinical practice.

  • Primary Outcomes: The primary endpoints were a composite of major adverse cardiovascular and cerebrovascular events (MACCE), the incidence of adverse reactions, and cost-effectiveness.

  • Data Collection: Data on clinical events, adverse reactions, and healthcare costs were collected throughout the 24-month follow-up period.

Randomized, Controlled, Multicenter Trial (NCT01131546)

This study was designed to directly compare the efficacy and safety of this compound with amlodipine maleate in patients with mild to moderate essential hypertension.

  • Study Design: A randomized, controlled, multicenter trial.

  • Participants: Male or female outpatients, aged 18-75 years, with mild to moderate essential hypertension (mean blood pressure of two visits ≥140/90 mmHg and <180/110 mmHg).

  • Inclusion Criteria: Patients with a diagnosis of mild to moderate essential hypertension who provided written informed consent.

  • Exclusion Criteria: Patients with secondary or severe hypertension, those taking other medications that could influence blood pressure, individuals with allergies to dihydropyridine calcium antagonists, and patients with congestive heart failure, unstable angina, severe arrhythmia, or renal or hepatic dysfunction.

  • Intervention: Patients were randomized to receive either this compound (2.5mg or 5mg) or amlodipine maleate (5mg).

  • Primary Outcome: The primary outcome was the change in blood pressure from baseline.

  • Secondary Outcome: The incidence of adverse events was a key secondary outcome.

Mechanism of Action and Signaling Pathway

Both levamlodipine and amlodipine exert their antihypertensive effects by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium entry leads to vasodilation and a subsequent reduction in blood pressure.

The signaling cascade initiated by the influx of calcium is crucial for smooth muscle contraction. The binding of calcium to calmodulin activates myosin light-chain kinase (MLCK), which then phosphorylates the myosin light chain, leading to muscle contraction. By blocking the initial calcium influx, levamlodipine and amlodipine interrupt this pathway, resulting in vasodilation.

Below is a diagram illustrating the signaling pathway.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+ Ca²⁺ L_type_Ca_Channel L-type Calcium Channel Ca2+->L_type_Ca_Channel Influx Ca2+_int Ca²⁺ L_type_Ca_Channel->Ca2+_int Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Inhibition leads to Calmodulin Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex MLCK_active Active MLCK CaM_Complex->MLCK_active MLCK_inactive Inactive MLCK Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Myosin_LC Myosin Light Chain Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Levamlodipine Levamlodipine Levamlodipine->L_type_Ca_Channel Blocks Amlodipine Amlodipine Amlodipine->L_type_Ca_Channel Blocks Ca2+_intCalmodulin Ca2+_intCalmodulin Ca2+_intCalmodulin->CaM_Complex

Caption: Signaling pathway of amlodipine and levamlodipine in vascular smooth muscle cells.

The diagram illustrates how both drugs block L-type calcium channels, preventing the influx of calcium and thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction, ultimately resulting in vasodilation.

Experimental Workflow

The typical workflow for a clinical trial comparing levamlodipine and amlodipine involves several key stages, from patient recruitment to data analysis.

G Recruitment Patient Recruitment (Mild to Moderate Hypertension) Screening Screening (Inclusion/Exclusion Criteria) Recruitment->Screening Randomization Randomization Screening->Randomization Levamlodipine_Arm This compound (e.g., 2.5mg/day) Randomization->Levamlodipine_Arm Group 1 Amlodipine_Arm Amlodipine Besylate (e.g., 5mg/day) Randomization->Amlodipine_Arm Group 2 Follow_Up Follow-up Period (e.g., 8 weeks to 24 months) Levamlodipine_Arm->Follow_Up Amlodipine_Arm->Follow_Up Efficacy_Assessment Efficacy Assessment (Blood Pressure Monitoring) Follow_Up->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Event Reporting) Follow_Up->Safety_Assessment Data_Analysis Statistical Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis Results Comparative Efficacy and Safety Results Data_Analysis->Results

Caption: Generalized experimental workflow for a comparative clinical trial.

This workflow highlights the key steps in conducting a rigorous clinical comparison of the two drugs, ensuring objective and reliable outcomes.

Conclusion

The available evidence strongly suggests that this compound offers a significant clinical advantage over racemic amlodipine besylate. Its improved efficacy and, most notably, its superior safety profile make it a more refined therapeutic option for the management of hypertension. For drug development professionals, the focus on chiral purity and the isolation of the active enantiomer represents a successful strategy for optimizing drug therapy, enhancing the benefit-risk profile, and improving patient outcomes. Further research could explore the long-term cardiovascular outcomes and cost-effectiveness of levamlodipine in diverse patient populations.

A Comparative Clinical Analysis of Levamlodipine and Racemic Amlodipine in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy, safety, and pharmacological profiles of levamlodipine and its racemic counterpart, amlodipine.

This guide provides an objective comparison of levamlodipine and racemic amlodipine, drawing upon data from multiple clinical trials and meta-analyses. The information is intended to support researchers, scientists, and drug development professionals in their understanding of the therapeutic nuances between the chiral S-enantiomer and the racemic mixture of this widely used calcium channel blocker.

Executive Summary

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a racemic mixture of S-(-)-amlodipine (levamlodipine) and R-(+)-amlodipine. The S-enantiomer, levamlodipine, is responsible for the therapeutic antihypertensive effects, while the R-enantiomer is largely inactive.[1][2] Clinical evidence suggests that levamlodipine at half the dose of racemic amlodipine offers comparable efficacy in blood pressure reduction with a potentially improved safety profile, particularly concerning peripheral edema.[3][4]

Comparative Efficacy

Numerous studies have demonstrated that levamlodipine is an effective antihypertensive agent. The central question for clinicians and researchers is whether it offers advantages over the widely used racemic amlodipine.

A meta-analysis of eight studies involving 1,456 patients with mild to moderate hypertension concluded that levamlodipine was more effective than racemic amlodipine.[5] Another study found that the total effective rate of 5mg amlodipine was 90.5%, which was higher than the 71.4% observed in the 2.5mg levamlodipine group in elderly hypertensive patients.[6] However, a systematic review and meta-analysis of 15 randomized controlled trials (RCTs) indicated no significant difference in blood pressure control between 2.5 mg of (S)-amlodipine and 5.0 mg of racemic amlodipine.[7][8]

One study involving 110 patients with mild to moderate hypertension showed that the levamlodipine group had a therapeutic effect of 98.18%, significantly higher than the 76.36% in the amlodipine group.[9] Similarly, treatment satisfaction was considerably higher in the levamlodipine group (98.18%) compared to the amlodipine group (72.73%).[9][10]

Table 1: Comparative Efficacy in Blood Pressure Reduction

Study/AnalysisLevamlodipine DoseRacemic Amlodipine DoseKey Efficacy FindingsReference
Meta-analysis (8 studies, 1456 subjects)VariedVariedLevamlodipine showed a statistically significant higher effective rate.[5]
RCT (84 elderly patients)2.5 mg5 mgTotal effective rate was lower for levamlodipine (71.4%) vs. amlodipine (90.5%).[6]
Systematic Review (15 RCTs)2.5 mg5.0 mgNo significant differences in controlling blood pressure.[7][8]
RCT (110 patients)Not specifiedNot specifiedTherapeutic effect of 98.18% for levamlodipine vs. 76.36% for amlodipine.[9]

Comparative Safety and Tolerability

A primary differentiator between levamlodipine and racemic amlodipine in clinical trials is the incidence of adverse events, most notably peripheral edema.[3] The R-enantiomer of amlodipine is often implicated in the development of edema.[1]

A meta-analysis of eight studies revealed a statistically significant lower incidence of adverse drug reactions with levamlodipine compared to racemic amlodipine.[5] Another meta-analysis of 15 trials found that when all trials were considered, levamlodipine was associated with significantly less edema than the racemic mixture.[7][8] However, when only high-quality trials were included in the latter analysis, no significant difference was observed.[7][8] One study reported 6 cases of adverse drug reactions in the levamlodipine group versus only 1 in the amlodipine group.[6] In contrast, a separate study found no adverse drug reactions with levamlodipine.[9]

Common side effects associated with amlodipine use in clinical trials include swelling, flushing, heart palpitations, fatigue, nausea, dizziness, and abdominal pain.[11][12]

Table 2: Incidence of Key Adverse Events

Adverse EventLevamlodipineRacemic AmlodipineKey FindingsReference
Overall Adverse ReactionsLower IncidenceHigher IncidenceStatistically significant difference in a meta-analysis.[5]
Peripheral EdemaSignificantly LessMore FrequentFinding from a meta-analysis of all trials; no difference in high-quality trials alone.[7][8]
HeadacheNo Significant DifferenceNo Significant DifferenceMeta-analysis finding.[7][8]
FlushingNo Significant DifferenceNo Significant DifferenceMeta-analysis finding.[7][8]

Pharmacokinetics and Pharmacodynamics

Levamlodipine, the S-enantiomer, is the pharmacologically active component of amlodipine.[2][13] It has a 1000-fold greater affinity for the L-type calcium channels than the R-enantiomer.[3] Some studies suggest that levamlodipine has a less variable pharmacokinetic profile and a longer half-life.[3] Generally, half the dose of levamlodipine is considered pharmacologically equivalent to a full dose of racemic amlodipine.[2] However, at least one source indicates no statistically significant difference in pharmacokinetic and pharmacodynamic characteristics between levamlodipine and amlodipine besylate.[1]

Experimental Protocols

The methodologies of the clinical trials reviewed generally follow a standard randomized, controlled design. Below is a representative experimental protocol.

Objective: To compare the efficacy and safety of levamlodipine besylate versus amlodipine maleate in patients with mild to moderate essential hypertension.[14]

Study Design: A randomized, open-label, parallel-group, multicenter clinical trial.[14]

Inclusion Criteria:

  • Male or female patients aged 18 to 75 years.[14]

  • Diagnosed with mild to moderate essential hypertension (mean blood pressure of ≥140/90 mmHg and <180/110 mmHg over two visits).[14]

  • Written informed consent provided.[14]

Exclusion Criteria:

  • Secondary or severe hypertension.[14]

  • Concomitant use of other drugs that influence blood pressure.[14]

  • Allergy to dihydropyridine calcium antagonists.[14]

  • Evidence of congestive heart failure, unstable angina, or severe arrhythmia.[14]

  • Renal or hepatic dysfunction.[14]

  • Pregnancy, lactation, or use of contraceptive pills.[14]

  • Participation in other clinical trials within the previous 3 months.[14]

Treatment Arms:

  • Experimental Arm 1: this compound (2.5mg), once daily.[14]

  • Experimental Arm 2: this compound (5mg), once daily.[14]

  • Active Comparator Arm: Amlodipine maleate (5mg), once daily.[14]

Outcome Measures:

  • Primary Outcome: Proportion of patients achieving overall blood pressure control (defined as BP <140/90 mmHg for non-diabetic patients and <130/80 mmHg for diabetic patients) at Week 8.[14]

  • Secondary Outcomes: Change from baseline in systolic blood pressure (SBP) and diastolic blood pressure (DBP) at Week 8.[14]

Safety Assessments: Monitoring and recording of all adverse events, vital signs, physical examinations, and laboratory tests throughout the study.

Visualizing the Clinical Trial Workflow

The following diagram illustrates a typical workflow for a comparative clinical trial of levamlodipine and racemic amlodipine.

G cluster_0 Patient Recruitment & Screening cluster_1 Randomization & Treatment cluster_2 Follow-up & Data Collection cluster_3 Data Analysis & Conclusion PatientPool Patient Pool with Mild to Moderate Hypertension Screening Screening based on Inclusion/Exclusion Criteria PatientPool->Screening Eligible Eligible Participants Screening->Eligible Randomization Randomization Eligible->Randomization GroupA Levamlodipine Group Randomization->GroupA Arm 1 GroupB Racemic Amlodipine Group Randomization->GroupB Arm 2 FollowUpA Follow-up Visits & BP Monitoring GroupA->FollowUpA FollowUpB Follow-up Visits & BP Monitoring GroupB->FollowUpB AESurveillanceA Adverse Event Monitoring FollowUpA->AESurveillanceA AESurveillanceB Adverse Event Monitoring FollowUpB->AESurveillanceB DataAnalysis Statistical Analysis of Efficacy & Safety Data AESurveillanceA->DataAnalysis AESurveillanceB->DataAnalysis Conclusion Conclusion on Comparative Performance DataAnalysis->Conclusion

Caption: A typical workflow for a comparative clinical trial.

Conclusion

The available evidence suggests that levamlodipine is a viable alternative to racemic amlodipine for the treatment of hypertension. While the efficacy in blood pressure reduction appears to be comparable at half the dose of the racemic mixture, the primary potential advantage of levamlodipine lies in its improved safety profile, specifically a lower incidence of peripheral edema. However, it is important to note that some high-quality studies have not found a significant difference in edema rates. Further large-scale, long-term, high-quality randomized controlled trials are warranted to definitively establish the superiority of levamlodipine in terms of both safety and efficacy. Researchers and drug development professionals should consider the potential for improved patient adherence and quality of life due to a more favorable side-effect profile when evaluating the therapeutic potential of levamlodipine.

References

A Comparative Guide to the Bioequivalence of Levamlodipine Besylate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different levamlodipine besylate formulations, supported by experimental data from published studies. Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a calcium channel blocker widely used in the management of hypertension and angina.[1][2] Ensuring the bioequivalence of generic formulations to the reference product is a critical step in drug development and regulatory approval.

Comparison of Pharmacokinetic Parameters

Bioequivalence studies are essential to demonstrate that a new formulation of a drug has the same rate and extent of absorption as the reference product. The following tables summarize the key pharmacokinetic parameters from comparative studies on this compound formulations.

One key study compared a test formulation of 5 mg levamlodipine with a reference formulation of 10 mg amlodipine in healthy Chinese subjects under both fasting and fed conditions.[3][4][5][6][7] The rationale for this comparison is that the therapeutic activity of racemic amlodipine is attributed to the S-enantiomer, levamlodipine.[3][6]

Table 1: Pharmacokinetic Parameters of Levamlodipine (5 mg Test Formulation) vs. Amlodipine (10 mg Reference Formulation) in Healthy Volunteers under Fasting Conditions [4]

ParameterTest Formulation (5 mg Levamlodipine)Reference Formulation (10 mg Amlodipine)90% Confidence Interval for Geometric Mean Ratio
Cmax (ng/mL) 2.70 ± 0.492.83 ± 0.5289.59% - 101.61%[5]
AUC0-t (ng·h/mL) 141.32 ± 36.24153.62 ± 33.9687.83% - 94.87%[5]
AUC0-∞ (ng·h/mL) 157.14 ± 45.65173.05 ± 41.7886.28% - 93.49%[5]

Table 2: Pharmacokinetic Parameters of Levamlodipine (5 mg Test Formulation) vs. Amlodipine (10 mg Reference Formulation) in Healthy Volunteers under Fed Conditions [3][4]

ParameterTest Formulation (5 mg Levamlodipine)Reference Formulation (10 mg Amlodipine)90% Confidence Interval for Geometric Mean Ratio
Cmax (ng/mL) 2.73 ± 0.552.87 ± 0.8190.93% - 102.37%[5]
AUC0-t (ng·h/mL) 166.93 ± 49.96165.46 ± 43.5895.75% - 104.93%[5]
AUC0-∞ (ng·h/mL) 190.99 ± 70.89189.51 ± 64.7095.36% - 105.33%[5]

Another bioequivalence study compared a test and a reference formulation of 2.5 mg this compound tablets in healthy Chinese male volunteers.[8]

Table 3: Pharmacokinetic Parameters of Two 2.5 mg this compound Formulations

ParameterTest FormulationReference Formulation90% Confidence Interval for Geometric Mean Ratio
Cmax (ng/mL) 2.842 ± 0.428[9]2.891 ± 0.444[9]84.52% - 103.00%[8]
AUC0-t (ng·h/mL) 133.5 ± 26.8[9]141.9 ± 42.0[9]87.49% - 98.23%[8]
AUC0-∞ (ng·h/mL) 156.3 ± 31.3[9]158.8 ± 44.9[9]84.30% - 103.25%[8]
Tmax (h) 6.211 ± 1.813[9]5.947 ± 1.870[9]Not Reported
t1/2 (h) 47.14 ± 19.08[9]42.27 ± 14.43[9]Not Reported

In these studies, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for the test and reference formulations fell within the pre-specified bioequivalence limits of 80-125%.[3][4][5][8] This indicates that the compared formulations are bioequivalent.

Experimental Protocols

The bioequivalence studies cited in this guide generally followed a standard randomized, open-label, two-period crossover design.

Study Design: A single-dose, randomized, open-label, two-period crossover study is a common design for bioequivalence trials.[3][4][7][8] Healthy adult volunteers are randomly assigned to receive either the test or the reference formulation in the first period.[3][4][8] After a washout period, which is typically long enough to ensure complete elimination of the drug from the body (e.g., 14 to 21 days), subjects receive the alternate formulation in the second period.[4][6][8] Studies are often conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[3][4]

Blood Sampling: Blood samples are collected from subjects at predetermined time points before and after drug administration. A typical sampling schedule might include collection at 0 hours (pre-dose) and then at multiple time points post-dose, such as 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12, 14, 24, 36, 48, 72, 96, 120, 144, and 168 hours.[4][6] The collected blood samples are then centrifuged to separate the plasma, which is stored frozen until analysis.[6]

Analytical Method: The concentration of levamlodipine in the plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][6][8] This method offers high sensitivity and specificity for quantifying drug concentrations in biological matrices.

Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters such as Cmax, AUC0-t, and AUC0-∞ are calculated from the plasma concentration-time data using non-compartmental methods.[8] Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed pharmacokinetic parameters to determine if there are any significant differences between the test and reference formulations.[8] The 90% confidence intervals for the ratio of the geometric means of the test and reference products are then calculated to assess bioequivalence.[4][5][8]

Visualizations

Experimental Workflow for a Bioequivalence Study

Bioequivalence_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis s1 Subject Screening s2 Informed Consent s1->s2 s3 Enrollment of Healthy Volunteers s2->s3 p1_1 Randomization s3->p1_1 p1_2a Administer Test Formulation p1_1->p1_2a p1_2b Administer Reference Formulation p1_1->p1_2b p1_3 Serial Blood Sampling p1_2a->p1_3 p1_2b->p1_3 washout Washout Period (e.g., 21 days) p1_3->washout p2_1a Administer Reference Formulation washout->p2_1a p2_1b Administer Test Formulation washout->p2_1b p2_2 Serial Blood Sampling p2_1a->p2_2 p2_1b->p2_2 a1 Plasma Sample Analysis (LC-MS/MS) p2_2->a1 a2 Pharmacokinetic Analysis (Cmax, AUC) a1->a2 a3 Statistical Analysis (ANOVA, 90% CI) a2->a3 a4 Bioequivalence Determination a3->a4

Caption: Workflow of a typical two-period crossover bioequivalence study.

Signaling Pathway for Levamlodipine's Antihypertensive Effect

Levamlodipine_Pathway Levamlodipine Levamlodipine L_type_Ca_Channel L-type Calcium Channel (in Vascular Smooth Muscle) Levamlodipine->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Leads to Intracellular_Ca ↑ Intracellular Ca²⁺ Ca_Influx->Intracellular_Ca MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Intracellular_Ca->MLCK_activation Myosin_LC_P Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_P Contraction Vascular Smooth Muscle Contraction Myosin_LC_P->Contraction BP_reduction ↓ Blood Pressure Contraction->BP_reduction Contributes to High Blood Pressure Vasodilation->BP_reduction

Caption: Mechanism of action of levamlodipine in reducing blood pressure.

Levamlodipine exerts its therapeutic effect by blocking the transmembrane influx of calcium through L-type calcium channels in vascular and cardiac smooth muscles.[10][11][12] This inhibition of calcium influx leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[1][10][11][12] The S-enantiomer is solely responsible for this calcium channel blocking activity.[1]

References

A Comparative Guide to the Bioanalytical Validation of Levamlodipine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of levamlodipine in human plasma, a critical aspect of pharmacokinetic and bioequivalence studies. The following sections detail the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods.

Quantitative Method Performance

The selection of an appropriate bioanalytical method is contingent on its performance metrics. The following table summarizes the key validation parameters for various methods reported in the literature for the analysis of levamlodipine or its racemic mixture, amlodipine, in human plasma.

MethodAnalyteSample PreparationLinearity (ng/mL)LLOQ (ng/mL)Precision (% RSD)Accuracy (%)Recovery (%)
LC-MS/MS LevamlodipineSolid Phase Extraction (SPE)0.05 - 10.00.05Intra-day: ≤ 5.4, Inter-day: ≤ 4.8Intra-day: -6.7 to 3.9, Inter-day: -3.3 to 3.394.7 ± 3.9
LC-MS/MS S-amlodipineLiquid-Liquid Extraction (LLE)0.1 - 20.0 (µg/L)0.1 (µg/L)Intra-day & Inter-day: < 15-99.9 - 101.7
LC-MS/MS AmlodipineSolid Phase Extraction (SPE)0.302 - 20.7250.302Intra-day: 1.4 - 4.4, Inter-day: 1.6 - 4.5Intra-day: 93.3 - 108.7, Inter-day: 92.5 - 107.6-
HPLC-UV AmlodipineProtein Precipitation0.5 - 50.00.5---
HPLC-UV AmlodipineLiquid-Liquid Extraction (LLE)0.5 - 160.2Intra-day & Inter-day: < 10-~97
HPTLC Amlodipine(in tablets)400 - 1400 (ng/spot)121.20 (ng/spot)< 299.48 - 100.87-

Note: Data for HPTLC is based on the analysis of tablet dosage forms, as validated methods for levamlodipine in human plasma are not widely reported in the literature. While the adaptation of such methods for plasma analysis is conceivable, it would necessitate a rigorous validation process.

Experimental Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for levamlodipine in plasma.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Optimization Optimization of Chromatographic & MS Conditions SamplePrep Sample Preparation (LLE, SPE, PP) Selectivity Selectivity & Specificity SamplePrep->Selectivity Linearity Linearity & Range Selectivity->Linearity LLOQ Lower Limit of Quantification (LLOQ) Linearity->LLOQ Precision Precision (Intra- & Inter-day) LLOQ->Precision Accuracy Accuracy (Intra- & Inter-day) Precision->Accuracy Recovery Extraction Recovery Accuracy->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability (Freeze-thaw, Short- & Long-term) MatrixEffect->Stability SampleAnalysis Analysis of Clinical Samples (e.g., Pharmacokinetic Studies) Stability->SampleAnalysis

Figure 1. A generalized workflow for the validation of a bioanalytical method.

Detailed Experimental Protocols

LC-MS/MS Method with Solid Phase Extraction (SPE)

This method offers high sensitivity and selectivity for the determination of levamlodipine in human plasma.

  • Sample Preparation (Solid Phase Extraction):

    • To 150 µL of plasma sample, add an internal standard.

    • Condition a suitable SPE cartridge (e.g., Oasis HLB) with 800 µL of methanol followed by 800 µL of deionized water.

    • Load the plasma sample onto the conditioned cartridge.

    • Wash the cartridge twice with 500 µL of deionized water.

    • Elute levamlodipine with 500 µL of pure acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 150 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., formic acid or ammonium formate) is typical.

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. The specific precursor and product ion transitions for levamlodipine and the internal standard need to be optimized.

LC-MS/MS Method with Liquid-Liquid Extraction (LLE)

LLE is a classic and effective sample clean-up technique for bioanalytical methods.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.5 mL of plasma, add the internal standard.

    • Add 2.5 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane)[1].

    • Vortex the mixture for an adequate time (e.g., 10 minutes) to ensure efficient extraction.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Similar to the LC-MS/MS method with SPE, a C18 column and ESI-MS/MS in MRM mode are typically employed. The mobile phase composition and gradient may be adjusted to optimize separation.

HPLC-UV Method with Protein Precipitation (PP)

This method is simpler and faster in terms of sample preparation but may be less sensitive and more susceptible to matrix interferences compared to LC-MS/MS.

  • Sample Preparation (Protein Precipitation):

    • To a volume of plasma, add a precipitating agent (e.g., acetonitrile or methanol) in a specific ratio (e.g., 1:2 or 1:3, plasma:precipitant).

    • Vortex the mixture to facilitate protein precipitation.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant and inject it directly or after evaporation and reconstitution into the HPLC system.

  • Chromatographic Conditions:

    • Column: A C18 or C8 reversed-phase column is commonly used[2].

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is typically used[2].

    • Flow Rate: Generally around 1.0 - 1.5 mL/min[2].

    • Detection: UV detection at a wavelength of approximately 239 nm is common for amlodipine[2].

Conclusion

The choice of the analytical method for the determination of levamlodipine in plasma depends on the specific requirements of the study.

  • LC-MS/MS methods are the gold standard for regulatory bioequivalence and pharmacokinetic studies due to their high sensitivity, selectivity, and robustness. Both SPE and LLE are effective sample preparation techniques, with SPE often being more amenable to automation.

  • HPLC-UV methods can be a viable alternative for studies where high sensitivity is not a prerequisite. The protein precipitation method offers a rapid and straightforward sample preparation approach.

  • HPTLC methods for levamlodipine in plasma are not well-documented in the scientific literature. While methods for pharmaceutical dosage forms exist, their application to plasma would require extensive development and validation to address the challenges of the complex biological matrix.

Researchers and drug development professionals should carefully consider the validation data and experimental protocols presented in this guide to select the most appropriate method for their specific research needs.

References

A Pharmacoeconomic Showdown: Levamlodipine Versus Amlodipine in Hypertension Management

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of hypertension treatment, both levamlodipine, the pharmacologically active S-enantiomer of amlodipine, and its racemic parent compound, amlodipine, are established calcium channel blockers. While clinically effective, the economic implications of choosing one over the other are a critical consideration for healthcare providers, payers, and drug development professionals. This guide provides a detailed comparison of the pharmacoeconomic profiles of levamlodipine and amlodipine, supported by clinical and economic data.

Data Presentation: A Comparative Analysis

A pragmatic comparative effectiveness study provides the most direct pharmacoeconomic comparison between levamlodipine and amlodipine. The key findings from this study, alongside other relevant clinical data, are summarized below.

MetricLevamlodipine MaleateAmlodipine BesylateKey Findings
Cost-Effectiveness Dominant (more effective and less costly)Dominated (less effective and more costly)Levamlodipine was found to be the dominant strategy, resulting in both cost savings and improved health outcomes.
Incremental QALYs Gained 0.00392-Patients treated with levamlodipine gained more quality-adjusted life years compared to those on amlodipine.
Cost Savings per Patient 2725 Yuan-Treatment with levamlodipine led to significant cost reductions.
Overall Cost Reduction 28.8%-A substantial decrease in overall healthcare costs was associated with the use of levamlodipine.
Incidence of Major Adverse Cardiovascular and Cerebrovascular Events (MACCE) 4.4%5.2%The incidence of MACCE was similar between the two groups, with a trend favoring levamlodipine (Adjusted Hazard Ratio = 0.90, 95%CI: 0.75-1.08, P=0.252).[1]
Overall Incidence of Any Adverse Reactions 6.0%8.4%Levamlodipine was associated with a significantly lower incidence of adverse reactions (P < 0.001).[1]
Incidence of Lower Extremity Edema 1.1%3.0%A notable advantage of levamlodipine was the significantly lower rate of edema (P < 0.001).[1]
Incidence of Headache 0.7%1.1%Patients on levamlodipine experienced fewer headaches (P = 0.045).[1]

Experimental Protocols

The primary source for the direct pharmacoeconomic comparison is a pragmatic, multicenter, comparative effectiveness study. The methodology employed is outlined below.

Study Design: A pragmatic comparative effectiveness study was conducted across 110 centers in China.

Patient Population: The study included 10,031 outpatients with primary hypertension. Patients were assigned to receive either levamlodipine maleate (n=5,018) or amlodipine besylate (n=5,013).

Intervention and Comparator:

  • Intervention Group: Levoamlodipine maleate

  • Comparator Group: Amlodipine besylate

Follow-up Period: Patients were followed for 24 months.

Primary Outcomes: The study evaluated three primary outcomes:

  • Composite major cardiovascular and cerebrovascular events (MACCE).

  • Adverse reactions.

  • Cost-effectiveness.

Cost-Effectiveness Analysis Methodology: A cost-utility analysis was performed from a societal perspective.

  • Costs: The analysis included direct medical costs, such as drug acquisition costs, outpatient and inpatient expenses, and costs associated with managing adverse events.

  • Outcomes: Health outcomes were measured in Quality-Adjusted Life Years (QALYs). The incremental cost-effectiveness ratio (ICER) was calculated to determine the additional cost per QALY gained with levamlodipine compared to amlodipine. A willingness-to-pay threshold of 150,000 Yuan per QALY was used to assess cost-effectiveness.[1]

Visualizing the Analysis

To better understand the workflow of the pharmacoeconomic analysis and the relationship between the two treatment options, the following diagrams are provided.

Pharmacoeconomic_Analysis_Workflow cluster_input Inputs cluster_analysis Analysis cluster_output Outputs Clinical_Data Clinical Trial Data (Efficacy, Safety) Model Pharmacoeconomic Model (e.g., Markov Model) Clinical_Data->Model Cost_Data Cost Data (Drug, Hospitalization, AE Management) Cost_Data->Model Utility_Data Health Utility Data (QALYs) Utility_Data->Model ICER Incremental Cost-Effectiveness Ratio (ICER) Model->ICER CUA Cost-Utility Analysis Model->CUA Decision Decision on Cost-Effectiveness ICER->Decision CUA->Decision

Caption: Workflow of a Pharmacoeconomic Analysis.

Cost_Utility_Comparison Levamlodipine Levamlodipine Amlodipine Amlodipine Levamlodipine->Amlodipine Lower Costs Higher QALYs (Dominant)

Caption: Cost-Utility Relationship: Levamlodipine vs. Amlodipine.

References

A Comparative Analysis of Levamlodipine and Other Calcium Channel Blockers in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, against other prominent calcium channel blockers (CCBs) for the treatment of hypertension. This analysis is based on a systematic review of clinical trial data, focusing on efficacy, safety, and pharmacokinetic profiles to inform research and drug development.

Executive Summary

Levamlodipine has emerged as a refined therapeutic option within the dihydropyridine class of CCBs. Clinical evidence consistently demonstrates that levamlodipine offers comparable or superior efficacy in blood pressure reduction to racemic amlodipine but with a significantly improved safety profile, most notably a lower incidence of peripheral edema. While direct head-to-head trials with other classes of CCBs are limited, this guide provides a comparative perspective by leveraging the extensive data available for amlodipine as a benchmark.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize key quantitative data from comparative clinical studies.

Table 1: Antihypertensive Efficacy of Levamlodipine vs. Racemic Amlodipine
Outcome MeasureLevamlodipine (2.5 mg)Racemic Amlodipine (5 mg)p-valueReference
Total Efficacy Rate 98.18%76.36%<0.05[1]
Systolic Blood Pressure Reduction Significantly Improved-<0.05[1]
Diastolic Blood Pressure Reduction Significantly Improved-<0.05[1]
Table 2: Incidence of Adverse Events: Levamlodipine vs. Racemic Amlodipine
Adverse EventLevamlodipineRacemic Amlodipinep-valueReference
Any Adverse Reactions 6.0%8.4%<0.001[2]
Lower Extremity Edema 1.1%3.0%<0.001[2]
Headache 0.7%1.1%0.045[2]
Adverse Drug Reaction (Overall) 1 case6 cases-[3]
Table 3: Comparative Pharmacokinetic Profiles of Selected Calcium Channel Blockers
ParameterLevamlodipineAmlodipineNifedipine (SR)DiltiazemVerapamil
Bioavailability 64-90%60-80%40-50%40-50%10-30%
Time to Peak Plasma Concentration (Tmax) 6-12 hours6-8 hours---
Elimination Half-life (t1/2) 31 ± 13 hours30-50 hours---
Protein Binding ~93%~93%>95%70-80%~90%

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are representative protocols for key experiments cited in the comparative studies.

Multicenter, Randomized, Double-Blind, Comparative Clinical Trial for Antihypertensive Efficacy
  • Objective: To compare the efficacy and safety of levamlodipine with racemic amlodipine in patients with mild to moderate essential hypertension.[4]

  • Study Population:

    • Inclusion Criteria: Patients aged 18-70 with a diagnosis of mild to moderate essential hypertension (systolic blood pressure 140-179 mmHg or diastolic blood pressure 90-109 mmHg).[4][5]

    • Exclusion Criteria: Patients with secondary hypertension, severe hypertension, a history of allergy to dihydropyridine CCBs, congestive heart failure, unstable angina, or significant renal or hepatic dysfunction.[4]

  • Study Design: A multicenter, randomized, double-blind, parallel-group study. After a 2-week placebo run-in period, eligible patients are randomized to receive either levamlodipine (e.g., 2.5 mg once daily) or racemic amlodipine (e.g., 5 mg once daily) for a specified duration (e.g., 8-12 weeks).

  • Efficacy Assessment:

    • The primary efficacy endpoint is the change from baseline in seated systolic and diastolic blood pressure at the end of the treatment period.

    • Blood pressure is measured at trough (i.e., 24 hours post-dose) at each study visit using a calibrated sphygmomanometer.

  • Safety Assessment:

    • Adverse events are recorded at each visit through patient interviews and physical examinations.

    • Peripheral edema is assessed by visual inspection and patient-reported symptoms.

    • Laboratory tests (e.g., complete blood count, liver function tests, renal function tests) are performed at baseline and at the end of the study.

Ambulatory Blood Pressure Monitoring (ABPM)
  • Objective: To assess the 24-hour blood pressure control of a CCB.[6]

  • Procedure:

    • A portable, non-invasive ABPM device is fitted to the patient's non-dominant arm.[7]

    • The device is programmed to record blood pressure at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night) for a continuous 24-hour period.[7][8]

    • Patients are instructed to maintain their usual daily activities and to keep a diary of their activities, symptoms, and medication intake.

  • Data Analysis:

    • The ABPM data are analyzed to determine the mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure.

    • The smoothness index, which reflects the homogeneity of blood pressure reduction over the 24-hour period, is also calculated.

Mandatory Visualization

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

L_type_Ca_channel L-type Calcium Channel Ca_influx Ca²⁺ Influx L_type_Ca_channel->Ca_influx Allows Vasodilation Vasodilation Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Myosin_LC_P Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Levamlodipine Levamlodipine Levamlodipine->L_type_Ca_channel Lowered_BP Lowered Blood Pressure Vasodilation->Lowered_BP

Caption: Mechanism of action of levamlodipine on vascular smooth muscle cells.

Experimental Workflow for a Comparative Clinical Trial

cluster_Screening Screening & Enrollment cluster_Randomization Randomization & Treatment cluster_FollowUp Follow-up & Assessment cluster_Analysis Data Analysis Patient_Recruitment Patient Recruitment Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Eligibility_Assessment Eligibility Assessment (Inclusion/Exclusion Criteria) Informed_Consent->Eligibility_Assessment Placebo_Run_in Placebo Run-in (2 weeks) Eligibility_Assessment->Placebo_Run_in Randomization Randomization Placebo_Run_in->Randomization Group_A Group A: Levamlodipine (2.5 mg/day) Randomization->Group_A Group_B Group B: Other CCB (e.g., Amlodipine 5 mg/day) Randomization->Group_B Treatment_Period Treatment Period (8-12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Visit_3 Visit 3 (End of Study) Treatment_Period->Visit_3 Visit_1 Visit 1 (Baseline) Visit_2 Visit 2 (e.g., Week 4) Visit_1->Visit_2 BP_Measurement Blood Pressure Measurement Visit_1->BP_Measurement AE_Monitoring Adverse Event Monitoring Visit_1->AE_Monitoring Visit_2->Visit_3 Visit_2->BP_Measurement Visit_2->AE_Monitoring Visit_3->BP_Measurement Visit_3->AE_Monitoring Data_Collection Data Collection Visit_3->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Caption: Generalized workflow of a head-to-head comparative clinical trial.

References

A Comparative Guide: Cross-Validation of HPLC and UPLC Methods for Levamlodipine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of levamlodipine. The information presented herein is supported by a synthesis of experimental data from various studies to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Introduction to Levamlodipine Analysis

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and biological matrices during drug development, quality control, and clinical studies. Both HPLC and UPLC are powerful chromatographic techniques employed for this purpose. UPLC, a more recent advancement, utilizes smaller particle size columns and higher pressures to offer significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC.[2] This guide explores the cross-validation parameters of these two methods for levamlodipine analysis.

Experimental Protocols

Detailed methodologies for representative HPLC and UPLC methods are outlined below. These protocols are based on established methods for the analysis of amlodipine and its enantiomers.

High-Performance Liquid Chromatography (HPLC) Method

A common approach for the analysis of levamlodipine in pharmaceutical dosage forms involves a reversed-phase HPLC method.

Chromatographic Conditions:

  • Column: WATERS C18, 250 mm × 4.6 mm, 5 µm particle size[3]

  • Mobile Phase: A mixture of acetonitrile, 70mM potassium dihydrogen orthophosphate buffer, and methanol in a ratio of 15:30:55 (v/v/v), with the pH adjusted to 3.0 using orthophosphoric acid.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 20 µL

  • Detection Wavelength: 238 nm or 240 nm[3][4]

  • Column Temperature: Ambient or controlled at 25-30°C[4]

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC methods for levamlodipine, often in combination with other drugs, demonstrate significant improvements in analytical efficiency.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm particle size[5][6]

  • Mobile Phase: A gradient or isocratic mixture, for example, methanol and 1N HCl (1:1 v/v).[5][6] For stability-indicating methods, a gradient elution with a phosphate buffer and acetonitrile is often used.[7]

  • Flow Rate: 0.3 mL/min to 1.0 mL/min[5][6]

  • Injection Volume: 1-5 µL[8]

  • Detection Wavelength: 225 nm to 272 nm depending on the combination of drugs being analyzed.[5][6][7]

  • Column Temperature: Ambient or controlled, for instance, at 25°C.[9]

Data Presentation: A Comparative Analysis

The following tables summarize the key performance parameters of HPLC and UPLC methods for the analysis of levamlodipine, compiled from various studies.

ParameterHPLC MethodUPLC MethodKey Advantages of UPLC
Retention Time ~2.60 - 7.9 min[3][8]~0.59 - 1.04 min[5][6]Significantly faster analysis times, leading to higher throughput.[2]
Theoretical Plates Typically > 500[4]> 3000 - 5000[5][6]Higher column efficiency resulting in sharper peaks and better resolution.[2]
**Linearity (R²) **> 0.999[8]> 0.999[5]Both methods demonstrate excellent linearity over a wide concentration range.
Accuracy (% Recovery) 98.37% ± 1.27%[3]95.5% - 97.41%[5]Both methods provide high accuracy, suitable for quantitative analysis.
Precision (%RSD) < 2%[10]< 1%[5]UPLC often shows slightly better precision due to automated systems and shorter run times.
Limit of Detection (LOD) 0.0631 µg/mL[8]7.80 - 10.006 ng/mL[6]UPLC generally offers lower detection limits, enhancing sensitivity.[2]
Limit of Quantitation (LOQ) 0.19 µg/mL[8]24.43 - 30.32 ng/mL[6]UPLC allows for the accurate quantification of lower analyte concentrations.[2]
Solvent Consumption HigherLowerReduced solvent usage leads to cost savings and is more environmentally friendly.[2]

Mandatory Visualizations

The following diagrams illustrate the workflow for method cross-validation and the logical comparison between the two techniques.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing cluster_comparison Method Comparison Sample Levamlodipine Sample HPLC HPLC System Sample->HPLC UPLC UPLC System Sample->UPLC Standard Reference Standard Standard->HPLC Standard->UPLC HPLC_Data HPLC Chromatogram HPLC->HPLC_Data UPLC_Data UPLC Chromatogram UPLC->UPLC_Data Validation Validation Parameters HPLC_Data->Validation UPLC_Data->Validation Comparison Statistical Analysis (e.g., t-test, F-test) Validation->Comparison

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

MethodComparison cluster_hplc HPLC cluster_uplc UPLC cluster_performance Performance Outcome hplc_params Larger Particles (3-5 µm) Lower Pressure Longer Run Times speed Speed & Throughput hplc_params->speed Slower resolution Resolution & Sensitivity hplc_params->resolution Good efficiency Solvent & Sample Efficiency hplc_params->efficiency Lower uplc_params Smaller Particles (<2 µm) Higher Pressure Shorter Run Times uplc_params->speed Faster uplc_params->resolution Excellent uplc_params->efficiency Higher

Caption: Logical comparison of HPLC and UPLC performance attributes.

Conclusion

The cross-validation of HPLC and UPLC methods for the analysis of levamlodipine reveals distinct advantages for the UPLC technique. While both methods are capable of providing accurate and precise results, UPLC offers significantly faster analysis times, improved resolution, and higher sensitivity.[2] The choice between HPLC and UPLC will ultimately depend on the specific requirements of the laboratory. For high-throughput screening and applications requiring trace-level detection, UPLC is the superior choice.[2] However, HPLC remains a robust and reliable workhorse for routine quality control where the highest speed and sensitivity are not critical.[2] The data presented in this guide can aid researchers and drug development professionals in making an informed decision based on their analytical needs and available resources.

References

A Comparative Analysis of the Adverse Effect Profiles of Levamlodipine and Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential side-effect profiles of the chiral specific S-amlodipine (levamlodipine) versus its racemic parent compound, amlodipine. This document synthesizes data from multiple clinical studies and meta-analyses to provide a detailed comparison of the adverse effects associated with these two widely used antihypertensive agents.

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a racemic mixture of S-amlodipine and R-amlodipine enantiomers. The therapeutic antihypertensive effect is primarily attributed to the S-enantiomer, levamlodipine, which exhibits a significantly higher affinity for L-type calcium channels.[1] This has led to the development of levamlodipine as a standalone therapy, with the hypothesis that it may offer a better safety profile than racemic amlodipine.

Quantitative Comparison of Adverse Effects

Clinical evidence consistently demonstrates a lower incidence of adverse drug reactions with levamlodipine compared to amlodipine, particularly concerning peripheral edema. The following tables summarize the incidence of key adverse effects as reported in comparative clinical trials and meta-analyses.

Adverse EffectLevamlodipine (2.5-5 mg) IncidenceAmlodipine (5-10 mg) IncidenceOdds Ratio (95% CI)p-valueSource
Any Adverse Reaction 6.0%8.4%0.51 (0.34-0.77)<0.01[2][3]
Peripheral Edema 1.1% - 31.4%3.0% - 46.51%-<0.05[1][3][4]
Headache 0.7%1.1%-0.045[3]
Flushing Lower incidence reportedHigher incidence reported--[5]
Dizziness Similar incidence reportedSimilar incidence reported--[2]

Table 1: Incidence of Common Adverse Effects in Comparative Studies.

Study TypeNumber of StudiesTotal SubjectsKey Finding on Edema Incidence
Meta-analysis81456Statistically significant lower incidence of adverse drug reactions with levamlodipine.[2]
Pragmatic Comparative Study110,031Lower extremity edema incidence of 1.1% in the levamlodipine group vs. 3.0% in the amlodipine group (p<0.001).[3]
Randomized Controlled Trial1172Incidence of new edema was 31.40% in the levamlodipine group and 46.51% in the amlodipine group (p=0.03).[1][4]

Table 2: Summary of Key Studies on Peripheral Edema.

Experimental Protocols

To ensure the robust and unbiased assessment of adverse effects, particularly the prevalent issue of peripheral edema, clinical trials employ rigorous methodologies. Below is a detailed description of a typical experimental protocol used in a randomized, double-blind, controlled clinical trial comparing levamlodipine and amlodipine.

Study Design: A prospective, randomized, double-blind, parallel-group clinical trial.

Participant Population: Male and female outpatients between 18 and 75 years of age diagnosed with mild to moderate essential hypertension (mean blood pressure of two visits ≥140/90 mmHg and <180/110 mmHg).[6]

Inclusion Criteria:

  • Diagnosis of essential hypertension.

  • Age between 18 and 75 years.

  • Written informed consent.[6]

Exclusion Criteria:

  • Secondary hypertension.

  • Severe hypertension.

  • Concomitant use of other drugs that can influence blood pressure.

  • Known allergy to dihydropyridine calcium antagonists.

  • Evidence of congestive heart failure, unstable angina, or severe arrhythmia.

  • Renal or hepatic dysfunction.

  • Pregnancy or likelihood of pregnancy.

  • Participation in other clinical trials within the preceding 3 months.[6]

Intervention:

  • Test Group: Levamlodipine besylate (2.5 mg or 5 mg) administered orally once daily.

  • Control Group: Amlodipine maleate (5 mg or 10 mg) administered orally once daily.

Assessment of Adverse Events: Adverse events are monitored at every clinic visit. The assessment includes:

  • Clinical Assessment of Pitting Edema:

    • Performed at three anatomical points on the body: 7 cm proximal to the midpoint of the medial malleolus, behind the medial malleolus, and on the dorsum of the foot.[4]

    • Grading of Edema:

      • Grade 1: Slight pitting, no visible distortion of the extremity.

      • Grade 2: Deeper pit, no readily detectable distortion.

      • Grade 3: Pit is obvious, extremity is swollen and appears distorted.

      • Grade 4: Very deep pit of 8 mm with gross distortion of the extremity.

    • A total pitting edema score is calculated as the sum of the scores from all three points.[4]

  • Patient-Reported Edema Questionnaire:

    • A standardized and validated questionnaire is used to record the patient's subjective experience of edema.

    • The questionnaire typically includes a visual analog scale or a Likert scale to rate the discomfort and impact on daily life, with a higher score indicating maximum discomfort.[4][7]

  • Ankle Circumference Measurement:

    • The figure-of-eight method is employed to ensure a reliable and reproducible measurement of ankle circumference.[7]

  • General Adverse Event Monitoring:

    • All other potential adverse events, such as headache, dizziness, and flushing, are recorded at each visit through patient interviews and clinical examination.

    • Vital signs (blood pressure, heart rate) are monitored regularly.[7]

Statistical Analysis:

  • The incidence of adverse events between the two groups is compared using appropriate statistical tests, such as the chi-squared test or Fisher's exact test.

  • Changes in edema scores and ankle circumference are analyzed using tests like the Mann-Whitney U test or t-tests.

  • A p-value of less than 0.05 is typically considered statistically significant.

Mandatory Visualizations

Signaling Pathway of Amlodipine Enantiomers

The differential adverse effect profile of levamlodipine and amlodipine can be attributed to the distinct pharmacological activities of the S- and R-enantiomers. While S-amlodipine is a potent L-type calcium channel blocker, R-amlodipine has been shown to stimulate nitric oxide (NO) synthesis, which is implicated in the development of peripheral edema.

G cluster_0 Racemic Amlodipine S-Amlodipine (Levamlodipine) S-Amlodipine (Levamlodipine) L-type Calcium Channel L-type Calcium Channel S-Amlodipine (Levamlodipine)->L-type Calcium Channel Blocks R-Amlodipine R-Amlodipine Endothelial Cells Endothelial Cells R-Amlodipine->Endothelial Cells Vasodilation (Therapeutic Effect) Vasodilation (Therapeutic Effect) L-type Calcium Channel->Vasodilation (Therapeutic Effect) Leads to Nitric Oxide (NO) Synthase Nitric Oxide (NO) Synthase Endothelial Cells->Nitric Oxide (NO) Synthase Activates Nitric Oxide (NO) Nitric Oxide (NO) Nitric Oxide (NO) Synthase->Nitric Oxide (NO) Produces Vasodilation (Adverse Effect - Edema) Vasodilation (Adverse Effect - Edema) Nitric Oxide (NO)->Vasodilation (Adverse Effect - Edema) Contributes to

Caption: Differential effects of S- and R-amlodipine enantiomers.

Experimental Workflow for Comparative Clinical Trial

The following diagram illustrates the typical workflow of a clinical trial designed to compare the adverse effects of levamlodipine and amlodipine.

G Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Randomization Randomization Informed Consent->Randomization Levamlodipine Group Levamlodipine Group Randomization->Levamlodipine Group Amlodipine Group Amlodipine Group Randomization->Amlodipine Group Treatment Period Treatment Period Levamlodipine Group->Treatment Period Amlodipine Group->Treatment Period Adverse Event Monitoring Adverse Event Monitoring Treatment Period->Adverse Event Monitoring Data Analysis Data Analysis Adverse Event Monitoring->Data Analysis Results Results Data Analysis->Results

Caption: Workflow of a comparative clinical trial.

References

Safety Operating Guide

Proper Disposal of Levamlodipine Besylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of pharmaceutical compounds is a critical component of laboratory safety and chemical management. This guide provides essential procedural information for the proper disposal of levamlodipine besylate, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is imperative to prevent environmental contamination and ensure compliance with regulatory standards.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by multiple federal and state regulations. Key regulatory bodies in the United States include the Environmental Protection Agency (EPA), which sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances.[1][2] It is crucial to be aware of and compliant with both federal and any more stringent state or local regulations.[1][3]

Disposal Procedures for this compound

The primary recommendation for the disposal of this compound is to use an approved waste disposal plant.[4][5] This ensures that the compound is handled and treated by trained professionals in a manner that minimizes environmental impact. For laboratory settings, waste material must be disposed of in accordance with national and local regulations.

Step-by-Step Disposal Guide:

  • Consult the Safety Data Sheet (SDS): Before handling, review the specific SDS for this compound.[4][5][6][7] The SDS will provide crucial information on hazards, handling precautions, and disposal.

  • Segregate Waste: Do not mix this compound waste with other waste streams. Use designated, clearly labeled, and sealed containers for accumulation.[7]

  • Engage a Licensed Waste Disposal Service: Contract with a certified hazardous waste disposal company that is permitted to handle pharmaceutical waste. This is the most critical step to ensure compliant disposal.

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal, as required by your institution and local regulations.

In the absence of a licensed disposal service, and for very small quantities that may be generated in a research setting, the following general guidelines for pharmaceutical disposal can be considered, though professional disposal is always the preferred method:

  • Drug Take-Back Programs: The best option for disposing of unused medicines is through a drug take-back program.[8][9][10][11] These programs are often available at local pharmacies or police stations.[8]

  • Household Trash Disposal (if no other options are available):

    • Do not flush this compound down the toilet or drain unless specifically instructed to do so by official guidelines, as this can lead to water contamination.[3][9][12][13]

    • To dispose of in the trash, remove the substance from its original container.[12]

    • Mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter to deter accidental ingestion by people or animals.[8][10][11][12] Do not crush tablets or capsules.[9][11]

    • Place the mixture in a sealed plastic bag or other container that will not leak and dispose of it in the household trash.[9][10][11][12]

    • Remove or obscure all personal information from the original container before discarding it.[9][12]

Quantitative Data

Currently, there is no publicly available quantitative data specifically for this compound disposal, such as concentration limits for environmental release or specific quantities that trigger hazardous waste classification. The general principle is to treat all quantities as potentially hazardous and dispose of them through approved channels.

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not detailed in publicly available literature. The standard procedure is to follow the guidance provided in the Safety Data Sheet and by hazardous waste management regulations, which prioritize destruction through methods like incineration at a permitted facility.[2]

Logical Workflow for this compound Disposal

This compound Disposal Decision Workflow start Start: Unused This compound check_sds Consult Safety Data Sheet (SDS) and Local Regulations start->check_sds is_take_back Is a Drug Take-Back Program Available? check_sds->is_take_back take_back Utilize Authorized Take-Back Program is_take_back->take_back Yes is_lab_waste Is this Laboratory/ Institutional Waste? is_take_back->is_lab_waste No end End: Proper Disposal take_back->end licensed_disposal Engage Licensed Hazardous Waste Disposal Service is_lab_waste->licensed_disposal Yes household_trash Prepare for Household Trash Disposal is_lab_waste->household_trash No licensed_disposal->end mix_substance Mix with Undesirable Substance (e.g., coffee grounds) household_trash->mix_substance seal_bag Place in a Sealed Container/Bag mix_substance->seal_bag dispose_trash Dispose of in Household Trash seal_bag->dispose_trash dispose_trash->end

References

Essential Safety and Logistical Information for Handling Levamlodipine Besylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Levamlodipine besylate. The following procedural guidance is intended to answer specific operational questions, ensuring the safety of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the required PPE and other safety measures.

Safety MeasureSpecificationRationale
Ventilation Use in a well-ventilated area. Local exhaust ventilation is recommended.To minimize inhalation of dust or fumes.[1][2]
Eye Protection Chemical safety goggles or glasses with side shields.Protects eyes from splashes or dust.[2]
Hand Protection Protective gloves (e.g., nitrile).Prevents skin contact.[1][2]
Body Protection Protective clothing, such as a lab coat.Prevents contamination of personal clothing.[1]
Respiratory Protection Not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of airborne particles.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.Prevents accidental ingestion.[1][2]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation prep1->prep2 prep3 Don Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh and handle solid material in a designated area prep3->handle1 handle2 Minimize dust generation handle1->handle2 handle3 Prepare solutions in a fume hood handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Remove and dispose of PPE correctly clean1->clean2 clean3 Wash hands thoroughly clean2->clean3

Caption: Workflow for Safe Handling of this compound.
Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : All waste materials, including unused product, empty containers, and contaminated PPE, should be considered chemical waste.

  • Containerization : Use designated, sealed, and clearly labeled containers for waste collection.

  • Disposal Route : Dispose of contents and containers in accordance with local, state, and federal regulations.[2] Consult with your institution's environmental health and safety (EHS) department for specific guidance. Do not allow the product to enter drains or waterways.[1]

Mechanism of Action: Signaling Pathway

This compound is a calcium channel blocker.[3][4][5] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[3][4][5] This blockage prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[3][4][5]

cluster_pathway This compound Signaling Pathway drug This compound channel L-type Calcium Channel (Vascular Smooth Muscle) drug->channel ca_influx Calcium (Ca2+) Influx channel->ca_influx Mediates mlck Myosin Light Chain Kinase (MLCK) Activation ca_influx->mlck Leads to contraction Smooth Muscle Contraction mlck->contraction Causes vasodilation Vasodilation contraction->vasodilation Inhibition leads to bp Decreased Blood Pressure vasodilation->bp Results in

Caption: Simplified signaling pathway of this compound.

Experimental Protocols Cited in Literature

While detailed, step-by-step laboratory protocols for novel research are proprietary, published studies provide insight into the methodologies used for evaluating this compound. The following summarizes protocols from clinical and preclinical research.

Bioequivalence and Pharmacokinetic Studies in Healthy Human Subjects

These studies aim to compare the pharmacokinetic profiles of different formulations of Levamlodipine.

  • Study Design : Typically a single-dose, randomized, open-label, two-period crossover study.[6][7]

  • Subject Population : Healthy male and female volunteers.[6]

  • Procedure :

    • Subjects receive a single oral dose of the test or reference formulation (e.g., 5 mg Levamlodipine).[6][7]

    • A washout period of several weeks follows.[6]

    • Subjects then receive the other formulation.[6]

    • Blood samples are collected at specified time points before and after administration (e.g., up to 168 hours post-dose).[6][7]

  • Analysis : Plasma concentrations of Levamlodipine are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Pharmacokinetic parameters such as Cmax, AUC0-t, and AUC0-∞ are calculated.[8]

Preclinical Evaluation in Animal Models
  • Hypertension Model : Spontaneously hypertensive rats are often used. This compound (e.g., 1 mg/kg, once daily for 16 weeks, administered orally) is evaluated for its effects on blood pressure and organ protection.[9]

  • Vascular Dementia Model : The therapeutic potential of this compound (e.g., 0.1, 0.5 mg/kg, once daily for 8 weeks, administered orally) is assessed for its ability to alleviate cognitive impairment.[9]

In Vitro Assays
  • Cell Viability Assay : To assess the cytotoxic effects or protective properties of this compound, cortical neuronal cells can be treated with the compound (e.g., 5-50 μM for 2 hours) and cell viability is measured.[9] One study noted that this compound inhibited cell viability at concentrations greater than 5 μM.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levamlodipine besylate
Reactant of Route 2
Levamlodipine besylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。